TD-0212 TFA
Description
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Properties
IUPAC Name |
2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O4S.C2HF3O2/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35;3-2(4,5)1(6)7/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35);(H,6,7)/t25-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFVVNVEHLLCLR-UQIIZPHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@H](CC(C)C)S.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F4N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TD-0212 TFA: A Technical Deep Dive into its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Abstract
TD-0212 is an innovative, orally active single-molecule entity engineered with a dual pharmacological mechanism. It functions as both an Angiotensin II Type 1 (AT1) receptor antagonist and a Neprilysin (NEP) inhibitor. This combination, classified as an Angiotensin Receptor-Neprilysin Inhibitor (ARNI), is designed to offer superior antihypertensive efficacy by simultaneously blocking the detrimental effects of the Renin-Angiotensin-Aldosterone System (RAAS) and potentiating the beneficial actions of the natriuretic peptide system. This technical guide provides a comprehensive overview of the core mechanism of action of TD-0212, detailing its molecular targets, the resultant signaling pathways, and the key experimental data supporting its therapeutic rationale. The primary goal is to achieve robust blood pressure reduction while mitigating the risk of angioedema associated with earlier dual inhibitors that also targeted the angiotensin-converting enzyme (ACE).
Core Mechanism of Action: A Dual-Pronged Approach
TD-0212 was rationally designed by merging the structural features of an AT1 receptor blocker (ARB), similar to losartan, and a NEP inhibitor (NEPi), like thiorphan[1]. This creates a single molecule with two distinct, yet complementary, therapeutic actions aimed at regulating cardiovascular homeostasis.
AT1 Receptor Antagonism
The first component of TD-0212's mechanism is the competitive and selective blockade of the AT1 receptor[1]. The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the primary pathological effects of angiotensin II (Ang II), a potent vasoconstrictor and a key peptide in the RAAS[1].
Signaling Pathway Interruption: By binding to the AT1 receptor, TD-0212 prevents Ang II from initiating its downstream signaling cascade. This blockade inhibits:
-
Vasoconstriction: Prevents Ang II-induced contraction of vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance.
-
Aldosterone (B195564) Secretion: Reduces the stimulation of aldosterone release from the adrenal glands, thereby decreasing sodium and water retention by the kidneys.
-
Cellular Growth and Fibrosis: Attenuates the pro-hypertrophic and pro-fibrotic signaling that contributes to cardiac and vascular remodeling in chronic hypertension.
Neprilysin Inhibition
The second, synergistic component of TD-0212's action is the inhibition of neprilysin (NEP), a neutral endopeptidase[1]. NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides: Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP)[1].
Signaling Pathway Potentiation: By inhibiting NEP, TD-0212 increases the bioavailability of natriuretic peptides. These peptides activate their cognate guanylate cyclase receptors (NPR-A and NPR-B), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels promote:
-
Vasodilation: Relaxes vascular smooth muscle, complementing the effect of AT1 receptor blockade.
-
Natriuresis and Diuresis: Increases sodium and water excretion by the kidneys, reducing blood volume and cardiac preload.
-
Antiproliferative Effects: Counteracts the remodeling and hypertrophic effects often driven by the RAAS.
The dual-action mechanism is designed to provide more effective blood pressure control than either an ARB or a NEPi alone.
Quantitative Data Summary
The efficacy and potency of TD-0212 have been characterized through a series of in vitro and in vivo experiments. The key quantitative findings are summarized below.
Table 1: In Vitro Potency
This table outlines the binding affinity and inhibitory concentration of TD-0212 at its respective molecular targets.
| Target | Parameter | Value | Source |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | McKinnell et al., 2018 |
| Neprilysin (NEP) | pIC50 | 9.2 | McKinnell et al., 2018 |
Table 2: In Vivo Pharmacodynamic Effects in Rats
This table summarizes the key outcomes from in vivo studies, demonstrating the translation of the dual mechanism to physiological effects.
| Model | Compound | Dose (mg/kg, oral) | Key Finding | Source |
| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 10 | Statistically significant reduction in Mean Arterial Pressure (MAP) sustained for 24 hours. | McKinnell et al., 2018 |
| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 30 | Dose-dependent reduction in MAP. | McKinnell et al., 2018 |
| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 100 | Dose-dependent reduction in MAP. | McKinnell et al., 2018 |
| Angiotensin II Pressor Response (AT1 Blockade) | TD-0212 | IV Dosing | Inhibition of Ang II-evoked pressor response similar to losartan. | McKinnell et al., 2018 |
| ANP-induced cGMP (NEP Inhibition) | TD-0212 | IV Dosing | >3-fold increase in urinary cGMP relative to vehicle. | McKinnell et al., 2018 |
| Rat Tracheal Plasma Extravasation (TPE) | TD-0212 | Up to 100 | No significant effect on TPE, indicating a low risk of angioedema. | McKinnell et al., 2018 |
| Rat Tracheal Plasma Extravasation (TPE) | Omapatrilat | 0.3 - 3 | Robust increase in TPE. | McKinnell et al., 2018 |
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments used to characterize TD-0212.
In Vitro Assays
AT1 Receptor Binding Assay (Radioligand Competition):
-
Objective: To determine the binding affinity (Ki) of TD-0212 for the AT1 receptor.
-
Cell Line: COS-7 cells transiently transfected with the human AT1 receptor.
-
Membrane Preparation: Transfected cells are harvested, homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Assay Protocol:
-
Cell membranes (containing the AT1 receptor) are incubated in a 96-well plate.
-
A fixed concentration of a radiolabeled AT1 antagonist (e.g., [125I][Sar1,Ile8]AngII) is added to each well.
-
Increasing concentrations of the unlabeled test compound (TD-0212) are added to compete with the radioligand for binding.
-
The mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in PEI) to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki is then determined using the Cheng-Prusoff equation.
Neprilysin (NEP) Enzyme Inhibition Assay (Fluorogenic):
-
Objective: To determine the inhibitory potency (IC50) of TD-0212 against NEP.
-
Enzyme Source: Recombinant human neprilysin.
-
Substrate: A synthetic, fluorogenic peptide substrate (e.g., o-aminobenzoic acid-based peptide) that is cleaved by NEP to release a fluorescent signal.
-
Assay Protocol:
-
Recombinant NEP is pre-incubated with increasing concentrations of TD-0212 in an assay buffer (e.g., 50 mM HEPES, pH 7.4) in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic NEP substrate.
-
The plate is incubated at 37°C.
-
The increase in fluorescence (e.g., λex = 330 nm / λem = 430 nm) is measured over time in a kinetic mode using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of TD-0212 is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression.
In Vivo Models
Spontaneously Hypertensive Rat (SHR) Model:
-
Objective: To assess the antihypertensive efficacy and duration of action of orally administered TD-0212.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension.
-
Methodology:
-
Transmitter Implantation: Rats are anesthetized, and a radiotelemetry transmitter is surgically implanted. The pressure-sensing catheter is inserted into the abdominal aorta to allow for continuous and conscious monitoring of blood pressure and heart rate.
-
Recovery: Animals are allowed a recovery period of at least 7-10 days post-surgery.
-
Dosing: TD-0212 is administered orally (p.o.) via gavage at various doses (e.g., 3, 10, 30, 100 mg/kg). A vehicle group serves as the control.
-
Data Acquisition: Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously monitored and recorded by the telemetry system for at least 24 hours post-dosing.
-
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each animal. The peak effect and the area under the curve (AUC) for the change in MAP over 24 hours are analyzed to determine efficacy and duration of action.
Rat Tracheal Plasma Extravasation (TPE) Model:
-
Objective: To assess the potential risk of TD-0212 to induce angioedema. TPE is used as a surrogate marker for this adverse effect.
-
Animal Model: Male rats (e.g., Sprague-Dawley).
-
Methodology:
-
Dosing: Animals are pre-treated with oral doses of TD-0212, a positive control (e.g., omapatrilat), or vehicle.
-
Anesthesia: After a set pre-treatment time, rats are anesthetized.
-
Dye Injection: Evans Blue dye (a marker for plasma protein leakage) is injected intravenously (i.v.).
-
Challenge (if applicable): In some protocols, a substance known to induce plasma extravasation may be used as a challenge.
-
Tissue Collection: After a circulation period, the animal is euthanized, and the trachea is excised.
-
Dye Extraction: The Evans Blue dye that has extravasated into the tracheal tissue is extracted using a solvent (e.g., formamide).
-
-
Data Analysis: The concentration of the extracted dye is measured spectrophotometrically. An increase in the amount of dye in the trachea of a treated group compared to the vehicle group indicates an increased risk of angioedema.
Conclusion
TD-0212 represents a precisely engineered dual-action ARNI. By combining potent AT1 receptor antagonism and neprilysin inhibition within a single molecule, it leverages two clinically validated pathways for managing hypertension. The preclinical data robustly support its mechanism, demonstrating high in vitro potency, significant and sustained blood pressure reduction in relevant in vivo models, and a favorable safety profile with respect to angioedema risk. This technical profile provides a strong foundation for the continued development of TD-0212 as a potentially superior therapeutic option for patients with hypertension and other cardiovascular diseases.
References
TD-0212 TFA: A Technical Deep Dive into its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Abstract
TD-0212 is an innovative, orally active single-molecule entity engineered with a dual pharmacological mechanism. It functions as both an Angiotensin II Type 1 (AT1) receptor antagonist and a Neprilysin (NEP) inhibitor. This combination, classified as an Angiotensin Receptor-Neprilysin Inhibitor (ARNI), is designed to offer superior antihypertensive efficacy by simultaneously blocking the detrimental effects of the Renin-Angiotensin-Aldosterone System (RAAS) and potentiating the beneficial actions of the natriuretic peptide system. This technical guide provides a comprehensive overview of the core mechanism of action of TD-0212, detailing its molecular targets, the resultant signaling pathways, and the key experimental data supporting its therapeutic rationale. The primary goal is to achieve robust blood pressure reduction while mitigating the risk of angioedema associated with earlier dual inhibitors that also targeted the angiotensin-converting enzyme (ACE).
Core Mechanism of Action: A Dual-Pronged Approach
TD-0212 was rationally designed by merging the structural features of an AT1 receptor blocker (ARB), similar to losartan, and a NEP inhibitor (NEPi), like thiorphan[1]. This creates a single molecule with two distinct, yet complementary, therapeutic actions aimed at regulating cardiovascular homeostasis.
AT1 Receptor Antagonism
The first component of TD-0212's mechanism is the competitive and selective blockade of the AT1 receptor[1]. The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the primary pathological effects of angiotensin II (Ang II), a potent vasoconstrictor and a key peptide in the RAAS[1].
Signaling Pathway Interruption: By binding to the AT1 receptor, TD-0212 prevents Ang II from initiating its downstream signaling cascade. This blockade inhibits:
-
Vasoconstriction: Prevents Ang II-induced contraction of vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance.
-
Aldosterone Secretion: Reduces the stimulation of aldosterone release from the adrenal glands, thereby decreasing sodium and water retention by the kidneys.
-
Cellular Growth and Fibrosis: Attenuates the pro-hypertrophic and pro-fibrotic signaling that contributes to cardiac and vascular remodeling in chronic hypertension.
Neprilysin Inhibition
The second, synergistic component of TD-0212's action is the inhibition of neprilysin (NEP), a neutral endopeptidase[1]. NEP is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides: Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP)[1].
Signaling Pathway Potentiation: By inhibiting NEP, TD-0212 increases the bioavailability of natriuretic peptides. These peptides activate their cognate guanylate cyclase receptors (NPR-A and NPR-B), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels promote:
-
Vasodilation: Relaxes vascular smooth muscle, complementing the effect of AT1 receptor blockade.
-
Natriuresis and Diuresis: Increases sodium and water excretion by the kidneys, reducing blood volume and cardiac preload.
-
Antiproliferative Effects: Counteracts the remodeling and hypertrophic effects often driven by the RAAS.
The dual-action mechanism is designed to provide more effective blood pressure control than either an ARB or a NEPi alone.
Quantitative Data Summary
The efficacy and potency of TD-0212 have been characterized through a series of in vitro and in vivo experiments. The key quantitative findings are summarized below.
Table 1: In Vitro Potency
This table outlines the binding affinity and inhibitory concentration of TD-0212 at its respective molecular targets.
| Target | Parameter | Value | Source |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | McKinnell et al., 2018 |
| Neprilysin (NEP) | pIC50 | 9.2 | McKinnell et al., 2018 |
Table 2: In Vivo Pharmacodynamic Effects in Rats
This table summarizes the key outcomes from in vivo studies, demonstrating the translation of the dual mechanism to physiological effects.
| Model | Compound | Dose (mg/kg, oral) | Key Finding | Source |
| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 10 | Statistically significant reduction in Mean Arterial Pressure (MAP) sustained for 24 hours. | McKinnell et al., 2018 |
| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 30 | Dose-dependent reduction in MAP. | McKinnell et al., 2018 |
| Spontaneously Hypertensive Rat (SHR) | TD-0212 | 100 | Dose-dependent reduction in MAP. | McKinnell et al., 2018 |
| Angiotensin II Pressor Response (AT1 Blockade) | TD-0212 | IV Dosing | Inhibition of Ang II-evoked pressor response similar to losartan. | McKinnell et al., 2018 |
| ANP-induced cGMP (NEP Inhibition) | TD-0212 | IV Dosing | >3-fold increase in urinary cGMP relative to vehicle. | McKinnell et al., 2018 |
| Rat Tracheal Plasma Extravasation (TPE) | TD-0212 | Up to 100 | No significant effect on TPE, indicating a low risk of angioedema. | McKinnell et al., 2018 |
| Rat Tracheal Plasma Extravasation (TPE) | Omapatrilat | 0.3 - 3 | Robust increase in TPE. | McKinnell et al., 2018 |
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments used to characterize TD-0212.
In Vitro Assays
AT1 Receptor Binding Assay (Radioligand Competition):
-
Objective: To determine the binding affinity (Ki) of TD-0212 for the AT1 receptor.
-
Cell Line: COS-7 cells transiently transfected with the human AT1 receptor.
-
Membrane Preparation: Transfected cells are harvested, homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Assay Protocol:
-
Cell membranes (containing the AT1 receptor) are incubated in a 96-well plate.
-
A fixed concentration of a radiolabeled AT1 antagonist (e.g., [125I][Sar1,Ile8]AngII) is added to each well.
-
Increasing concentrations of the unlabeled test compound (TD-0212) are added to compete with the radioligand for binding.
-
The mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in PEI) to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki is then determined using the Cheng-Prusoff equation.
Neprilysin (NEP) Enzyme Inhibition Assay (Fluorogenic):
-
Objective: To determine the inhibitory potency (IC50) of TD-0212 against NEP.
-
Enzyme Source: Recombinant human neprilysin.
-
Substrate: A synthetic, fluorogenic peptide substrate (e.g., o-aminobenzoic acid-based peptide) that is cleaved by NEP to release a fluorescent signal.
-
Assay Protocol:
-
Recombinant NEP is pre-incubated with increasing concentrations of TD-0212 in an assay buffer (e.g., 50 mM HEPES, pH 7.4) in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic NEP substrate.
-
The plate is incubated at 37°C.
-
The increase in fluorescence (e.g., λex = 330 nm / λem = 430 nm) is measured over time in a kinetic mode using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of TD-0212 is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression.
In Vivo Models
Spontaneously Hypertensive Rat (SHR) Model:
-
Objective: To assess the antihypertensive efficacy and duration of action of orally administered TD-0212.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension.
-
Methodology:
-
Transmitter Implantation: Rats are anesthetized, and a radiotelemetry transmitter is surgically implanted. The pressure-sensing catheter is inserted into the abdominal aorta to allow for continuous and conscious monitoring of blood pressure and heart rate.
-
Recovery: Animals are allowed a recovery period of at least 7-10 days post-surgery.
-
Dosing: TD-0212 is administered orally (p.o.) via gavage at various doses (e.g., 3, 10, 30, 100 mg/kg). A vehicle group serves as the control.
-
Data Acquisition: Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously monitored and recorded by the telemetry system for at least 24 hours post-dosing.
-
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each animal. The peak effect and the area under the curve (AUC) for the change in MAP over 24 hours are analyzed to determine efficacy and duration of action.
Rat Tracheal Plasma Extravasation (TPE) Model:
-
Objective: To assess the potential risk of TD-0212 to induce angioedema. TPE is used as a surrogate marker for this adverse effect.
-
Animal Model: Male rats (e.g., Sprague-Dawley).
-
Methodology:
-
Dosing: Animals are pre-treated with oral doses of TD-0212, a positive control (e.g., omapatrilat), or vehicle.
-
Anesthesia: After a set pre-treatment time, rats are anesthetized.
-
Dye Injection: Evans Blue dye (a marker for plasma protein leakage) is injected intravenously (i.v.).
-
Challenge (if applicable): In some protocols, a substance known to induce plasma extravasation may be used as a challenge.
-
Tissue Collection: After a circulation period, the animal is euthanized, and the trachea is excised.
-
Dye Extraction: The Evans Blue dye that has extravasated into the tracheal tissue is extracted using a solvent (e.g., formamide).
-
-
Data Analysis: The concentration of the extracted dye is measured spectrophotometrically. An increase in the amount of dye in the trachea of a treated group compared to the vehicle group indicates an increased risk of angioedema.
Conclusion
TD-0212 represents a precisely engineered dual-action ARNI. By combining potent AT1 receptor antagonism and neprilysin inhibition within a single molecule, it leverages two clinically validated pathways for managing hypertension. The preclinical data robustly support its mechanism, demonstrating high in vitro potency, significant and sustained blood pressure reduction in relevant in vivo models, and a favorable safety profile with respect to angioedema risk. This technical profile provides a strong foundation for the continued development of TD-0212 as a potentially superior therapeutic option for patients with hypertension and other cardiovascular diseases.
References
An In-Depth Technical Guide to TD-0212 TFA: A Dual Inhibitor of Angiotensin II Type 1 Receptor and Neprilysin
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a novel, orally active small molecule that functions as a dual-acting antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP). This dual mechanism of action presents a promising therapeutic strategy for cardiovascular diseases, particularly hypertension and heart failure. By simultaneously blocking the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides, TD-0212 offers the potential for enhanced efficacy compared to single-target agents. Furthermore, it is designed to circumvent the increased risk of angioedema associated with dual angiotensin-converting enzyme (ACE) and NEP inhibitors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, experimental protocols, and the underlying signaling pathways.
Introduction
The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system are two critical and counter-regulatory pathways in the control of blood pressure, fluid and electrolyte balance.[1][2] Dysregulation of the RAAS, primarily mediated by the potent vasoconstrictor angiotensin II acting on the AT1 receptor, is a key driver in the pathophysiology of hypertension and heart failure.[1] Angiotensin receptor blockers (ARBs) are a well-established class of drugs that antagonize the AT1 receptor.[3]
Neprilysin (NEP) is a neutral endopeptidase that degrades several vasoactive peptides, including the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[3] By inhibiting NEP, the levels of these peptides are increased, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.[3]
The concept of dual inhibition of both the RAAS and NEP has been clinically validated with the combination of an ARB and a NEP inhibitor. This compound was developed as a single molecule with dual AT1 antagonist and NEP inhibitor (ARNI) activity.[3][4] This approach aims to provide superior blood pressure control and cardiovascular benefits while avoiding the off-target effects of ACE inhibition, which can lead to an accumulation of bradykinin (B550075) and an increased risk of angioedema.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects through two distinct and complementary mechanisms:
-
Angiotensin II Type 1 (AT1) Receptor Antagonism: TD-0212 competitively binds to the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects. This leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention.[3]
-
Neprilysin (NEP) Inhibition: TD-0212 inhibits the enzymatic activity of neprilysin, thereby preventing the degradation of natriuretic peptides. Elevated levels of natriuretic peptides activate their cognate receptors, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) production, which in turn promotes vasodilation, natriuresis, and diuresis.[3]
The synergistic action of these two mechanisms results in a more potent antihypertensive effect than either mechanism alone.
Signaling Pathway
Caption: Dual mechanism of this compound on RAAS and Natriuretic Peptide System.
In Vitro Pharmacology
The in vitro activity of TD-0212 was assessed through receptor binding and enzyme inhibition assays.
Quantitative Data
| Target | Assay Type | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | pKi | 8.9[4][5][6] |
| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2[4][5][6] |
Experimental Protocols
Objective: To determine the binding affinity of TD-0212 for the human AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor are prepared.
-
Radioligand: [125I]-Sar1,Ile8-angiotensin II is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Procedure: a. A constant concentration of the radioligand is incubated with varying concentrations of TD-0212 in the presence of the cell membranes. b. The reaction is incubated to allow for binding to reach equilibrium. c. The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. d. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of TD-0212 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To determine the inhibitory potency of TD-0212 against human recombinant neprilysin.
Methodology:
-
Enzyme: Recombinant human neprilysin.
-
Substrate: A fluorogenic substrate, such as (7-methoxycoumarin-4-yl)acetyl-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(2,4-dinitrophenyl)-OH.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Procedure: a. TD-0212 at various concentrations is pre-incubated with the neprilysin enzyme. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate by neprilysin, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The IC50 value, the concentration of TD-0212 that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacology
The in vivo efficacy of TD-0212 was evaluated in a well-established animal model of hypertension.
Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the dose-dependent antihypertensive effect of orally administered TD-0212 in a genetic model of hypertension.
Quantitative Data
| Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure (MAP) Reduction (%) | Duration of Action |
| 3 | Dose-dependent reduction | Sustained for 24 hours at ≥ 10 mg/kg |
| 10 | Statistically significant reduction | Sustained for 24 hours |
| 30 | Dose-dependent reduction | Sustained for 24 hours |
| 100 | Dose-dependent reduction | Sustained for 24 hours |
Note: Specific percentage reductions were not detailed in the provided search results, but a dose-dependent effect was noted.[3]
Experimental Protocol
-
Animals: Male Spontaneously Hypertensive Rats (SHR).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Blood Pressure Measurement: Blood pressure is continuously monitored using radiotelemetry. A pressure-sensing catheter is surgically implanted into the abdominal aorta of the rats.
-
Dosing: TD-0212 is administered orally (p.o.) via gavage at escalating doses (e.g., 3, 10, 30, and 100 mg/kg) at 24-hour intervals.
-
Data Collection: Mean arterial pressure (MAP) is recorded continuously before and after drug administration.
-
Data Analysis: The peak percentage fall in MAP from baseline and the vehicle-adjusted percentage change in the area under the curve (AUC) of the MAP over 24 hours are calculated to determine efficacy and duration of action, respectively. Statistical significance is assessed using appropriate methods, such as a two-way ANOVA with Bonferroni post hoc analysis.[3]
Tracheal Plasma Extravasation (TPE) Model
Objective: To evaluate the potential risk of TD-0212 to induce angioedema-like symptoms compared to a dual ACE/NEP inhibitor.
Quantitative Data
| Compound | Dose (mg/kg, p.o.) | Tracheal Plasma Extravasation |
| TD-0212 | Antihypertensive doses | Did not increase TPE[3][4] |
| Omapatrilat (ACE/NEP inhibitor) | 0.3 and 3 | Robust increase in TPE[3] |
Experimental Protocol
-
Animals: Male rats.
-
Procedure: a. Animals are dosed orally with TD-0212 or a comparator compound (e.g., omapatrilat). b. After a set period, Evans Blue dye (a marker for plasma protein extravasation) is injected intravenously. c. After allowing the dye to circulate, the animals are euthanized, and the tracheal tissue is collected. d. The Evans Blue dye is extracted from the tracheal tissue. e. The amount of extravasated dye is quantified spectrophotometrically.
-
Data Analysis: The quantity of Evans Blue dye in the tracheal tissue is compared between treatment groups and a vehicle control group to assess the degree of plasma extravasation.
Chemical Synthesis
The synthesis of TD-0212 (referred to as compound 35 in the primary literature) involves a multi-step process. A key feature is the merging of structural motifs from an AT1 antagonist (losartan) and a NEP inhibitor (thiorphan).[3]
Caption: Simplified workflow for the chemical synthesis of TD-0212.
A detailed, step-by-step synthesis with reagents and conditions is described in the supplementary information of the primary publication by McKinnell et al.
Conclusion
This compound is a promising dual-acting ARNI with potent in vitro activity and in vivo efficacy in a preclinical model of hypertension. Its mechanism of action, which combines AT1 receptor blockade and neprilysin inhibition, offers a potentially more effective approach to managing cardiovascular diseases. Importantly, preclinical data suggests a lower risk of angioedema compared to dual ACE/NEP inhibitors. The detailed experimental protocols provided in this guide should facilitate further research and development of this and similar molecules.
References
- 1. Chronic treatment of the spontaneously hypertensive rat with captopril attenuates responses to noradrenaline in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneously hypertensive rats do not predict symptoms of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to TD-0212 TFA: A Dual Inhibitor of Angiotensin II Type 1 Receptor and Neprilysin
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a novel, orally active small molecule that functions as a dual-acting antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP). This dual mechanism of action presents a promising therapeutic strategy for cardiovascular diseases, particularly hypertension and heart failure. By simultaneously blocking the vasoconstrictive effects of angiotensin II and potentiating the vasodilatory and natriuretic effects of natriuretic peptides, TD-0212 offers the potential for enhanced efficacy compared to single-target agents. Furthermore, it is designed to circumvent the increased risk of angioedema associated with dual angiotensin-converting enzyme (ACE) and NEP inhibitors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, experimental protocols, and the underlying signaling pathways.
Introduction
The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system are two critical and counter-regulatory pathways in the control of blood pressure, fluid and electrolyte balance.[1][2] Dysregulation of the RAAS, primarily mediated by the potent vasoconstrictor angiotensin II acting on the AT1 receptor, is a key driver in the pathophysiology of hypertension and heart failure.[1] Angiotensin receptor blockers (ARBs) are a well-established class of drugs that antagonize the AT1 receptor.[3]
Neprilysin (NEP) is a neutral endopeptidase that degrades several vasoactive peptides, including the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[3] By inhibiting NEP, the levels of these peptides are increased, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.[3]
The concept of dual inhibition of both the RAAS and NEP has been clinically validated with the combination of an ARB and a NEP inhibitor. This compound was developed as a single molecule with dual AT1 antagonist and NEP inhibitor (ARNI) activity.[3][4] This approach aims to provide superior blood pressure control and cardiovascular benefits while avoiding the off-target effects of ACE inhibition, which can lead to an accumulation of bradykinin and an increased risk of angioedema.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects through two distinct and complementary mechanisms:
-
Angiotensin II Type 1 (AT1) Receptor Antagonism: TD-0212 competitively binds to the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention.[3]
-
Neprilysin (NEP) Inhibition: TD-0212 inhibits the enzymatic activity of neprilysin, thereby preventing the degradation of natriuretic peptides. Elevated levels of natriuretic peptides activate their cognate receptors, leading to increased cyclic guanosine monophosphate (cGMP) production, which in turn promotes vasodilation, natriuresis, and diuresis.[3]
The synergistic action of these two mechanisms results in a more potent antihypertensive effect than either mechanism alone.
Signaling Pathway
Caption: Dual mechanism of this compound on RAAS and Natriuretic Peptide System.
In Vitro Pharmacology
The in vitro activity of TD-0212 was assessed through receptor binding and enzyme inhibition assays.
Quantitative Data
| Target | Assay Type | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | pKi | 8.9[4][5][6] |
| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2[4][5][6] |
Experimental Protocols
Objective: To determine the binding affinity of TD-0212 for the human AT1 receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor are prepared.
-
Radioligand: [125I]-Sar1,Ile8-angiotensin II is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Procedure: a. A constant concentration of the radioligand is incubated with varying concentrations of TD-0212 in the presence of the cell membranes. b. The reaction is incubated to allow for binding to reach equilibrium. c. The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. d. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of TD-0212 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To determine the inhibitory potency of TD-0212 against human recombinant neprilysin.
Methodology:
-
Enzyme: Recombinant human neprilysin.
-
Substrate: A fluorogenic substrate, such as (7-methoxycoumarin-4-yl)acetyl-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(2,4-dinitrophenyl)-OH.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Procedure: a. TD-0212 at various concentrations is pre-incubated with the neprilysin enzyme. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate by neprilysin, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The IC50 value, the concentration of TD-0212 that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacology
The in vivo efficacy of TD-0212 was evaluated in a well-established animal model of hypertension.
Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the dose-dependent antihypertensive effect of orally administered TD-0212 in a genetic model of hypertension.
Quantitative Data
| Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure (MAP) Reduction (%) | Duration of Action |
| 3 | Dose-dependent reduction | Sustained for 24 hours at ≥ 10 mg/kg |
| 10 | Statistically significant reduction | Sustained for 24 hours |
| 30 | Dose-dependent reduction | Sustained for 24 hours |
| 100 | Dose-dependent reduction | Sustained for 24 hours |
Note: Specific percentage reductions were not detailed in the provided search results, but a dose-dependent effect was noted.[3]
Experimental Protocol
-
Animals: Male Spontaneously Hypertensive Rats (SHR).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Blood Pressure Measurement: Blood pressure is continuously monitored using radiotelemetry. A pressure-sensing catheter is surgically implanted into the abdominal aorta of the rats.
-
Dosing: TD-0212 is administered orally (p.o.) via gavage at escalating doses (e.g., 3, 10, 30, and 100 mg/kg) at 24-hour intervals.
-
Data Collection: Mean arterial pressure (MAP) is recorded continuously before and after drug administration.
-
Data Analysis: The peak percentage fall in MAP from baseline and the vehicle-adjusted percentage change in the area under the curve (AUC) of the MAP over 24 hours are calculated to determine efficacy and duration of action, respectively. Statistical significance is assessed using appropriate methods, such as a two-way ANOVA with Bonferroni post hoc analysis.[3]
Tracheal Plasma Extravasation (TPE) Model
Objective: To evaluate the potential risk of TD-0212 to induce angioedema-like symptoms compared to a dual ACE/NEP inhibitor.
Quantitative Data
| Compound | Dose (mg/kg, p.o.) | Tracheal Plasma Extravasation |
| TD-0212 | Antihypertensive doses | Did not increase TPE[3][4] |
| Omapatrilat (ACE/NEP inhibitor) | 0.3 and 3 | Robust increase in TPE[3] |
Experimental Protocol
-
Animals: Male rats.
-
Procedure: a. Animals are dosed orally with TD-0212 or a comparator compound (e.g., omapatrilat). b. After a set period, Evans Blue dye (a marker for plasma protein extravasation) is injected intravenously. c. After allowing the dye to circulate, the animals are euthanized, and the tracheal tissue is collected. d. The Evans Blue dye is extracted from the tracheal tissue. e. The amount of extravasated dye is quantified spectrophotometrically.
-
Data Analysis: The quantity of Evans Blue dye in the tracheal tissue is compared between treatment groups and a vehicle control group to assess the degree of plasma extravasation.
Chemical Synthesis
The synthesis of TD-0212 (referred to as compound 35 in the primary literature) involves a multi-step process. A key feature is the merging of structural motifs from an AT1 antagonist (losartan) and a NEP inhibitor (thiorphan).[3]
Caption: Simplified workflow for the chemical synthesis of TD-0212.
A detailed, step-by-step synthesis with reagents and conditions is described in the supplementary information of the primary publication by McKinnell et al.
Conclusion
This compound is a promising dual-acting ARNI with potent in vitro activity and in vivo efficacy in a preclinical model of hypertension. Its mechanism of action, which combines AT1 receptor blockade and neprilysin inhibition, offers a potentially more effective approach to managing cardiovascular diseases. Importantly, preclinical data suggests a lower risk of angioedema compared to dual ACE/NEP inhibitors. The detailed experimental protocols provided in this guide should facilitate further research and development of this and similar molecules.
References
- 1. Chronic treatment of the spontaneously hypertensive rat with captopril attenuates responses to noradrenaline in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneously hypertensive rats do not predict symptoms of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
TD-0212 TFA: A Technical Guide to a Novel Dual Angiotensin Receptor-Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is an orally active, dual-pharmacology molecule that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3][4] This novel compound was developed from the structural merging of losartan, an AT1 antagonist, and thiorphan, a NEP inhibitor. The rationale behind this dual-inhibition strategy is to achieve superior antihypertensive efficacy compared to single-target agents. By blocking the AT1 receptor, TD-0212 mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Simultaneously, by inhibiting neprilysin, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion. This combined action offers a promising therapeutic approach for cardiovascular diseases such as hypertension and heart failure. A key potential advantage of TD-0212 over earlier dual inhibitors like omapatrilat, which targeted both angiotensin-converting enzyme (ACE) and NEP, is a reduced risk of angioedema.
Mechanism of Action
TD-0212 exerts its pharmacological effects through the simultaneous modulation of two key physiological systems: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System (NPS).
-
Angiotensin II Type 1 (AT1) Receptor Blockade: TD-0212 competitively inhibits the binding of angiotensin II to the AT1 receptor. This action blocks the downstream signaling cascade that leads to vasoconstriction, increased aldosterone (B195564) secretion, and sodium retention, thereby contributing to a reduction in blood pressure.
-
Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, TD-0212 increases the circulating levels of these peptides. Elevated natriuretic peptides promote vasodilation, natriuresis (sodium excretion), and diuresis, further contributing to blood pressure reduction and favorable cardiovascular effects.
The following diagram illustrates the dual mechanism of action of TD-0212:
References
TD-0212 TFA: A Technical Guide to a Novel Dual Angiotensin Receptor-Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is an orally active, dual-pharmacology molecule that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3][4] This novel compound was developed from the structural merging of losartan, an AT1 antagonist, and thiorphan, a NEP inhibitor. The rationale behind this dual-inhibition strategy is to achieve superior antihypertensive efficacy compared to single-target agents. By blocking the AT1 receptor, TD-0212 mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Simultaneously, by inhibiting neprilysin, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion. This combined action offers a promising therapeutic approach for cardiovascular diseases such as hypertension and heart failure. A key potential advantage of TD-0212 over earlier dual inhibitors like omapatrilat, which targeted both angiotensin-converting enzyme (ACE) and NEP, is a reduced risk of angioedema.
Mechanism of Action
TD-0212 exerts its pharmacological effects through the simultaneous modulation of two key physiological systems: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System (NPS).
-
Angiotensin II Type 1 (AT1) Receptor Blockade: TD-0212 competitively inhibits the binding of angiotensin II to the AT1 receptor. This action blocks the downstream signaling cascade that leads to vasoconstriction, increased aldosterone secretion, and sodium retention, thereby contributing to a reduction in blood pressure.
-
Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, TD-0212 increases the circulating levels of these peptides. Elevated natriuretic peptides promote vasodilation, natriuresis (sodium excretion), and diuresis, further contributing to blood pressure reduction and favorable cardiovascular effects.
The following diagram illustrates the dual mechanism of action of TD-0212:
References
TD-0212 TFA: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Dual Angiotensin II Type 1 Receptor Antagonist and Neprilysin Inhibitor
This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of TD-0212 TFA, a potent dual-acting therapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is the trifluoroacetic acid salt of the active compound TD-0212. The trifluoroacetic acid (TFA) is a synthetic organofluorine compound with the chemical formula CF₃CO₂H, commonly used in organic chemistry.[1] It is a strong acid due to the electron-withdrawing nature of the trifluoromethyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1073549-11-7 | [2][3][4] |
| Molecular Formula | C₃₀H₃₅F₄N₃O₆S | [3][4] |
| Molecular Weight | 641.67 g/mol | [3][4] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [3] |
Pharmacological Properties
TD-0212 is an orally active dual pharmacology agent that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[2][5][6] This dual mechanism of action offers a potentially enhanced therapeutic effect in cardiovascular diseases.
Table 2: Pharmacological Activity of this compound
| Target | Parameter | Value | Source |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [2][5][6] |
| Neprilysin (NEP) | pIC50 | 9.2 | [2][5][6] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound stem from its simultaneous inhibition of two key targets in the cardiovascular system: the AT1 receptor and neprilysin.
Angiotensin II Type 1 (AT1) Receptor Antagonism
The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II.[2] Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and fibrosis. By blocking the AT1 receptor, TD-0212 prevents these downstream effects.
Neprilysin (NEP) Inhibition
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting neprilysin, TD-0212 increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and other beneficial cardiovascular effects.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. The following are representative methodologies for key assays.
AT1 Receptor Binding Assay
This assay determines the affinity of TD-0212 for the AT1 receptor. A common method is a radioligand binding assay.
Table 3: AT1 Receptor Binding Assay Protocol
| Step | Procedure |
| 1. Membrane Preparation | Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells). |
| 2. Radioligand | Use a radiolabeled AT1 receptor antagonist, such as [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II. |
| 3. Incubation | Incubate the cell membranes with the radioligand and varying concentrations of TD-0212 in a suitable buffer (e.g., Tris-HCl with MgCl₂ and BSA) at room temperature. |
| 4. Separation | Separate the bound and free radioligand by rapid filtration through glass fiber filters. |
| 5. Detection | Measure the radioactivity retained on the filters using a scintillation counter. |
| 6. Data Analysis | Determine the IC₅₀ value (the concentration of TD-0212 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation. |
Neprilysin Inhibition Assay
This assay measures the ability of TD-0212 to inhibit the enzymatic activity of neprilysin. A fluorometric assay is a common and sensitive method.
Table 4: Neprilysin Inhibition Assay Protocol
| Step | Procedure |
| 1. Enzyme Source | Use recombinant human neprilysin. |
| 2. Substrate | Use a fluorogenic neprilysin substrate, such as N-Succinyl-Ala-Ala-Phe-p-nitroanilide or a similar commercially available substrate. |
| 3. Incubation | Pre-incubate the enzyme with varying concentrations of TD-0212 in a suitable assay buffer (e.g., Tris-HCl) at 37°C. |
| 4. Reaction Initiation | Initiate the enzymatic reaction by adding the fluorogenic substrate. |
| 5. Detection | Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. |
| 6. Data Analysis | Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the TD-0212 concentration. |
Experimental Workflow
The characterization of a dual-acting compound like this compound involves a logical progression of experiments from initial screening to in vivo efficacy studies.
Conclusion
This compound is a promising dual-acting inhibitor of the AT1 receptor and neprilysin. Its well-defined chemical properties and potent pharmacological activity make it a valuable tool for research in cardiovascular diseases. The experimental protocols and workflows outlined in this guide provide a framework for its further investigation and development.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. glpbio.com [glpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
TD-0212 TFA: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Dual Angiotensin II Type 1 Receptor Antagonist and Neprilysin Inhibitor
This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of TD-0212 TFA, a potent dual-acting therapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is the trifluoroacetic acid salt of the active compound TD-0212. The trifluoroacetic acid (TFA) is a synthetic organofluorine compound with the chemical formula CF₃CO₂H, commonly used in organic chemistry.[1] It is a strong acid due to the electron-withdrawing nature of the trifluoromethyl group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1073549-11-7 | [2][3][4] |
| Molecular Formula | C₃₀H₃₅F₄N₃O₆S | [3][4] |
| Molecular Weight | 641.67 g/mol | [3][4] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [3] |
Pharmacological Properties
TD-0212 is an orally active dual pharmacology agent that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[2][5][6] This dual mechanism of action offers a potentially enhanced therapeutic effect in cardiovascular diseases.
Table 2: Pharmacological Activity of this compound
| Target | Parameter | Value | Source |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [2][5][6] |
| Neprilysin (NEP) | pIC50 | 9.2 | [2][5][6] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound stem from its simultaneous inhibition of two key targets in the cardiovascular system: the AT1 receptor and neprilysin.
Angiotensin II Type 1 (AT1) Receptor Antagonism
The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II.[2] Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and fibrosis. By blocking the AT1 receptor, TD-0212 prevents these downstream effects.
Neprilysin (NEP) Inhibition
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting neprilysin, TD-0212 increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and other beneficial cardiovascular effects.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. The following are representative methodologies for key assays.
AT1 Receptor Binding Assay
This assay determines the affinity of TD-0212 for the AT1 receptor. A common method is a radioligand binding assay.
Table 3: AT1 Receptor Binding Assay Protocol
| Step | Procedure |
| 1. Membrane Preparation | Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells). |
| 2. Radioligand | Use a radiolabeled AT1 receptor antagonist, such as [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II. |
| 3. Incubation | Incubate the cell membranes with the radioligand and varying concentrations of TD-0212 in a suitable buffer (e.g., Tris-HCl with MgCl₂ and BSA) at room temperature. |
| 4. Separation | Separate the bound and free radioligand by rapid filtration through glass fiber filters. |
| 5. Detection | Measure the radioactivity retained on the filters using a scintillation counter. |
| 6. Data Analysis | Determine the IC₅₀ value (the concentration of TD-0212 that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation. |
Neprilysin Inhibition Assay
This assay measures the ability of TD-0212 to inhibit the enzymatic activity of neprilysin. A fluorometric assay is a common and sensitive method.
Table 4: Neprilysin Inhibition Assay Protocol
| Step | Procedure |
| 1. Enzyme Source | Use recombinant human neprilysin. |
| 2. Substrate | Use a fluorogenic neprilysin substrate, such as N-Succinyl-Ala-Ala-Phe-p-nitroanilide or a similar commercially available substrate. |
| 3. Incubation | Pre-incubate the enzyme with varying concentrations of TD-0212 in a suitable assay buffer (e.g., Tris-HCl) at 37°C. |
| 4. Reaction Initiation | Initiate the enzymatic reaction by adding the fluorogenic substrate. |
| 5. Detection | Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. |
| 6. Data Analysis | Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the TD-0212 concentration. |
Experimental Workflow
The characterization of a dual-acting compound like this compound involves a logical progression of experiments from initial screening to in vivo efficacy studies.
Conclusion
This compound is a promising dual-acting inhibitor of the AT1 receptor and neprilysin. Its well-defined chemical properties and potent pharmacological activity make it a valuable tool for research in cardiovascular diseases. The experimental protocols and workflows outlined in this guide provide a framework for its further investigation and development.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. glpbio.com [glpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
TD-0212 TFA: A Dual Angiotensin II Type 1 Receptor and Neprilysin Inhibitor for Cardiovascular Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TD-0212 TFA is a potent, orally active dual-acting inhibitor that simultaneously targets the Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP). This single molecule approach offers a promising therapeutic strategy for cardiovascular diseases such as hypertension and heart failure. By blocking the AT1 receptor, this compound mitigates the vasoconstrictive and sodium-retaining effects of angiotensin II. Concurrently, by inhibiting NEP, it enhances the levels of natriuretic peptides, which promote vasodilation and sodium excretion. This dual mechanism of action is designed to provide superior blood pressure control and cardiovascular protection. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.
Introduction
The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system are two critical counter-regulatory pathways in the control of blood pressure and cardiovascular homeostasis. While RAAS activation leads to vasoconstriction and fluid retention, the natriuretic peptide system promotes vasodilation and natriuresis. Traditional antihypertensive agents often target only one of these pathways. The development of dual-acting inhibitors, such as Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), represents a significant advancement in cardiovascular therapy.
This compound is a novel ARNI that was developed by merging the structural features of an AT1 receptor antagonist and a NEP inhibitor.[1] This design provides the potential for enhanced efficacy compared to single-target agents, with a potentially lower risk of angioedema compared to dual angiotensin-converting enzyme (ACE)/NEP inhibitors.[1]
Mechanism of Action
This compound exerts its pharmacological effects through two distinct and complementary mechanisms:
-
AT1 Receptor Antagonism: this compound competitively binds to the AT1 receptor, preventing angiotensin II from binding and activating its downstream signaling cascade. This leads to the inhibition of vasoconstriction, aldosterone (B195564) release, and sodium and water retention.
-
Neprilysin (NEP) Inhibition: this compound inhibits the activity of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By preventing their breakdown, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis, and diuresis.
The synergistic action of AT1 receptor blockade and NEP inhibition results in a more potent reduction in blood pressure and a more comprehensive modulation of the neurohormonal systems involved in cardiovascular regulation.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Parameter | Value | Reference |
| AT1 Receptor | Competition Binding | pKi | 8.9 | [2][3] |
| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2 | [2][3] |
Table 2: In Vivo Efficacy of TD-0212 in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure (MAP) Reduction (%) | Duration of Action (24h AUC % Change from Vehicle) | Reference |
| TD-0212 | 10 | Significant reduction | Sustained for 24h | [4] |
| TD-0212 | 30 | Dose-dependent reduction | Sustained for 24h | [4] |
| TD-0212 | 100 | Dose-dependent reduction | Sustained for 24h | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
4.1.1. AT1 Receptor Competition Binding Assay
This assay determines the binding affinity of this compound for the AT1 receptor.
-
Materials:
-
CHO-AT1 cell membranes (membranes from Chinese Hamster Ovary cells stably expressing the human AT1 receptor).
-
Radioligand: [125I]-Sar1,Ile8-angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled angiotensin II (1 µM).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, CHO-AT1 cell membranes, and either this compound, unlabeled angiotensin II (for non-specific binding), or buffer (for total binding).
-
Add the radioligand ([125I]-Sar1,Ile8-angiotensin II) to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add liquid scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.1.2. NEP Fluorescence-Based Enzyme Assay
This assay measures the inhibitory activity of this compound against neprilysin.
-
Materials:
-
Recombinant human neprilysin (rhNEP).
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Test compound: this compound.
-
Potent NEP inhibitor (for positive control, e.g., thiorphan).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add rhNEP and either this compound or buffer to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm). The cleavage of the substrate by NEP separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of NEP inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Assays
4.2.1. Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This model assesses the antihypertensive efficacy of this compound in a genetic model of hypertension.
-
Animals:
-
Male Spontaneously Hypertensive Rats (SHR).
-
-
Materials:
-
This compound.
-
Vehicle for oral administration.
-
Telemetry system for continuous blood pressure monitoring or tail-cuff method for intermittent measurements.
-
-
Procedure (using telemetry):
-
Surgically implant telemetry transmitters into the abdominal aorta of the SHR under anesthesia.
-
Allow the animals to recover from surgery for at least one week.
-
Record baseline blood pressure and heart rate for a 24-hour period.
-
Administer this compound or vehicle orally (p.o.) at various doses.
-
Continuously monitor blood pressure, heart rate, and activity for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline at different time points after dosing.
-
Determine the peak MAP reduction and the duration of the antihypertensive effect.
-
Calculate the area under the curve (AUC) for the change in MAP over the 24-hour period and compare it to the vehicle-treated group.
-
4.2.2. Rat Tracheal Plasma Extravasation (TPE) Model
This model is used to assess the potential risk of angioedema.
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Materials:
-
This compound.
-
Positive control (e.g., omapatrilat).
-
Vehicle.
-
Evans blue dye (a marker for plasma extravasation).
-
Substance P (an inducer of plasma extravasation).
-
-
Procedure:
-
Administer this compound, omapatrilat, or vehicle to the rats.
-
After a specified pre-treatment time, administer Evans blue dye intravenously.
-
A few minutes later, administer substance P intravenously to induce tracheal plasma extravasation.
-
After a set time, euthanize the animals and perfuse the vasculature with saline.
-
Excise the trachea and extract the Evans blue dye using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
-
Data Analysis:
-
Compare the amount of Evans blue dye in the tracheas of this compound-treated animals to that in the vehicle- and omapatrilat-treated groups. An increase in dye extravasation indicates a higher potential for angioedema.
-
Visualizations
Signaling Pathway of this compound Dual Inhibition
References
TD-0212 TFA: A Dual Angiotensin II Type 1 Receptor and Neprilysin Inhibitor for Cardiovascular Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TD-0212 TFA is a potent, orally active dual-acting inhibitor that simultaneously targets the Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP). This single molecule approach offers a promising therapeutic strategy for cardiovascular diseases such as hypertension and heart failure. By blocking the AT1 receptor, this compound mitigates the vasoconstrictive and sodium-retaining effects of angiotensin II. Concurrently, by inhibiting NEP, it enhances the levels of natriuretic peptides, which promote vasodilation and sodium excretion. This dual mechanism of action is designed to provide superior blood pressure control and cardiovascular protection. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.
Introduction
The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system are two critical counter-regulatory pathways in the control of blood pressure and cardiovascular homeostasis. While RAAS activation leads to vasoconstriction and fluid retention, the natriuretic peptide system promotes vasodilation and natriuresis. Traditional antihypertensive agents often target only one of these pathways. The development of dual-acting inhibitors, such as Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), represents a significant advancement in cardiovascular therapy.
This compound is a novel ARNI that was developed by merging the structural features of an AT1 receptor antagonist and a NEP inhibitor.[1] This design provides the potential for enhanced efficacy compared to single-target agents, with a potentially lower risk of angioedema compared to dual angiotensin-converting enzyme (ACE)/NEP inhibitors.[1]
Mechanism of Action
This compound exerts its pharmacological effects through two distinct and complementary mechanisms:
-
AT1 Receptor Antagonism: this compound competitively binds to the AT1 receptor, preventing angiotensin II from binding and activating its downstream signaling cascade. This leads to the inhibition of vasoconstriction, aldosterone release, and sodium and water retention.
-
Neprilysin (NEP) Inhibition: this compound inhibits the activity of neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By preventing their breakdown, this compound increases the circulating levels of these peptides, leading to enhanced vasodilation, natriuresis, and diuresis.
The synergistic action of AT1 receptor blockade and NEP inhibition results in a more potent reduction in blood pressure and a more comprehensive modulation of the neurohormonal systems involved in cardiovascular regulation.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Parameter | Value | Reference |
| AT1 Receptor | Competition Binding | pKi | 8.9 | [2][3] |
| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2 | [2][3] |
Table 2: In Vivo Efficacy of TD-0212 in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure (MAP) Reduction (%) | Duration of Action (24h AUC % Change from Vehicle) | Reference |
| TD-0212 | 10 | Significant reduction | Sustained for 24h | [4] |
| TD-0212 | 30 | Dose-dependent reduction | Sustained for 24h | [4] |
| TD-0212 | 100 | Dose-dependent reduction | Sustained for 24h | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
4.1.1. AT1 Receptor Competition Binding Assay
This assay determines the binding affinity of this compound for the AT1 receptor.
-
Materials:
-
CHO-AT1 cell membranes (membranes from Chinese Hamster Ovary cells stably expressing the human AT1 receptor).
-
Radioligand: [125I]-Sar1,Ile8-angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled angiotensin II (1 µM).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, CHO-AT1 cell membranes, and either this compound, unlabeled angiotensin II (for non-specific binding), or buffer (for total binding).
-
Add the radioligand ([125I]-Sar1,Ile8-angiotensin II) to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add liquid scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.1.2. NEP Fluorescence-Based Enzyme Assay
This assay measures the inhibitory activity of this compound against neprilysin.
-
Materials:
-
Recombinant human neprilysin (rhNEP).
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Test compound: this compound.
-
Potent NEP inhibitor (for positive control, e.g., thiorphan).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add rhNEP and either this compound or buffer to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm). The cleavage of the substrate by NEP separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of NEP inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Assays
4.2.1. Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This model assesses the antihypertensive efficacy of this compound in a genetic model of hypertension.
-
Animals:
-
Male Spontaneously Hypertensive Rats (SHR).
-
-
Materials:
-
This compound.
-
Vehicle for oral administration.
-
Telemetry system for continuous blood pressure monitoring or tail-cuff method for intermittent measurements.
-
-
Procedure (using telemetry):
-
Surgically implant telemetry transmitters into the abdominal aorta of the SHR under anesthesia.
-
Allow the animals to recover from surgery for at least one week.
-
Record baseline blood pressure and heart rate for a 24-hour period.
-
Administer this compound or vehicle orally (p.o.) at various doses.
-
Continuously monitor blood pressure, heart rate, and activity for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline at different time points after dosing.
-
Determine the peak MAP reduction and the duration of the antihypertensive effect.
-
Calculate the area under the curve (AUC) for the change in MAP over the 24-hour period and compare it to the vehicle-treated group.
-
4.2.2. Rat Tracheal Plasma Extravasation (TPE) Model
This model is used to assess the potential risk of angioedema.
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Materials:
-
This compound.
-
Positive control (e.g., omapatrilat).
-
Vehicle.
-
Evans blue dye (a marker for plasma extravasation).
-
Substance P (an inducer of plasma extravasation).
-
-
Procedure:
-
Administer this compound, omapatrilat, or vehicle to the rats.
-
After a specified pre-treatment time, administer Evans blue dye intravenously.
-
A few minutes later, administer substance P intravenously to induce tracheal plasma extravasation.
-
After a set time, euthanize the animals and perfuse the vasculature with saline.
-
Excise the trachea and extract the Evans blue dye using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
-
Data Analysis:
-
Compare the amount of Evans blue dye in the tracheas of this compound-treated animals to that in the vehicle- and omapatrilat-treated groups. An increase in dye extravasation indicates a higher potential for angioedema.
-
Visualizations
Signaling Pathway of this compound Dual Inhibition
References
TD-0212 TFA (CAS 1073549-11-7): A Technical Guide to a Dual Angiotensin II Type 1 Receptor Antagonist and Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA, with CAS number 1073549-11-7, is a potent, orally active dual-acting antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP). This unique pharmacological profile positions TD-0212 as a significant compound in cardiovascular research, particularly in the context of hypertension and heart failure. By simultaneously blocking the vasoconstrictive and salt-retaining effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the beneficial effects of natriuretic peptides, TD-0212 offers a promising therapeutic strategy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the in vitro and in vivo pharmacological profile of TD-0212.
| Parameter | Value | Target | Assay Type | Reference |
| pKi | 8.9 | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding Assay | [1][2][3] |
| pIC50 | 9.2 | Neprilysin (NEP) | Fluorometric Enzyme Inhibition Assay | [1][2][3] |
Table 1: In Vitro Potency of TD-0212
| Animal Model | Effect | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | Antihypertensive | Dose-dependent reduction in mean arterial pressure. | |
| Rat Tracheal Plasma Extravasation (TPE) Model | Angioedema Potential | Did not increase tracheal plasma extravasation at antihypertensive doses, suggesting a lower risk of angioedema compared to dual ACE/NEP inhibitors. | [4][5] |
Table 2: Summary of In Vivo Efficacy of TD-0212
Mechanism of Action
TD-0212 exerts its effects through a dual mechanism of action:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: TD-0212 is a competitive antagonist of the AT1 receptor. Angiotensin II, a key effector of the RAAS, mediates its physiological effects, including vasoconstriction, aldosterone (B195564) secretion, and sodium retention, through the AT1 receptor. By blocking this interaction, TD-0212 effectively counteracts the hypertensive effects of the RAAS.
-
Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[5] These peptides exert vasodilatory, natriuretic, and diuretic effects, thereby lowering blood pressure and reducing cardiac preload and afterload. By inhibiting NEP, TD-0212 increases the circulating levels of these beneficial peptides, augmenting their cardiovascular protective effects.[5]
The combination of AT1 receptor antagonism and NEP inhibition provides a synergistic approach to blood pressure control and the management of cardiovascular diseases.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by TD-0212.
Figure 1. TD-0212 antagonism of the AT1 receptor within the RAAS pathway.
Figure 2. TD-0212 inhibition of neprilysin and its effect on natriuretic peptides.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of TD-0212.
In Vitro Assays
1. AT1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of TD-0212 for the human AT1 receptor.
-
Materials:
-
Human AT1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).
-
Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled Angiotensin II.
-
This compound stock solution (in DMSO).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of TD-0212 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 5-10 µg of protein per well).
-
TD-0212 dilution or vehicle (for total binding) or unlabeled Angiotensin II (for non-specific binding).
-
[125I]-[Sar1,Ile8]-Angiotensin II (at a concentration near its Kd).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the TD-0212 concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3. Workflow for the AT1 Receptor Radioligand Binding Assay.
2. Neprilysin (NEP) Enzyme Inhibition Assay (Fluorometric)
-
Objective: To determine the inhibitory potency (IC50) of TD-0212 against human recombinant neprilysin.
-
Materials:
-
Recombinant human neprilysin (rhNEP).
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Assay buffer: 50 mM Tris-HCl, pH 7.5.
-
This compound stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of TD-0212 in assay buffer.
-
In a 96-well black microplate, add in the following order:
-
Assay buffer.
-
rhNEP solution.
-
TD-0212 dilution or vehicle (for control).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of TD-0212.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the TD-0212 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
- 1. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 4. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
TD-0212 TFA (CAS 1073549-11-7): A Technical Guide to a Dual Angiotensin II Type 1 Receptor Antagonist and Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA, with CAS number 1073549-11-7, is a potent, orally active dual-acting antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP). This unique pharmacological profile positions TD-0212 as a significant compound in cardiovascular research, particularly in the context of hypertension and heart failure. By simultaneously blocking the vasoconstrictive and salt-retaining effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the beneficial effects of natriuretic peptides, TD-0212 offers a promising therapeutic strategy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the in vitro and in vivo pharmacological profile of TD-0212.
| Parameter | Value | Target | Assay Type | Reference |
| pKi | 8.9 | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding Assay | [1][2][3] |
| pIC50 | 9.2 | Neprilysin (NEP) | Fluorometric Enzyme Inhibition Assay | [1][2][3] |
Table 1: In Vitro Potency of TD-0212
| Animal Model | Effect | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | Antihypertensive | Dose-dependent reduction in mean arterial pressure. | |
| Rat Tracheal Plasma Extravasation (TPE) Model | Angioedema Potential | Did not increase tracheal plasma extravasation at antihypertensive doses, suggesting a lower risk of angioedema compared to dual ACE/NEP inhibitors. | [4][5] |
Table 2: Summary of In Vivo Efficacy of TD-0212
Mechanism of Action
TD-0212 exerts its effects through a dual mechanism of action:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: TD-0212 is a competitive antagonist of the AT1 receptor. Angiotensin II, a key effector of the RAAS, mediates its physiological effects, including vasoconstriction, aldosterone secretion, and sodium retention, through the AT1 receptor. By blocking this interaction, TD-0212 effectively counteracts the hypertensive effects of the RAAS.
-
Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]).[5] These peptides exert vasodilatory, natriuretic, and diuretic effects, thereby lowering blood pressure and reducing cardiac preload and afterload. By inhibiting NEP, TD-0212 increases the circulating levels of these beneficial peptides, augmenting their cardiovascular protective effects.[5]
The combination of AT1 receptor antagonism and NEP inhibition provides a synergistic approach to blood pressure control and the management of cardiovascular diseases.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by TD-0212.
Figure 1. TD-0212 antagonism of the AT1 receptor within the RAAS pathway.
Figure 2. TD-0212 inhibition of neprilysin and its effect on natriuretic peptides.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of TD-0212.
In Vitro Assays
1. AT1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of TD-0212 for the human AT1 receptor.
-
Materials:
-
Human AT1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).
-
Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled Angiotensin II.
-
This compound stock solution (in DMSO).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of TD-0212 in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 5-10 µg of protein per well).
-
TD-0212 dilution or vehicle (for total binding) or unlabeled Angiotensin II (for non-specific binding).
-
[125I]-[Sar1,Ile8]-Angiotensin II (at a concentration near its Kd).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the TD-0212 concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3. Workflow for the AT1 Receptor Radioligand Binding Assay.
2. Neprilysin (NEP) Enzyme Inhibition Assay (Fluorometric)
-
Objective: To determine the inhibitory potency (IC50) of TD-0212 against human recombinant neprilysin.
-
Materials:
-
Recombinant human neprilysin (rhNEP).
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).
-
Assay buffer: 50 mM Tris-HCl, pH 7.5.
-
This compound stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of TD-0212 in assay buffer.
-
In a 96-well black microplate, add in the following order:
-
Assay buffer.
-
rhNEP solution.
-
TD-0212 dilution or vehicle (for control).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of TD-0212.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the TD-0212 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
- 1. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 4. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
TD-0212 TFA: An In-Depth Technical Guide on Oral Bioavailability and Dual-Target Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a novel, orally active small molecule that functions as a dual-action antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP).[1][2][3] This dual pharmacology offers a promising therapeutic strategy for cardiovascular diseases by simultaneously blocking the vasoconstrictive effects of the renin-angiotensin system (RAS) and potentiating the vasodilatory and natriuretic effects of natriuretic peptides.[4][5] This technical guide provides a comprehensive overview of the core attributes of TD-0212, with a focus on its mechanism of action, the signaling pathways it modulates, and the experimental framework for evaluating its oral bioavailability. While specific pharmacokinetic parameters for this compound are not publicly available, this document details the established methodologies for determining such data in preclinical settings.
Introduction to this compound
This compound has been identified as a potent and orally active compound with high affinity for the AT1 receptor and significant inhibitory activity against neprilysin.[1][2][3] The rationale behind this dual-target approach is to achieve superior antihypertensive efficacy compared to single-target agents. By combining AT1 receptor blockade with neprilysin inhibition, TD-0212 aims to provide enhanced blood pressure control with a potentially lower risk of side effects like angioedema, which has been a concern with combined angiotensin-converting enzyme (ACE) and neprilysin inhibitors.[4][5]
In Vitro Potency
The in vitro activity of TD-0212 has been characterized by its high binding affinity for the human AT1 receptor and potent inhibition of the neprilysin enzyme. The following table summarizes the reported potency values.
| Target | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |
| Neprilysin (NEP) | pIC50 | 9.2 |
Table 1: In Vitro Potency of TD-0212.[1][2][3]
Mechanism of Action and Signaling Pathways
TD-0212 exerts its pharmacological effects through the modulation of two distinct signaling pathways: the Renin-Angiotensin System (RAS) via AT1 receptor antagonism and the Natriuretic Peptide System via NEP inhibition.
Angiotensin II Type 1 (AT1) Receptor Antagonism
The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II. These include vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation. TD-0212 acts as a competitive antagonist at the AT1 receptor, thereby blocking the downstream signaling cascades initiated by angiotensin II.
Caption: AT1 Receptor Signaling Pathway and TD-0212 Antagonism.
Neprilysin (NEP) Inhibition
Neprilysin is a neutral endopeptidase that degrades and inactivates several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting neprilysin, TD-0212 increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and a reduction in blood pressure.
Caption: Neprilysin Inhibition by TD-0212 and Downstream Effects.
Experimental Protocols for Oral Bioavailability Assessment
While specific oral bioavailability data for this compound is not publicly available, this section outlines a standard experimental protocol for determining the pharmacokinetic profile and absolute oral bioavailability of a test compound in a preclinical rat model.
Objective
To determine the absolute oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound following intravenous and oral administration to rats.
Materials
-
Test compound (e.g., this compound)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) suspension)
-
Male Sprague-Dawley rats (n=3-6 per group)
-
Intravenous and oral dosing equipment
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for plasma sample analysis
Experimental Workflow
Caption: Experimental Workflow for Oral Bioavailability Studies in Rats.
Detailed Methodology
-
Animal Acclimation and Preparation: Rats are acclimated for at least one week prior to the study. Animals are fasted overnight before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: The test compound is administered as a single bolus injection into the tail vein.
-
Oral (PO) Group: The test compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the dose-normalized area under the curve (AUC) values for the oral and intravenous routes.
Conclusion
This compound is a promising orally active, dual-pharmacology agent that targets both the AT1 receptor and neprilysin. Its mechanism of action is well-supported by its in vitro potency and the known signaling pathways of its targets. While specific quantitative data on its oral bioavailability are not in the public domain, established preclinical models and experimental protocols, as detailed in this guide, provide a clear pathway for the comprehensive evaluation of its pharmacokinetic profile. Further investigation into the oral bioavailability and in vivo efficacy of TD-0212 is warranted to fully elucidate its therapeutic potential.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
TD-0212 TFA: An In-Depth Technical Guide on Oral Bioavailability and Dual-Target Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a novel, orally active small molecule that functions as a dual-action antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP).[1][2][3] This dual pharmacology offers a promising therapeutic strategy for cardiovascular diseases by simultaneously blocking the vasoconstrictive effects of the renin-angiotensin system (RAS) and potentiating the vasodilatory and natriuretic effects of natriuretic peptides.[4][5] This technical guide provides a comprehensive overview of the core attributes of TD-0212, with a focus on its mechanism of action, the signaling pathways it modulates, and the experimental framework for evaluating its oral bioavailability. While specific pharmacokinetic parameters for this compound are not publicly available, this document details the established methodologies for determining such data in preclinical settings.
Introduction to this compound
This compound has been identified as a potent and orally active compound with high affinity for the AT1 receptor and significant inhibitory activity against neprilysin.[1][2][3] The rationale behind this dual-target approach is to achieve superior antihypertensive efficacy compared to single-target agents. By combining AT1 receptor blockade with neprilysin inhibition, TD-0212 aims to provide enhanced blood pressure control with a potentially lower risk of side effects like angioedema, which has been a concern with combined angiotensin-converting enzyme (ACE) and neprilysin inhibitors.[4][5]
In Vitro Potency
The in vitro activity of TD-0212 has been characterized by its high binding affinity for the human AT1 receptor and potent inhibition of the neprilysin enzyme. The following table summarizes the reported potency values.
| Target | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |
| Neprilysin (NEP) | pIC50 | 9.2 |
Table 1: In Vitro Potency of TD-0212.[1][2][3]
Mechanism of Action and Signaling Pathways
TD-0212 exerts its pharmacological effects through the modulation of two distinct signaling pathways: the Renin-Angiotensin System (RAS) via AT1 receptor antagonism and the Natriuretic Peptide System via NEP inhibition.
Angiotensin II Type 1 (AT1) Receptor Antagonism
The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II. These include vasoconstriction, aldosterone secretion, and cellular growth and proliferation. TD-0212 acts as a competitive antagonist at the AT1 receptor, thereby blocking the downstream signaling cascades initiated by angiotensin II.
Caption: AT1 Receptor Signaling Pathway and TD-0212 Antagonism.
Neprilysin (NEP) Inhibition
Neprilysin is a neutral endopeptidase that degrades and inactivates several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting neprilysin, TD-0212 increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and a reduction in blood pressure.
Caption: Neprilysin Inhibition by TD-0212 and Downstream Effects.
Experimental Protocols for Oral Bioavailability Assessment
While specific oral bioavailability data for this compound is not publicly available, this section outlines a standard experimental protocol for determining the pharmacokinetic profile and absolute oral bioavailability of a test compound in a preclinical rat model.
Objective
To determine the absolute oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound following intravenous and oral administration to rats.
Materials
-
Test compound (e.g., this compound)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose suspension)
-
Male Sprague-Dawley rats (n=3-6 per group)
-
Intravenous and oral dosing equipment
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for plasma sample analysis
Experimental Workflow
Caption: Experimental Workflow for Oral Bioavailability Studies in Rats.
Detailed Methodology
-
Animal Acclimation and Preparation: Rats are acclimated for at least one week prior to the study. Animals are fasted overnight before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: The test compound is administered as a single bolus injection into the tail vein.
-
Oral (PO) Group: The test compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the dose-normalized area under the curve (AUC) values for the oral and intravenous routes.
Conclusion
This compound is a promising orally active, dual-pharmacology agent that targets both the AT1 receptor and neprilysin. Its mechanism of action is well-supported by its in vitro potency and the known signaling pathways of its targets. While specific quantitative data on its oral bioavailability are not in the public domain, established preclinical models and experimental protocols, as detailed in this guide, provide a clear pathway for the comprehensive evaluation of its pharmacokinetic profile. Further investigation into the oral bioavailability and in vivo efficacy of TD-0212 is warranted to fully elucidate its therapeutic potential.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
The Dual-Action Mechanism of TD-0212 TFA in Hypertension: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
TD-0212 TFA is an investigational, orally active compound demonstrating a novel, dual-pharmacology approach to hypertension management. This technical guide provides an in-depth analysis of its mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of its signaling pathways. This compound acts as a concurrent antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP), offering a potentially more potent and safer alternative to existing antihypertensive therapies.[1][2][3]
Core Mechanism of Action
This compound's therapeutic potential in hypertension stems from its ability to simultaneously modulate two key pathways in blood pressure regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide system.[4] It is a single molecule that merges the structural features of an AT1 receptor antagonist, similar to losartan, and a neprilysin inhibitor, like thiorphan.[3] This dual inhibition is hypothesized to provide superior blood pressure control compared to single-pathway agents, with a potentially reduced risk of adverse effects such as angioedema that have been associated with dual angiotensin-converting enzyme (ACE)/NEP inhibitors.[3][5]
Quantitative Data
The following table summarizes the in vitro potency of this compound against its primary targets.
| Target | Parameter | Value | Reference |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [1][2][6] |
| Neprilysin (NEP) | pIC50 | 9.2 | [1][2][6] |
Signaling Pathways
The antihypertensive effect of this compound is achieved through its influence on two distinct but interconnected signaling pathways.
Angiotensin II Type 1 (AT1) Receptor Blockade
The Renin-Angiotensin System is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to AT1 receptors to mediate vasoconstriction, stimulate aldosterone (B195564) secretion, and promote sodium and water retention, all of which contribute to elevated blood pressure.[4] this compound competitively blocks the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II and promoting vasodilation and reduced fluid volume.
Neprilysin (NEP) Inhibition
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP) and bradykinin.[4] Natriuretic peptides exert vasodilatory, diuretic, and natriuretic effects, thereby lowering blood pressure. By inhibiting NEP, this compound increases the bioavailability of these beneficial peptides, promoting vasodilation and sodium excretion.
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in various in vivo models of hypertension. The following are representative protocols for key experiments.
In Vivo Pharmacodynamic (PD) Assay
-
Objective: To assess the intrinsic activity of this compound on AT1 receptor blockade and NEP inhibition in vivo.
-
Animal Model: Spontaneously Hypertensive Rats (SHRs).
-
Procedure:
-
Rats are anesthetized, and a catheter is implanted for intravenous (IV) administration and blood pressure monitoring.
-
A baseline blood pressure reading is established.
-
This compound is administered intravenously to bypass oral absorption effects.
-
To assess AT1 receptor inhibition, the pressor response to an angiotensin II challenge is measured before and after this compound administration. A reduction in the pressor response indicates AT1 blockade.
-
To evaluate NEP inhibition, the levels of urinary cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger of natriuretic peptides, are measured. An increase in urinary cGMP suggests potentiation of the natriuretic peptide system due to NEP inhibition.[4]
-
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To determine the dose-dependent antihypertensive effect and duration of action of orally administered this compound in a renin-dependent model of hypertension.[4]
-
Animal Model: Spontaneously Hypertensive Rats (SHRs).
-
Procedure:
-
Telemetry transmitters are surgically implanted in the SHRs to allow for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals.
-
After a recovery period, baseline cardiovascular parameters are recorded.
-
This compound is administered orally at escalating doses (e.g., 3, 10, 30, and 100 mg/kg) at 24-hour intervals.[4]
-
Mean arterial pressure (MAP) is monitored continuously for 24 hours post-dosing.
-
Efficacy is determined by the peak percentage fall in MAP from baseline and the vehicle-adjusted percentage change in the area under the curve (AUC) over 24 hours to assess the duration of action.[4]
-
Rat Tracheal Plasma Extravasation (TPE) Model
-
Objective: To assess the potential risk of angioedema by measuring plasma extravasation in the trachea, a surrogate marker for upper airway angioedema.[3][7]
-
Animal Model: Anesthetized rats.
-
Procedure:
-
The rats are anesthetized and the trachea is exposed.
-
A baseline level of plasma extravasation is established.
-
This compound is administered at antihypertensive doses.
-
A fluorescently labeled tracer (e.g., Evans blue dye) is injected intravenously.
-
After a set period, the trachea is excised, and the amount of dye that has extravasated into the tracheal tissue is quantified.
-
An increase in TPE is indicative of an elevated risk of angioedema.[7] Preclinical studies have shown that unlike omapatrilat, TD-0212 did not increase TPE at antihypertensive doses.[3]
-
Conclusion
This compound represents a promising therapeutic candidate for hypertension through its innovative dual-action mechanism. By concurrently blocking the AT1 receptor and inhibiting neprilysin, it addresses two key pathways involved in blood pressure regulation. The preclinical data suggest a potent antihypertensive effect with a potentially favorable safety profile, particularly concerning the risk of angioedema. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS#:1073549-11-7 | Chemsrc [chemsrc.com]
- 3. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 7. researchgate.net [researchgate.net]
The Dual-Action Mechanism of TD-0212 TFA in Hypertension: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
TD-0212 TFA is an investigational, orally active compound demonstrating a novel, dual-pharmacology approach to hypertension management. This technical guide provides an in-depth analysis of its mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of its signaling pathways. This compound acts as a concurrent antagonist of the angiotensin II type 1 (AT1) receptor and an inhibitor of neprilysin (NEP), offering a potentially more potent and safer alternative to existing antihypertensive therapies.[1][2][3]
Core Mechanism of Action
This compound's therapeutic potential in hypertension stems from its ability to simultaneously modulate two key pathways in blood pressure regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide system.[4] It is a single molecule that merges the structural features of an AT1 receptor antagonist, similar to losartan, and a neprilysin inhibitor, like thiorphan.[3] This dual inhibition is hypothesized to provide superior blood pressure control compared to single-pathway agents, with a potentially reduced risk of adverse effects such as angioedema that have been associated with dual angiotensin-converting enzyme (ACE)/NEP inhibitors.[3][5]
Quantitative Data
The following table summarizes the in vitro potency of this compound against its primary targets.
| Target | Parameter | Value | Reference |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [1][2][6] |
| Neprilysin (NEP) | pIC50 | 9.2 | [1][2][6] |
Signaling Pathways
The antihypertensive effect of this compound is achieved through its influence on two distinct but interconnected signaling pathways.
Angiotensin II Type 1 (AT1) Receptor Blockade
The Renin-Angiotensin System is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to AT1 receptors to mediate vasoconstriction, stimulate aldosterone secretion, and promote sodium and water retention, all of which contribute to elevated blood pressure.[4] this compound competitively blocks the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II and promoting vasodilation and reduced fluid volume.
Neprilysin (NEP) Inhibition
Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP) and bradykinin.[4] Natriuretic peptides exert vasodilatory, diuretic, and natriuretic effects, thereby lowering blood pressure. By inhibiting NEP, this compound increases the bioavailability of these beneficial peptides, promoting vasodilation and sodium excretion.
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in various in vivo models of hypertension. The following are representative protocols for key experiments.
In Vivo Pharmacodynamic (PD) Assay
-
Objective: To assess the intrinsic activity of this compound on AT1 receptor blockade and NEP inhibition in vivo.
-
Animal Model: Spontaneously Hypertensive Rats (SHRs).
-
Procedure:
-
Rats are anesthetized, and a catheter is implanted for intravenous (IV) administration and blood pressure monitoring.
-
A baseline blood pressure reading is established.
-
This compound is administered intravenously to bypass oral absorption effects.
-
To assess AT1 receptor inhibition, the pressor response to an angiotensin II challenge is measured before and after this compound administration. A reduction in the pressor response indicates AT1 blockade.
-
To evaluate NEP inhibition, the levels of urinary cyclic guanosine monophosphate (cGMP), a second messenger of natriuretic peptides, are measured. An increase in urinary cGMP suggests potentiation of the natriuretic peptide system due to NEP inhibition.[4]
-
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To determine the dose-dependent antihypertensive effect and duration of action of orally administered this compound in a renin-dependent model of hypertension.[4]
-
Animal Model: Spontaneously Hypertensive Rats (SHRs).
-
Procedure:
-
Telemetry transmitters are surgically implanted in the SHRs to allow for continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals.
-
After a recovery period, baseline cardiovascular parameters are recorded.
-
This compound is administered orally at escalating doses (e.g., 3, 10, 30, and 100 mg/kg) at 24-hour intervals.[4]
-
Mean arterial pressure (MAP) is monitored continuously for 24 hours post-dosing.
-
Efficacy is determined by the peak percentage fall in MAP from baseline and the vehicle-adjusted percentage change in the area under the curve (AUC) over 24 hours to assess the duration of action.[4]
-
Rat Tracheal Plasma Extravasation (TPE) Model
-
Objective: To assess the potential risk of angioedema by measuring plasma extravasation in the trachea, a surrogate marker for upper airway angioedema.[3][7]
-
Animal Model: Anesthetized rats.
-
Procedure:
-
The rats are anesthetized and the trachea is exposed.
-
A baseline level of plasma extravasation is established.
-
This compound is administered at antihypertensive doses.
-
A fluorescently labeled tracer (e.g., Evans blue dye) is injected intravenously.
-
After a set period, the trachea is excised, and the amount of dye that has extravasated into the tracheal tissue is quantified.
-
An increase in TPE is indicative of an elevated risk of angioedema.[7] Preclinical studies have shown that unlike omapatrilat, TD-0212 did not increase TPE at antihypertensive doses.[3]
-
Conclusion
This compound represents a promising therapeutic candidate for hypertension through its innovative dual-action mechanism. By concurrently blocking the AT1 receptor and inhibiting neprilysin, it addresses two key pathways involved in blood pressure regulation. The preclinical data suggest a potent antihypertensive effect with a potentially favorable safety profile, particularly concerning the risk of angioedema. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | CAS#:1073549-11-7 | Chemsrc [chemsrc.com]
- 3. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 7. researchgate.net [researchgate.net]
TD-0212 TFA: A Technical Guide to its Preclinical Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a novel, orally active small molecule that demonstrates a dual pharmacological mechanism of action as a potent angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor. Preclinical evidence suggests its potential as a therapeutic agent for hypertension with a possibly reduced risk of angioedema compared to other dual-acting inhibitors of the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for key assays.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAAS, exerts its potent vasoconstrictive and aldosterone-stimulating effects through the AT1 receptor.[1] Consequently, AT1 receptor blockers (ARBs) are a cornerstone in the management of hypertension.[2] Neprilysin (NEP) is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and natriuresis.[3] Inhibition of NEP, therefore, represents a complementary therapeutic strategy to lower blood pressure.
This compound, also referred to as compound 35 in initial discovery literature, was developed as a single molecule capable of concurrently blocking the AT1 receptor and inhibiting NEP.[2] This dual-action approach is intended to provide enhanced antihypertensive efficacy.[4] This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical findings and methodologies associated with this compound.
Mechanism of Action
This compound exerts its pharmacological effects through two distinct and complementary mechanisms:
-
Angiotensin II Type 1 (AT1) Receptor Antagonism: this compound competitively and selectively binds to the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[2]
-
Neprilysin (NEP) Inhibition: By inhibiting neprilysin, this compound prevents the breakdown of natriuretic peptides (such as atrial natriuretic peptide, ANP, and brain natriuretic peptide, BNP).[3] Elevated levels of these peptides promote vasodilation, reduce sympathetic tone, and decrease sodium and water retention, further contributing to the antihypertensive effect.[3]
The dual inhibition of the RAAS and potentiation of the natriuretic peptide system is hypothesized to offer superior blood pressure control compared to single-target agents.[4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value | Reference |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [5] |
| Neprilysin (NEP) | pIC50 | 9.2 | [5] |
Table 2: In Vivo Antihypertensive Efficacy of TD-0212 in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure Reduction (%) | Duration of Action | Reference |
| TD-0212 | 10 | Statistically Significant | Sustained for 24 hours | [2] |
| TD-0212 | 30 | Dose-dependent increase | Sustained for 24 hours | [2] |
| TD-0212 | 100 | Dose-dependent increase | Sustained for 24 hours | [2] |
Table 3: Selectivity Profile of TD-0212 Against Related Targets
| Target | TD-0212 (pKi or pIC50) | Valsartan (pKi) | Omapatrilat (pIC50) | Reference |
| AT1 Receptor | 8.9 (pKi) | 8.5 | N/A | [2] |
| NEP | 9.2 (pIC50) | < 5 | 8.8 | [2] |
| ACE | < 5 | < 5 | 8.7 | [2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro AT1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of TD-0212 for the AT1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human AT1 receptor (e.g., CHO-K1 cells). Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled AT1 receptor antagonist (e.g., 125I-[Sar1,Ile8]angiotensin II), and varying concentrations of the test compound (TD-0212).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[6]
In Vitro Neprilysin Activity Assay
Objective: To determine the inhibitory potency (IC50) of TD-0212 against neprilysin.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human neprilysin is used as the enzyme source. A fluorogenic NEP substrate is prepared in an appropriate assay buffer.[7]
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of TD-0212.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by NEP, is monitored over time using a fluorescence plate reader.[8]
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering effects of orally administered TD-0212 in a genetic model of hypertension.
Protocol:
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.
-
Telemetry Implantation: A telemetry device for continuous monitoring of blood pressure and heart rate is surgically implanted in each rat.
-
Acclimation: The animals are allowed to recover from surgery and are acclimated to the experimental conditions.
-
Dosing: TD-0212 or vehicle is administered orally (p.o.) at various doses.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously monitored for 24 hours post-dosing.
-
Data Analysis: The change in MAP from baseline is calculated for each dose group and compared to the vehicle control group.
Rat Tracheal Plasma Extravasation (TPE) Model for Angioedema Risk Assessment
Objective: To assess the potential of TD-0212 to cause angioedema-like effects.
Protocol:
-
Animal Preparation: Anesthetized rats are used. The trachea is exposed for the local application of substances.[9]
-
Dye Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
Compound Administration: TD-0212 or a positive control (e.g., a substance known to induce plasma extravasation) is administered.
-
Tissue Collection: After a set period, the trachea is excised.
-
Dye Extraction and Quantification: The Evans blue dye that has extravasated into the tracheal tissue is extracted and quantified spectrophotometrically.
-
Data Analysis: The amount of dye extravasation in the TD-0212-treated group is compared to that in the control groups to assess the risk of inducing angioedema.[2]
Therapeutic Applications and Future Directions
The preclinical data for this compound strongly support its potential as a novel antihypertensive agent.[2] The dual mechanism of AT1 receptor blockade and NEP inhibition offers the prospect of enhanced efficacy in blood pressure reduction.[4] A significant potential advantage of TD-0212 is its lower risk of angioedema compared to dual angiotensin-converting enzyme (ACE)/NEP inhibitors, as it does not directly interfere with the metabolism of bradykinin.[2]
As of the latest available information, there is no publicly accessible data on clinical trials for this compound. Future research and development would likely focus on:
-
Phase I Clinical Trials: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.
-
Phase II Clinical Trials: To evaluate the efficacy and dose-response of this compound in patients with hypertension.
-
Head-to-Head Comparator Studies: To compare the antihypertensive efficacy and safety profile of this compound against existing ARBs and other antihypertensive agents.
-
Exploration of Other Cardiovascular Indications: The dual mechanism of action may also be beneficial in other cardiovascular conditions such as heart failure.
Conclusion
This compound is a promising preclinical candidate with a well-defined dual mechanism of action targeting both the AT1 receptor and neprilysin. The available in vitro and in vivo data demonstrate its potent antihypertensive effects and suggest a favorable safety profile with a reduced risk of angioedema. The detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of cardiovascular drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension and other cardiovascular diseases.
References
- 1. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-0212 TFA: A Technical Guide to its Preclinical Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a novel, orally active small molecule that demonstrates a dual pharmacological mechanism of action as a potent angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor. Preclinical evidence suggests its potential as a therapeutic agent for hypertension with a possibly reduced risk of angioedema compared to other dual-acting inhibitors of the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for key assays.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAAS, exerts its potent vasoconstrictive and aldosterone-stimulating effects through the AT1 receptor.[1] Consequently, AT1 receptor blockers (ARBs) are a cornerstone in the management of hypertension.[2] Neprilysin (NEP) is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and natriuresis.[3] Inhibition of NEP, therefore, represents a complementary therapeutic strategy to lower blood pressure.
This compound, also referred to as compound 35 in initial discovery literature, was developed as a single molecule capable of concurrently blocking the AT1 receptor and inhibiting NEP.[2] This dual-action approach is intended to provide enhanced antihypertensive efficacy.[4] This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical findings and methodologies associated with this compound.
Mechanism of Action
This compound exerts its pharmacological effects through two distinct and complementary mechanisms:
-
Angiotensin II Type 1 (AT1) Receptor Antagonism: this compound competitively and selectively binds to the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[2]
-
Neprilysin (NEP) Inhibition: By inhibiting neprilysin, this compound prevents the breakdown of natriuretic peptides (such as atrial natriuretic peptide, ANP, and brain natriuretic peptide, BNP).[3] Elevated levels of these peptides promote vasodilation, reduce sympathetic tone, and decrease sodium and water retention, further contributing to the antihypertensive effect.[3]
The dual inhibition of the RAAS and potentiation of the natriuretic peptide system is hypothesized to offer superior blood pressure control compared to single-target agents.[4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value | Reference |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 | [5] |
| Neprilysin (NEP) | pIC50 | 9.2 | [5] |
Table 2: In Vivo Antihypertensive Efficacy of TD-0212 in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Peak Mean Arterial Pressure Reduction (%) | Duration of Action | Reference |
| TD-0212 | 10 | Statistically Significant | Sustained for 24 hours | [2] |
| TD-0212 | 30 | Dose-dependent increase | Sustained for 24 hours | [2] |
| TD-0212 | 100 | Dose-dependent increase | Sustained for 24 hours | [2] |
Table 3: Selectivity Profile of TD-0212 Against Related Targets
| Target | TD-0212 (pKi or pIC50) | Valsartan (pKi) | Omapatrilat (pIC50) | Reference |
| AT1 Receptor | 8.9 (pKi) | 8.5 | N/A | [2] |
| NEP | 9.2 (pIC50) | < 5 | 8.8 | [2] |
| ACE | < 5 | < 5 | 8.7 | [2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro AT1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of TD-0212 for the AT1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human AT1 receptor (e.g., CHO-K1 cells). Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled AT1 receptor antagonist (e.g., 125I-[Sar1,Ile8]angiotensin II), and varying concentrations of the test compound (TD-0212).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[6]
In Vitro Neprilysin Activity Assay
Objective: To determine the inhibitory potency (IC50) of TD-0212 against neprilysin.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human neprilysin is used as the enzyme source. A fluorogenic NEP substrate is prepared in an appropriate assay buffer.[7]
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of TD-0212.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by NEP, is monitored over time using a fluorescence plate reader.[8]
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering effects of orally administered TD-0212 in a genetic model of hypertension.
Protocol:
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are used.
-
Telemetry Implantation: A telemetry device for continuous monitoring of blood pressure and heart rate is surgically implanted in each rat.
-
Acclimation: The animals are allowed to recover from surgery and are acclimated to the experimental conditions.
-
Dosing: TD-0212 or vehicle is administered orally (p.o.) at various doses.
-
Blood Pressure Monitoring: Mean arterial pressure (MAP) is continuously monitored for 24 hours post-dosing.
-
Data Analysis: The change in MAP from baseline is calculated for each dose group and compared to the vehicle control group.
Rat Tracheal Plasma Extravasation (TPE) Model for Angioedema Risk Assessment
Objective: To assess the potential of TD-0212 to cause angioedema-like effects.
Protocol:
-
Animal Preparation: Anesthetized rats are used. The trachea is exposed for the local application of substances.[9]
-
Dye Injection: Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
Compound Administration: TD-0212 or a positive control (e.g., a substance known to induce plasma extravasation) is administered.
-
Tissue Collection: After a set period, the trachea is excised.
-
Dye Extraction and Quantification: The Evans blue dye that has extravasated into the tracheal tissue is extracted and quantified spectrophotometrically.
-
Data Analysis: The amount of dye extravasation in the TD-0212-treated group is compared to that in the control groups to assess the risk of inducing angioedema.[2]
Therapeutic Applications and Future Directions
The preclinical data for this compound strongly support its potential as a novel antihypertensive agent.[2] The dual mechanism of AT1 receptor blockade and NEP inhibition offers the prospect of enhanced efficacy in blood pressure reduction.[4] A significant potential advantage of TD-0212 is its lower risk of angioedema compared to dual angiotensin-converting enzyme (ACE)/NEP inhibitors, as it does not directly interfere with the metabolism of bradykinin.[2]
As of the latest available information, there is no publicly accessible data on clinical trials for this compound. Future research and development would likely focus on:
-
Phase I Clinical Trials: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.
-
Phase II Clinical Trials: To evaluate the efficacy and dose-response of this compound in patients with hypertension.
-
Head-to-Head Comparator Studies: To compare the antihypertensive efficacy and safety profile of this compound against existing ARBs and other antihypertensive agents.
-
Exploration of Other Cardiovascular Indications: The dual mechanism of action may also be beneficial in other cardiovascular conditions such as heart failure.
Conclusion
This compound is a promising preclinical candidate with a well-defined dual mechanism of action targeting both the AT1 receptor and neprilysin. The available in vitro and in vivo data demonstrate its potent antihypertensive effects and suggest a favorable safety profile with a reduced risk of angioedema. The detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of cardiovascular drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of hypertension and other cardiovascular diseases.
References
- 1. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro pharmacology of an angiotensin AT1 receptor antagonist with balanced affinity for AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-0212 TFA: A Technical Overview of a Dual Angiotensin Receptor and Neprilysin Inhibitor and its Impact on the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a novel, orally active small molecule that functions as a dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP). This dual mechanism of action offers a promising therapeutic strategy for cardiovascular diseases, particularly hypertension, by simultaneously blocking the detrimental effects of the renin-angiotensin system (RAS) and potentiating the beneficial actions of natriuretic peptides. This technical guide provides an in-depth overview of the core pharmacology of this compound, with a specific focus on its effects on the renin-angiotensin system. The guide includes a summary of its in vitro potency, in vivo antihypertensive efficacy, and detailed experimental protocols for key assays.
Introduction to this compound and the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The primary effector of the RAS, angiotensin II, binds to the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to elevated blood pressure.[1][2] Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and natriuresis, counteracting the effects of the RAS.
This compound is designed to provide a dual therapeutic benefit by concurrently blocking the AT1 receptor and inhibiting neprilysin.[1][3] This combined action is hypothesized to result in superior blood pressure control compared to single-target agents and may offer additional cardiovascular benefits. A key advantage of this dual AT1/NEP inhibition strategy over combined angiotensin-converting enzyme (ACE) and NEP inhibition is a potentially lower risk of angioedema.[4]
Mechanism of Action: Dual Inhibition
This compound exerts its pharmacological effects through two distinct but complementary mechanisms:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: this compound is a potent antagonist of the AT1 receptor, competitively inhibiting the binding of angiotensin II. This blockade prevents vasoconstriction and aldosterone release, leading to a reduction in blood pressure.[1][5]
-
Neprilysin (NEP) Inhibition: By inhibiting neprilysin, this compound prevents the breakdown of natriuretic peptides. The resulting increase in the levels of these peptides enhances their vasodilatory and natriuretic effects, further contributing to blood pressure reduction.[1][3]
This dual mechanism is illustrated in the signaling pathway diagram below.
References
- 1. Sacubitril/Valsartan and Ivabradine Attenuate Left Ventricular Remodelling and Dysfunction in Spontaneously Hypertensive Rats: Different Interactions with the Renin–Angiotensin–Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Measurement of angiotensin II concentration in rat plasma: pathophysiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
TD-0212 TFA: A Technical Overview of a Dual Angiotensin Receptor and Neprilysin Inhibitor and its Impact on the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a novel, orally active small molecule that functions as a dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP). This dual mechanism of action offers a promising therapeutic strategy for cardiovascular diseases, particularly hypertension, by simultaneously blocking the detrimental effects of the renin-angiotensin system (RAS) and potentiating the beneficial actions of natriuretic peptides. This technical guide provides an in-depth overview of the core pharmacology of this compound, with a specific focus on its effects on the renin-angiotensin system. The guide includes a summary of its in vitro potency, in vivo antihypertensive efficacy, and detailed experimental protocols for key assays.
Introduction to this compound and the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The primary effector of the RAS, angiotensin II, binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to elevated blood pressure.[1][2] Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, which promote vasodilation and natriuresis, counteracting the effects of the RAS.
This compound is designed to provide a dual therapeutic benefit by concurrently blocking the AT1 receptor and inhibiting neprilysin.[1][3] This combined action is hypothesized to result in superior blood pressure control compared to single-target agents and may offer additional cardiovascular benefits. A key advantage of this dual AT1/NEP inhibition strategy over combined angiotensin-converting enzyme (ACE) and NEP inhibition is a potentially lower risk of angioedema.[4]
Mechanism of Action: Dual Inhibition
This compound exerts its pharmacological effects through two distinct but complementary mechanisms:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: this compound is a potent antagonist of the AT1 receptor, competitively inhibiting the binding of angiotensin II. This blockade prevents vasoconstriction and aldosterone release, leading to a reduction in blood pressure.[1][5]
-
Neprilysin (NEP) Inhibition: By inhibiting neprilysin, this compound prevents the breakdown of natriuretic peptides. The resulting increase in the levels of these peptides enhances their vasodilatory and natriuretic effects, further contributing to blood pressure reduction.[1][3]
This dual mechanism is illustrated in the signaling pathway diagram below.
References
- 1. Sacubitril/Valsartan and Ivabradine Attenuate Left Ventricular Remodelling and Dysfunction in Spontaneously Hypertensive Rats: Different Interactions with the Renin–Angiotensin–Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Measurement of angiotensin II concentration in rat plasma: pathophysiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TD-0212 TFA: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a potent, orally active dual-pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3][4] This dual mechanism of action makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases. By blocking the AT1 receptor, this compound inhibits the vasoconstrictive effects of angiotensin II, a key component of the renin-angiotensin system (RAS).[5] Simultaneously, by inhibiting NEP, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion.[5] This document provides detailed in vivo experimental protocols for evaluating the efficacy and safety of this compound in established preclinical models of hypertension.
Mechanism of Action
This compound exerts its therapeutic effects through the simultaneous modulation of two critical pathways involved in blood pressure regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System.
-
Angiotensin II Type 1 (AT1) Receptor Antagonism: Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to increased blood pressure. This compound competitively blocks this binding, thereby reducing vasoconstriction and lowering blood pressure.[5]
-
Neprilysin (NEP) Inhibition: Neprilysin is an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By inhibiting NEP, this compound increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and a subsequent reduction in blood pressure.[5]
The dual inhibition of both pathways by a single molecule offers a potentially more effective approach to managing hypertension compared to single-target agents.[5][6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in hypertensive rat models.
Table 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Peak Fall in Mean Arterial Pressure (MAP) (%) | 24h Average MAP Reduction (ED10, mg/kg) |
| TD-0212 (35) | 3 | - | - |
| TD-0212 (35) | 10 | Statistically Significant | 13 |
| TD-0212 (35) | 30 | Dose-dependent reduction | - |
| TD-0212 (35) | 100 | Dose-dependent reduction | - |
| Omapatrilat | - | Similar to TD-0212 | 15 |
| Valsartan | - | Similar to TD-0212 | 17 |
| Valsartan + Candoxatril | 100 | Similar to TD-0212 | 15 |
Data extracted from McKinnell RM, et al. ACS Med Chem Lett. 2018.[5]
Table 2: Antihypertensive Efficacy in Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg, p.o.) | 24h Average MAP Reduction (ED10, mg/kg) |
| TD-0212 (35) | Dose-dependent | 44 |
| Omapatrilat | Dose-dependent | 66 |
Data extracted from McKinnell RM, et al. ACS Med Chem Lett. 2018.[5]
In Vivo Experimental Protocols
Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is designed to assess the efficacy of this compound in a renin-dependent model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Telemetry system for continuous blood pressure monitoring
Procedure:
-
Animal Acclimation: Acclimate male SHR (14-16 weeks old) to housing conditions for at least one week before the experiment.
-
Telemetry Implantation: Surgically implant telemetry transmitters for the continuous measurement of blood pressure and heart rate according to the manufacturer's instructions. Allow a recovery period of at least one week.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) for 24 hours prior to drug administration.
-
Drug Administration: Prepare a suspension of this compound in the vehicle. Administer sequential escalating doses of 3, 10, 30, and 100 mg/kg of this compound by oral gavage at 24-hour intervals.[5] A vehicle control group should be included.
-
Blood Pressure Monitoring: Continuously monitor MAP for 24 hours after each dose administration.
-
Data Analysis: Calculate the peak percent fall in MAP from baseline and the vehicle-adjusted percentage change in the area under the curve (AUC) for the 24-hour period to determine the duration of action.[5] Statistical analysis, such as a two-way ANOVA with a Bonferroni post-hoc test, should be used to determine significance.[5]
Evaluation of Antihypertensive Activity in DOCA-Salt Hypertensive Rats
This protocol assesses the efficacy of this compound in a renin-independent model of hypertension.
Materials:
-
Sprague-Dawley rats
-
Deoxycorticosterone acetate (DOCA)
-
Saline (1% NaCl) for drinking water
-
This compound
-
Vehicle
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff or telemetry)
Procedure:
-
Induction of Hypertension: Unilaterally nephrectomize male Sprague-Dawley rats. Implant a DOCA (e.g., 200 mg/kg) pellet subcutaneously. Provide 1% NaCl in the drinking water throughout the study.
-
Animal Acclimation and Monitoring: Allow at least three weeks for hypertension to develop. Monitor blood pressure to confirm the hypertensive state.
-
Drug Administration: Administer this compound or vehicle by oral gavage at the desired doses.
-
Blood Pressure Measurement: Measure blood pressure at various time points post-administration.
-
Data Analysis: Determine the dose-dependent reduction in blood pressure. Calculate the ED10 (the dose required to produce a 10% reduction in the 24-hour average MAP).[5]
Assessment of Angioedema Risk using Tracheal Plasma Extravasation (TPE) Model
This protocol is a surrogate model to evaluate the potential risk of a compound to induce angioedema.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Positive control (e.g., omapatrilat)
-
Vehicle
-
Evans Blue dye
-
Spectrophotometer
Procedure:
-
Drug Administration: Administer this compound, omapatrilat, or vehicle to the rats at antihypertensive doses.
-
Evans Blue Injection: After a specified time, intravenously inject Evans Blue dye.
-
Tracheal Dissection: Euthanize the animals and dissect the trachea.
-
Dye Extraction: Incubate the trachea in formamide to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide extract using a spectrophotometer to quantify the amount of dye extravasation. An increase in dye extravasation compared to the vehicle control indicates an increased risk of angioedema.[5][7]
Formulation and Dosing Considerations
This compound can be formulated for in vivo oral administration. A common vehicle is a suspension in 0.5% methylcellulose in water. For solubility in DMSO, it is reported to be 125 mg/mL (194.80 mM).[2] Various formulations for in vivo use can be prepared, for example, a solution containing DMSO, PEG300, Tween-80, and saline.[3] It is crucial to ensure proper solubilization or suspension for consistent dosing.
Conclusion
This compound represents a promising dual-acting therapeutic agent for hypertension. The in vivo protocols described here provide a framework for the preclinical evaluation of its antihypertensive efficacy and safety profile. The use of both renin-dependent (SHR) and renin-independent (DOCA-salt) models of hypertension allows for a comprehensive assessment of its mechanism of action. Furthermore, the tracheal plasma extravasation model is a critical tool for evaluating the potential risk of angioedema, a known side effect of dual angiotensin-converting enzyme (ACE)/NEP inhibitors.[6][7] These detailed protocols and application notes will aid researchers in the continued investigation and development of this compound and other dual-pharmacology cardiovascular agents.
References
- 1. glpbio.com [glpbio.com]
- 2. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TD-0212 TFA: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-0212 TFA is a potent, orally active dual-pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3][4] This dual mechanism of action makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases. By blocking the AT1 receptor, this compound inhibits the vasoconstrictive effects of angiotensin II, a key component of the renin-angiotensin system (RAS).[5] Simultaneously, by inhibiting NEP, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion.[5] This document provides detailed in vivo experimental protocols for evaluating the efficacy and safety of this compound in established preclinical models of hypertension.
Mechanism of Action
This compound exerts its therapeutic effects through the simultaneous modulation of two critical pathways involved in blood pressure regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System.
-
Angiotensin II Type 1 (AT1) Receptor Antagonism: Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to increased blood pressure. This compound competitively blocks this binding, thereby reducing vasoconstriction and lowering blood pressure.[5]
-
Neprilysin (NEP) Inhibition: Neprilysin is an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). By inhibiting NEP, this compound increases the bioavailability of these peptides, leading to vasodilation, natriuresis, and a subsequent reduction in blood pressure.[5]
The dual inhibition of both pathways by a single molecule offers a potentially more effective approach to managing hypertension compared to single-target agents.[5][6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in hypertensive rat models.
Table 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Peak Fall in Mean Arterial Pressure (MAP) (%) | 24h Average MAP Reduction (ED10, mg/kg) |
| TD-0212 (35) | 3 | - | - |
| TD-0212 (35) | 10 | Statistically Significant | 13 |
| TD-0212 (35) | 30 | Dose-dependent reduction | - |
| TD-0212 (35) | 100 | Dose-dependent reduction | - |
| Omapatrilat | - | Similar to TD-0212 | 15 |
| Valsartan | - | Similar to TD-0212 | 17 |
| Valsartan + Candoxatril | 100 | Similar to TD-0212 | 15 |
Data extracted from McKinnell RM, et al. ACS Med Chem Lett. 2018.[5]
Table 2: Antihypertensive Efficacy in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats
| Treatment Group | Dose (mg/kg, p.o.) | 24h Average MAP Reduction (ED10, mg/kg) |
| TD-0212 (35) | Dose-dependent | 44 |
| Omapatrilat | Dose-dependent | 66 |
Data extracted from McKinnell RM, et al. ACS Med Chem Lett. 2018.[5]
In Vivo Experimental Protocols
Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is designed to assess the efficacy of this compound in a renin-dependent model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Telemetry system for continuous blood pressure monitoring
Procedure:
-
Animal Acclimation: Acclimate male SHR (14-16 weeks old) to housing conditions for at least one week before the experiment.
-
Telemetry Implantation: Surgically implant telemetry transmitters for the continuous measurement of blood pressure and heart rate according to the manufacturer's instructions. Allow a recovery period of at least one week.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) for 24 hours prior to drug administration.
-
Drug Administration: Prepare a suspension of this compound in the vehicle. Administer sequential escalating doses of 3, 10, 30, and 100 mg/kg of this compound by oral gavage at 24-hour intervals.[5] A vehicle control group should be included.
-
Blood Pressure Monitoring: Continuously monitor MAP for 24 hours after each dose administration.
-
Data Analysis: Calculate the peak percent fall in MAP from baseline and the vehicle-adjusted percentage change in the area under the curve (AUC) for the 24-hour period to determine the duration of action.[5] Statistical analysis, such as a two-way ANOVA with a Bonferroni post-hoc test, should be used to determine significance.[5]
Evaluation of Antihypertensive Activity in DOCA-Salt Hypertensive Rats
This protocol assesses the efficacy of this compound in a renin-independent model of hypertension.
Materials:
-
Sprague-Dawley rats
-
Deoxycorticosterone acetate (DOCA)
-
Saline (1% NaCl) for drinking water
-
This compound
-
Vehicle
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff or telemetry)
Procedure:
-
Induction of Hypertension: Unilaterally nephrectomize male Sprague-Dawley rats. Implant a DOCA (e.g., 200 mg/kg) pellet subcutaneously. Provide 1% NaCl in the drinking water throughout the study.
-
Animal Acclimation and Monitoring: Allow at least three weeks for hypertension to develop. Monitor blood pressure to confirm the hypertensive state.
-
Drug Administration: Administer this compound or vehicle by oral gavage at the desired doses.
-
Blood Pressure Measurement: Measure blood pressure at various time points post-administration.
-
Data Analysis: Determine the dose-dependent reduction in blood pressure. Calculate the ED10 (the dose required to produce a 10% reduction in the 24-hour average MAP).[5]
Assessment of Angioedema Risk using Tracheal Plasma Extravasation (TPE) Model
This protocol is a surrogate model to evaluate the potential risk of a compound to induce angioedema.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Positive control (e.g., omapatrilat)
-
Vehicle
-
Evans Blue dye
-
Formamide
-
Spectrophotometer
Procedure:
-
Drug Administration: Administer this compound, omapatrilat, or vehicle to the rats at antihypertensive doses.
-
Evans Blue Injection: After a specified time, intravenously inject Evans Blue dye.
-
Tracheal Dissection: Euthanize the animals and dissect the trachea.
-
Dye Extraction: Incubate the trachea in formamide to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide extract using a spectrophotometer to quantify the amount of dye extravasation. An increase in dye extravasation compared to the vehicle control indicates an increased risk of angioedema.[5][7]
Formulation and Dosing Considerations
This compound can be formulated for in vivo oral administration. A common vehicle is a suspension in 0.5% methylcellulose in water. For solubility in DMSO, it is reported to be 125 mg/mL (194.80 mM).[2] Various formulations for in vivo use can be prepared, for example, a solution containing DMSO, PEG300, Tween-80, and saline.[3] It is crucial to ensure proper solubilization or suspension for consistent dosing.
Conclusion
This compound represents a promising dual-acting therapeutic agent for hypertension. The in vivo protocols described here provide a framework for the preclinical evaluation of its antihypertensive efficacy and safety profile. The use of both renin-dependent (SHR) and renin-independent (DOCA-salt) models of hypertension allows for a comprehensive assessment of its mechanism of action. Furthermore, the tracheal plasma extravasation model is a critical tool for evaluating the potential risk of angioedema, a known side effect of dual angiotensin-converting enzyme (ACE)/NEP inhibitors.[6][7] These detailed protocols and application notes will aid researchers in the continued investigation and development of this compound and other dual-pharmacology cardiovascular agents.
References
- 1. glpbio.com [glpbio.com]
- 2. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TD-0212 TFA Solution Preparation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a potent, orally active dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP), identified as compound 35 in initial publications.[1][2] This dual mechanism of action makes it a promising therapeutic candidate for cardiovascular diseases such as hypertension and heart failure. By blocking the AT1 receptor, TD-0212 inhibits the vasoconstrictive effects of angiotensin II, a key component of the renin-angiotensin system (RAS).[2] Simultaneously, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis.[1][2]
For in vivo studies, TD-0212 is often supplied as a trifluoroacetate (B77799) (TFA) salt. While common in peptide and small molecule synthesis, TFA can have confounding effects in biological assays and animal models. Therefore, careful preparation of the dosing solution, and potentially a salt exchange, is crucial for obtaining accurate and reproducible results. These application notes provide detailed protocols for the preparation of TD-0212 TFA solutions for oral administration in animal studies, particularly in the context of the spontaneously hypertensive rat (SHR) model, as well as methods for TFA salt exchange.
Data Presentation
In Vivo Efficacy of TD-0212 in Spontaneously Hypertensive Rats (SHR)
The following table summarizes the dose-dependent antihypertensive effect of orally administered TD-0212 in conscious spontaneously hypertensive rats. Blood pressure was monitored over a 24-hour period post-dose.
| Dose (mg/kg, p.o.) | Peak Percent Fall in Mean Arterial Pressure (MAP) | Vehicle-Adjusted % Change in AUC (24h) | Duration of Action |
| 3 | Dose-dependent reduction | Not specified | < 24 hours |
| 10 | Dose-dependent reduction | Significant reduction | Sustained for 24 hours |
| 30 | Dose-dependent reduction | Significant reduction | Sustained for 24 hours |
| 100 | Dose-dependent reduction | Significant reduction | Sustained for 24 hours |
Data synthesized from the findings reported in "Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI)".[2]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage in Rats
This protocol is based on the methods described for the in vivo evaluation of TD-0212 in the spontaneously hypertensive rat (SHR) model.
Materials:
-
This compound salt
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Methanesulfonic acid
-
Sterile, deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of HPMC in sterile, deionized water.
-
To do this, weigh the required amount of HPMC and slowly add it to the water while stirring continuously to avoid clumping.
-
Stir until the HPMC is fully dissolved. This may take some time and can be facilitated by gentle heating. Allow the solution to cool to room temperature.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound salt based on the desired concentration and the number of animals to be dosed. Remember to account for the molecular weight of the TFA salt if dosing is based on the free base.
-
Weigh the calculated amount of this compound and place it in a suitable volumetric flask.
-
Add a small amount of the 0.5% HPMC solution to the flask to wet the powder.
-
Add one molar equivalent of methanesulfonic acid to the suspension. This is crucial for solubilization.
-
Bring the flask to the final volume with the 0.5% HPMC solution.
-
Stir the solution until the this compound is completely dissolved.
-
Adjust the pH of the final solution to 4.5 using a pH meter and small additions of a suitable acid or base if necessary, though the methanesulfonic acid should bring it close to the target pH.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
-
Administration:
-
Administer the prepared solution to the rats via oral gavage at the desired dose volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
-
Protocol 2: Trifluoroacetate (TFA) to Acetate (B1210297) Salt Exchange
For studies where the presence of TFA is a concern, a salt exchange to a more biologically compatible acetate salt is recommended. This can be achieved through lyophilization.
Materials:
-
This compound salt
-
Acetic acid solution (e.g., 10% v/v in water)
-
Sterile, deionized water
-
Lyophilizer
-
Appropriate glassware
Procedure:
-
Dissolution: Dissolve the this compound salt in a minimal amount of sterile, deionized water.
-
Acidification: Add an excess of a 10% acetic acid solution to the dissolved compound. A 100-fold molar excess of acetic acid is recommended to ensure efficient exchange.
-
Lyophilization (Cycle 1): Freeze the solution using a dry ice/acetone bath or liquid nitrogen and lyophilize overnight to remove the water and the volatile trifluoroacetic acid-acetic acid mixture.
-
Reconstitution and Repetition: Re-dissolve the lyophilized powder in the 10% acetic acid solution and repeat the lyophilization process. This should be repeated at least three times to ensure complete removal of TFA.
-
Final Reconstitution: After the final lyophilization cycle, the resulting TD-0212 acetate salt can be dissolved in the appropriate vehicle for your in vivo study as described in Protocol 1 (omitting the methanesulfonic acid and pH adjustment with it, instead using acetic acid if needed for solubilization and pH adjustment).
Mandatory Visualizations
Caption: Experimental workflow for the preparation of TD-0212 solutions.
Caption: Dual mechanism of action of TD-0212.
References
- 1. Oral administration of an AT1 receptor antagonist prevents the central effects of angiotensin II in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
TD-0212 TFA Solution Preparation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a potent, orally active dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP), identified as compound 35 in initial publications.[1][2] This dual mechanism of action makes it a promising therapeutic candidate for cardiovascular diseases such as hypertension and heart failure. By blocking the AT1 receptor, TD-0212 inhibits the vasoconstrictive effects of angiotensin II, a key component of the renin-angiotensin system (RAS).[2] Simultaneously, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis.[1][2]
For in vivo studies, TD-0212 is often supplied as a trifluoroacetate (TFA) salt. While common in peptide and small molecule synthesis, TFA can have confounding effects in biological assays and animal models. Therefore, careful preparation of the dosing solution, and potentially a salt exchange, is crucial for obtaining accurate and reproducible results. These application notes provide detailed protocols for the preparation of TD-0212 TFA solutions for oral administration in animal studies, particularly in the context of the spontaneously hypertensive rat (SHR) model, as well as methods for TFA salt exchange.
Data Presentation
In Vivo Efficacy of TD-0212 in Spontaneously Hypertensive Rats (SHR)
The following table summarizes the dose-dependent antihypertensive effect of orally administered TD-0212 in conscious spontaneously hypertensive rats. Blood pressure was monitored over a 24-hour period post-dose.
| Dose (mg/kg, p.o.) | Peak Percent Fall in Mean Arterial Pressure (MAP) | Vehicle-Adjusted % Change in AUC (24h) | Duration of Action |
| 3 | Dose-dependent reduction | Not specified | < 24 hours |
| 10 | Dose-dependent reduction | Significant reduction | Sustained for 24 hours |
| 30 | Dose-dependent reduction | Significant reduction | Sustained for 24 hours |
| 100 | Dose-dependent reduction | Significant reduction | Sustained for 24 hours |
Data synthesized from the findings reported in "Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI)".[2]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage in Rats
This protocol is based on the methods described for the in vivo evaluation of TD-0212 in the spontaneously hypertensive rat (SHR) model.
Materials:
-
This compound salt
-
Hydroxypropyl methylcellulose (HPMC)
-
Methanesulfonic acid
-
Sterile, deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of HPMC in sterile, deionized water.
-
To do this, weigh the required amount of HPMC and slowly add it to the water while stirring continuously to avoid clumping.
-
Stir until the HPMC is fully dissolved. This may take some time and can be facilitated by gentle heating. Allow the solution to cool to room temperature.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound salt based on the desired concentration and the number of animals to be dosed. Remember to account for the molecular weight of the TFA salt if dosing is based on the free base.
-
Weigh the calculated amount of this compound and place it in a suitable volumetric flask.
-
Add a small amount of the 0.5% HPMC solution to the flask to wet the powder.
-
Add one molar equivalent of methanesulfonic acid to the suspension. This is crucial for solubilization.
-
Bring the flask to the final volume with the 0.5% HPMC solution.
-
Stir the solution until the this compound is completely dissolved.
-
Adjust the pH of the final solution to 4.5 using a pH meter and small additions of a suitable acid or base if necessary, though the methanesulfonic acid should bring it close to the target pH.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
-
Administration:
-
Administer the prepared solution to the rats via oral gavage at the desired dose volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
-
Protocol 2: Trifluoroacetate (TFA) to Acetate Salt Exchange
For studies where the presence of TFA is a concern, a salt exchange to a more biologically compatible acetate salt is recommended. This can be achieved through lyophilization.
Materials:
-
This compound salt
-
Acetic acid solution (e.g., 10% v/v in water)
-
Sterile, deionized water
-
Lyophilizer
-
Appropriate glassware
Procedure:
-
Dissolution: Dissolve the this compound salt in a minimal amount of sterile, deionized water.
-
Acidification: Add an excess of a 10% acetic acid solution to the dissolved compound. A 100-fold molar excess of acetic acid is recommended to ensure efficient exchange.
-
Lyophilization (Cycle 1): Freeze the solution using a dry ice/acetone bath or liquid nitrogen and lyophilize overnight to remove the water and the volatile trifluoroacetic acid-acetic acid mixture.
-
Reconstitution and Repetition: Re-dissolve the lyophilized powder in the 10% acetic acid solution and repeat the lyophilization process. This should be repeated at least three times to ensure complete removal of TFA.
-
Final Reconstitution: After the final lyophilization cycle, the resulting TD-0212 acetate salt can be dissolved in the appropriate vehicle for your in vivo study as described in Protocol 1 (omitting the methanesulfonic acid and pH adjustment with it, instead using acetic acid if needed for solubilization and pH adjustment).
Mandatory Visualizations
Caption: Experimental workflow for the preparation of TD-0212 solutions.
Caption: Dual mechanism of action of TD-0212.
References
- 1. Oral administration of an AT1 receptor antagonist prevents the central effects of angiotensin II in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TD-0212 TFA in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is a potent and orally active dual-pharmacology agent that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2] This dual mechanism of action makes it a promising candidate for the treatment of cardiovascular diseases such as hypertension and heart failure. By blocking the AT1 receptor, this compound inhibits the vasoconstrictive effects of angiotensin II. Simultaneously, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and sodium excretion. This document provides detailed application notes and protocols for the dosing regimen of this compound in rat models, based on preclinical studies.
Mechanism of Action
This compound's therapeutic effects stem from its ability to modulate two key pathways in cardiovascular regulation:
-
Angiotensin II Type 1 (AT1) Receptor Antagonism : The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to the AT1 receptor to cause vasoconstriction, aldosterone (B195564) release, and sodium retention, all of which increase blood pressure. This compound competitively blocks the AT1 receptor, thus antagonizing these effects and leading to vasodilation and reduced blood pressure.
-
Neprilysin (NEP) Inhibition : Neprilysin is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide, ANP), bradykinin, and substance P. By inhibiting NEP, this compound increases the levels of these peptides. Elevated natriuretic peptide levels lead to vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction and beneficial cardiovascular effects.
The dual inhibition of the AT1 receptor and neprilysin offers a synergistic approach to managing hypertension, with the potential for enhanced efficacy compared to single-target agents.
Signaling Pathways
The signaling pathways affected by this compound are central to cardiovascular homeostasis. The following diagram illustrates the points of intervention of this compound.
References
Application Notes and Protocols for TD-0212 TFA in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is a potent and orally active dual-pharmacology agent that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2] This dual mechanism of action makes it a promising candidate for the treatment of cardiovascular diseases such as hypertension and heart failure. By blocking the AT1 receptor, this compound inhibits the vasoconstrictive effects of angiotensin II. Simultaneously, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and sodium excretion. This document provides detailed application notes and protocols for the dosing regimen of this compound in rat models, based on preclinical studies.
Mechanism of Action
This compound's therapeutic effects stem from its ability to modulate two key pathways in cardiovascular regulation:
-
Angiotensin II Type 1 (AT1) Receptor Antagonism : The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to the AT1 receptor to cause vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure. This compound competitively blocks the AT1 receptor, thus antagonizing these effects and leading to vasodilation and reduced blood pressure.
-
Neprilysin (NEP) Inhibition : Neprilysin is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide, ANP), bradykinin, and substance P. By inhibiting NEP, this compound increases the levels of these peptides. Elevated natriuretic peptide levels lead to vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction and beneficial cardiovascular effects.
The dual inhibition of the AT1 receptor and neprilysin offers a synergistic approach to managing hypertension, with the potential for enhanced efficacy compared to single-target agents.
Signaling Pathways
The signaling pathways affected by this compound are central to cardiovascular homeostasis. The following diagram illustrates the points of intervention of this compound.
References
Application Notes and Protocols: TD-0212 TFA in the Spontaneously Hypertensive Rat (SHR) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is a potent, orally active dual-pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] This dual mechanism of action targets two key pathways involved in blood pressure regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System. By blocking the AT1 receptor, TD-0212 prevents the vasoconstrictive effects of angiotensin II.[4] Simultaneously, by inhibiting neprilysin, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion.[4]
The spontaneously hypertensive rat (SHR) is a widely used and well-characterized inbred animal model for human essential hypertension, developing hypertension around 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg as an adult.[5][6] This makes it an ideal model for evaluating the antihypertensive efficacy of novel therapeutic agents like this compound.
These application notes provide a summary of the quantitative data and detailed experimental protocols for the use of this compound in the SHR model, based on published research.
Data Presentation
The antihypertensive effects of this compound were evaluated in a dose-response study in the SHR model. The primary endpoint was the reduction in Mean Arterial Pressure (MAP) monitored over 24 hours via telemetry.
Table 1: In Vitro Activity of this compound
| Target | Assay | Activity Metric | Value |
| Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | pKi | 8.9 |
| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2 |
| Source:[1][2][3] |
Table 2: Dose-Dependent Effect of Oral this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats
| Oral Dose (mg/kg) | Peak % Fall in MAP from Baseline | Duration of Action | Statistical Significance vs. Vehicle |
| 3 | Dose-dependent reduction | Not specified | Not significant |
| 10 | Dose-dependent reduction | Sustained for 24 hours | p < 0.05 |
| 30 | Dose-dependent reduction | Sustained for 24 hours | p < 0.05 |
| 100 | Dose-dependent reduction | Sustained for 24 hours | p < 0.05 |
| Source: Data interpreted from McKinnell et al., 2018.[4] |
Signaling Pathways and Mechanism of Action
This compound exerts its antihypertensive effect by modulating two distinct but interconnected physiological pathways.
Caption: Dual mechanism of this compound action.
Experimental Protocols
The following protocols are based on the methodologies described for evaluating antihypertensive agents in the SHR model.
Animal Model
-
Strain: Spontaneously Hypertensive Rat (SHR).[5]
-
Control: Wistar-Kyoto (WKY) rats are the appropriate normotensive control strain.[6]
-
Age: Experiments are typically initiated when hypertension is established, often after 12 weeks of age.[7] Development of hypertension begins around 5-6 weeks of age.[5]
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to standard chow and water.
Surgical Implantation of Telemetry Device
Continuous and stress-free measurement of blood pressure is best achieved using telemetry.[8]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Site Preparation: Shave and disinfect the ventral abdominal area.
-
Incision: Make a midline abdominal incision to expose the abdominal aorta.
-
Catheter Insertion: Carefully insert the telemetry catheter into the abdominal aorta and secure it with surgical glue and sutures.
-
Transmitter Placement: Place the body of the transmitter into the abdominal cavity.
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiment to ensure stabilization of blood pressure and circadian rhythms.
Experimental Workflow for Dose-Response Study
This workflow outlines the administration and monitoring process for evaluating this compound.
Caption: Experimental workflow for SHR telemetry study.
Drug Preparation and Administration
-
Compound: this compound (Trifluoroacetic acid salt).
-
Vehicle: A suitable vehicle for oral administration should be used. Examples include 0.5% methylcellulose (B11928114) in water or a formulation with DMSO, PEG300, and Tween-80 in saline.[2] A specific protocol suggests a clear solution can be made by adding a DMSO stock solution to PEG300, followed by Tween-80 and saline.[2]
-
Dosing: Administer sequential escalating doses of 3, 10, 30, and 100 mg/kg at 24-hour intervals.[4]
-
Route of Administration: Oral gavage is the appropriate route for this orally active compound.
Data Acquisition and Analysis
-
Parameters: Continuously collect Mean Arterial Pressure (MAP), systolic and diastolic blood pressure, and heart rate via the telemetry system.
-
Data Expression: Efficacy is determined by the peak percent fall in MAP from the baseline recorded prior to dosing.[4] Duration of action is assessed by the vehicle-adjusted percentage change in the Area Under the Curve (AUC) over 24 hours.[4]
-
Statistical Analysis: A two-way ANOVA with a Bonferroni post-hoc test can be used to determine statistical significance between the vehicle and treatment groups at different doses.[4] A p-value of less than 0.05 is typically considered significant.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. ijcrt.org [ijcrt.org]
- 7. ahajournals.org [ahajournals.org]
- 8. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: TD-0212 TFA in the Spontaneously Hypertensive Rat (SHR) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is a potent, orally active dual-pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] This dual mechanism of action targets two key pathways involved in blood pressure regulation: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System. By blocking the AT1 receptor, TD-0212 prevents the vasoconstrictive effects of angiotensin II.[4] Simultaneously, by inhibiting neprilysin, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion.[4]
The spontaneously hypertensive rat (SHR) is a widely used and well-characterized inbred animal model for human essential hypertension, developing hypertension around 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg as an adult.[5][6] This makes it an ideal model for evaluating the antihypertensive efficacy of novel therapeutic agents like this compound.
These application notes provide a summary of the quantitative data and detailed experimental protocols for the use of this compound in the SHR model, based on published research.
Data Presentation
The antihypertensive effects of this compound were evaluated in a dose-response study in the SHR model. The primary endpoint was the reduction in Mean Arterial Pressure (MAP) monitored over 24 hours via telemetry.
Table 1: In Vitro Activity of this compound
| Target | Assay | Activity Metric | Value |
| Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | pKi | 8.9 |
| Neprilysin (NEP) | Enzyme Inhibition | pIC50 | 9.2 |
| Source:[1][2][3] |
Table 2: Dose-Dependent Effect of Oral this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats
| Oral Dose (mg/kg) | Peak % Fall in MAP from Baseline | Duration of Action | Statistical Significance vs. Vehicle |
| 3 | Dose-dependent reduction | Not specified | Not significant |
| 10 | Dose-dependent reduction | Sustained for 24 hours | p < 0.05 |
| 30 | Dose-dependent reduction | Sustained for 24 hours | p < 0.05 |
| 100 | Dose-dependent reduction | Sustained for 24 hours | p < 0.05 |
| Source: Data interpreted from McKinnell et al., 2018.[4] |
Signaling Pathways and Mechanism of Action
This compound exerts its antihypertensive effect by modulating two distinct but interconnected physiological pathways.
Caption: Dual mechanism of this compound action.
Experimental Protocols
The following protocols are based on the methodologies described for evaluating antihypertensive agents in the SHR model.
Animal Model
-
Strain: Spontaneously Hypertensive Rat (SHR).[5]
-
Control: Wistar-Kyoto (WKY) rats are the appropriate normotensive control strain.[6]
-
Age: Experiments are typically initiated when hypertension is established, often after 12 weeks of age.[7] Development of hypertension begins around 5-6 weeks of age.[5]
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to standard chow and water.
Surgical Implantation of Telemetry Device
Continuous and stress-free measurement of blood pressure is best achieved using telemetry.[8]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Site Preparation: Shave and disinfect the ventral abdominal area.
-
Incision: Make a midline abdominal incision to expose the abdominal aorta.
-
Catheter Insertion: Carefully insert the telemetry catheter into the abdominal aorta and secure it with surgical glue and sutures.
-
Transmitter Placement: Place the body of the transmitter into the abdominal cavity.
-
Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiment to ensure stabilization of blood pressure and circadian rhythms.
Experimental Workflow for Dose-Response Study
This workflow outlines the administration and monitoring process for evaluating this compound.
Caption: Experimental workflow for SHR telemetry study.
Drug Preparation and Administration
-
Compound: this compound (Trifluoroacetic acid salt).
-
Vehicle: A suitable vehicle for oral administration should be used. Examples include 0.5% methylcellulose in water or a formulation with DMSO, PEG300, and Tween-80 in saline.[2] A specific protocol suggests a clear solution can be made by adding a DMSO stock solution to PEG300, followed by Tween-80 and saline.[2]
-
Dosing: Administer sequential escalating doses of 3, 10, 30, and 100 mg/kg at 24-hour intervals.[4]
-
Route of Administration: Oral gavage is the appropriate route for this orally active compound.
Data Acquisition and Analysis
-
Parameters: Continuously collect Mean Arterial Pressure (MAP), systolic and diastolic blood pressure, and heart rate via the telemetry system.
-
Data Expression: Efficacy is determined by the peak percent fall in MAP from the baseline recorded prior to dosing.[4] Duration of action is assessed by the vehicle-adjusted percentage change in the Area Under the Curve (AUC) over 24 hours.[4]
-
Statistical Analysis: A two-way ANOVA with a Bonferroni post-hoc test can be used to determine statistical significance between the vehicle and treatment groups at different doses.[4] A p-value of less than 0.05 is typically considered significant.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. ijcrt.org [ijcrt.org]
- 7. ahajournals.org [ahajournals.org]
- 8. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the Investigation of TD-0212 TFA in Heart Failure with Preserved Ejection Fraction (HFpEF) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome with diverse underlying pathophysiologies, making the development of effective therapeutics challenging. A key pathological feature of HFpEF is cardiac fibrosis, which contributes to diastolic dysfunction and increased ventricular stiffness. TD-0212 TFA has been identified as a potent, orally active dual inhibitor of the angiotensin II type 1 receptor (AT1) and neprilysin (NEP), with a pKi of 8.9 for AT1 and a pIC50 of 9.2 for NEP.[1][2][3] This class of drugs, known as angiotensin receptor-neprilysin inhibitors (ARNIs), has shown promise in the treatment of heart failure. By blocking the AT1 receptor, this compound mitigates the detrimental effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis.[4][5][6] Concurrently, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation, natriuresis, and have anti-fibrotic and anti-hypertrophic effects.[7][8][9]
These application notes provide a comprehensive overview of the potential use of this compound in preclinical HFpEF research, including its mechanism of action, detailed experimental protocols, and expected outcomes based on studies with other ARNIs.
Mechanism of Action of this compound in HFpEF
This compound exerts its therapeutic potential in HFpEF through a dual mechanism of action:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: The valsartan (B143634) component of ARNIs competitively inhibits the AT1 receptor, thereby blocking the downstream signaling of angiotensin II. This leads to:
-
Neprilysin (NEP) Inhibition: The sacubitril (B1662468) component of ARNIs inhibits neprilysin, a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and adrenomedullin.[8] This inhibition results in:
-
Increased levels of circulating natriuretic peptides, which activate guanylate cyclase, leading to increased cGMP levels.
-
Enhanced vasodilation, natriuresis, and diuresis.
-
Suppression of the renin-angiotensin-aldosterone system (RAAS).
-
Anti-fibrotic and anti-hypertrophic effects on the myocardium.[7]
-
The synergistic action of AT1 receptor blockade and neprilysin inhibition is expected to attenuate adverse cardiac remodeling, improve diastolic function, and reduce cardiac fibrosis in the context of HFpEF.
Signaling Pathway of this compound (ARNI)
Caption: Mechanism of action of this compound (ARNI).
Preclinical Investigation of this compound in HFpEF Models
While specific studies on this compound in HFpEF are not yet publicly available, the following protocols are based on established methodologies for evaluating ARNIs (e.g., sacubitril/valsartan) in relevant animal models.
Animal Models of HFpEF
Several animal models can be utilized to induce a HFpEF phenotype characterized by diastolic dysfunction, cardiac fibrosis, and preserved ejection fraction.
-
ZSF1 Obese Rat Model: This genetic model develops obesity, metabolic syndrome, hypertension, and a distinct HFpEF phenotype with significant diastolic dysfunction and cardiac fibrosis.[12][13]
-
Transverse Aortic Constriction (TAC) Model: This surgical model induces pressure overload, leading to cardiac hypertrophy, fibrosis, and diastolic dysfunction, which can mimic aspects of HFpEF.[14]
-
Aged Spontaneously Hypertensive Rat (SHR) Model: Aged SHRs develop left ventricular hypertrophy, fibrosis, and diastolic dysfunction, making them a relevant model for hypertension-induced HFpEF.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model involves uninephrectomy followed by administration of DOCA and a high-salt diet, leading to hypertension, cardiac hypertrophy, and fibrosis.
Experimental Workflow
Caption: General experimental workflow for preclinical HFpEF studies.
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound in the ZSF1 Obese Rat Model of HFpEF
1. Animal Model:
-
Use female obese ZSF1 rats, which reliably develop an HFpEF phenotype.[12][13]
-
Age-matched lean ZSF1 rats should be used as healthy controls.
-
House animals under standard conditions with ad libitum access to food and water.
2. Treatment:
-
Based on the potency of TD-0212 (pKi 8.9 for AT1, pIC50 9.2 for NEP), a starting dose for in vivo studies could be extrapolated from effective doses of other ARNIs, such as sacubitril/valsartan (e.g., 60 mg/kg/day).[2] Dose-ranging studies are recommended to determine the optimal dose of this compound.
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Randomly assign obese ZSF1 rats to treatment groups (e.g., Vehicle, this compound, Valsartan as a comparator).
-
Administer treatment daily via oral gavage for a period of 8-12 weeks.
3. Echocardiographic Assessment of Cardiac Function:
-
Perform transthoracic echocardiography at baseline and at regular intervals during the treatment period.
-
Measure parameters of systolic function (Left Ventricular Ejection Fraction - LVEF, Fractional Shortening - FS) and diastolic function (E/A ratio, E/e' ratio, isovolumic relaxation time - IVRT).
4. Hemodynamic Measurements:
-
At the end of the treatment period, perform invasive hemodynamic measurements via a pressure-volume catheter inserted into the left ventricle.
-
Measure parameters such as Left Ventricular End-Diastolic Pressure (LVEDP), the time constant of isovolumic relaxation (Tau), and end-diastolic pressure-volume relationship (EDPVR) to assess diastolic stiffness.
5. Histological and Molecular Analysis:
-
Harvest hearts and other organs (lungs, kidneys) for analysis.
-
Perform histological staining (e.g., Masson's trichrome, Picrosirius red) on cardiac tissue sections to quantify interstitial and perivascular fibrosis.
-
Conduct immunohistochemistry to assess markers of fibrosis (e.g., collagen I, collagen III, fibronectin) and hypertrophy (e.g., wheat germ agglutinin staining for cardiomyocyte cross-sectional area).
-
Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of genes and proteins involved in fibrosis (e.g., TGF-β, CTGF, α-SMA), hypertrophy (e.g., ANP, BNP), and inflammation.
Protocol 2: In Vitro Assessment of this compound on Cardiac Fibroblasts
1. Cell Culture:
-
Isolate primary cardiac fibroblasts from adult rat or mouse ventricles.
-
Culture cells in DMEM supplemented with 10% FBS and antibiotics.
2. In Vitro Fibrosis Assay:
-
Seed cardiac fibroblasts in 6-well plates.
-
Once confluent, serum-starve the cells for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (based on its pKi and pIC50 values, a starting range of 10 nM to 1 µM is suggested) for 1 hour.
-
Stimulate the cells with a pro-fibrotic agent, such as Angiotensin II (100 nM) or TGF-β1 (10 ng/mL), for 24-48 hours.
3. Analysis of Fibroblast Activation:
-
qRT-PCR: Analyze the mRNA expression of fibrosis-related genes, including Col1a1, Col3a1, Acta2 (α-SMA), and Ctgf.
-
Western Blotting: Assess the protein levels of α-SMA, collagen I, and fibronectin.
-
Immunofluorescence: Stain for α-SMA to visualize the transformation of fibroblasts into myofibroblasts.
-
Collagen Synthesis Assay: Measure the amount of soluble collagen secreted into the culture medium using a Sircol collagen assay.
Data Presentation
Quantitative data from preclinical studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Echocardiographic and Hemodynamic Parameters in a ZSF1 Rat HFpEF Model
| Parameter | Lean Control | Obese Vehicle | Obese + Valsartan | Obese + this compound |
| LVEF (%) | ||||
| E/e' | ||||
| LVEDP (mmHg) | ||||
| Tau (ms) | ||||
| Heart Weight/Body Weight (mg/g) |
Table 2: Cardiac Fibrosis and Hypertrophy in a ZSF1 Rat HFpEF Model
| Parameter | Lean Control | Obese Vehicle | Obese + Valsartan | Obese + this compound |
| Interstitial Fibrosis (%) | ||||
| Perivascular Fibrosis (%) | ||||
| Cardiomyocyte Cross-Sectional Area (µm²) | ||||
| Col1a1 mRNA (fold change) | ||||
| Acta2 mRNA (fold change) |
Conclusion
This compound, as a dual inhibitor of the AT1 receptor and neprilysin, represents a promising therapeutic agent for the treatment of HFpEF. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in established animal models of HFpEF. By systematically assessing its effects on cardiac function, fibrosis, and the underlying molecular pathways, researchers can elucidate the therapeutic potential of this compound and pave the way for future clinical development. Given the lack of specific public data on TD-0212 in HFpEF, the proposed experimental designs are based on the well-documented effects of the ARNI class of drugs. It is crucial to perform dose-response studies to determine the optimal therapeutic window for this compound in these models.
References
- 1. Angiotensin II receptor blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESC 365 [esc365.escardio.org]
- 3. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor blockade and ventricular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin Receptor-Neprilysin Inhibition (ARNI) in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin receptor neprilysin inhibitor LCZ696 attenuates cardiac remodeling and dysfunction after myocardial infarction by reducing cardiac fibrosis and hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Sacubitril/Valsartan Improves Diastolic Function But Not Skeletal Muscle Function in a Rat Model of HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiotensin receptor-neprilysin inhibitor attenuates cardiac hypertrophy and improves diastolic dysfunction in a mouse model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of TD-0212 TFA in Heart Failure with Preserved Ejection Fraction (HFpEF) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome with diverse underlying pathophysiologies, making the development of effective therapeutics challenging. A key pathological feature of HFpEF is cardiac fibrosis, which contributes to diastolic dysfunction and increased ventricular stiffness. TD-0212 TFA has been identified as a potent, orally active dual inhibitor of the angiotensin II type 1 receptor (AT1) and neprilysin (NEP), with a pKi of 8.9 for AT1 and a pIC50 of 9.2 for NEP.[1][2][3] This class of drugs, known as angiotensin receptor-neprilysin inhibitors (ARNIs), has shown promise in the treatment of heart failure. By blocking the AT1 receptor, this compound mitigates the detrimental effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis.[4][5][6] Concurrently, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation, natriuresis, and have anti-fibrotic and anti-hypertrophic effects.[7][8][9]
These application notes provide a comprehensive overview of the potential use of this compound in preclinical HFpEF research, including its mechanism of action, detailed experimental protocols, and expected outcomes based on studies with other ARNIs.
Mechanism of Action of this compound in HFpEF
This compound exerts its therapeutic potential in HFpEF through a dual mechanism of action:
-
Angiotensin II Type 1 (AT1) Receptor Blockade: The valsartan component of ARNIs competitively inhibits the AT1 receptor, thereby blocking the downstream signaling of angiotensin II. This leads to:
-
Neprilysin (NEP) Inhibition: The sacubitril component of ARNIs inhibits neprilysin, a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and adrenomedullin.[8] This inhibition results in:
-
Increased levels of circulating natriuretic peptides, which activate guanylate cyclase, leading to increased cGMP levels.
-
Enhanced vasodilation, natriuresis, and diuresis.
-
Suppression of the renin-angiotensin-aldosterone system (RAAS).
-
Anti-fibrotic and anti-hypertrophic effects on the myocardium.[7]
-
The synergistic action of AT1 receptor blockade and neprilysin inhibition is expected to attenuate adverse cardiac remodeling, improve diastolic function, and reduce cardiac fibrosis in the context of HFpEF.
Signaling Pathway of this compound (ARNI)
Caption: Mechanism of action of this compound (ARNI).
Preclinical Investigation of this compound in HFpEF Models
While specific studies on this compound in HFpEF are not yet publicly available, the following protocols are based on established methodologies for evaluating ARNIs (e.g., sacubitril/valsartan) in relevant animal models.
Animal Models of HFpEF
Several animal models can be utilized to induce a HFpEF phenotype characterized by diastolic dysfunction, cardiac fibrosis, and preserved ejection fraction.
-
ZSF1 Obese Rat Model: This genetic model develops obesity, metabolic syndrome, hypertension, and a distinct HFpEF phenotype with significant diastolic dysfunction and cardiac fibrosis.[12][13]
-
Transverse Aortic Constriction (TAC) Model: This surgical model induces pressure overload, leading to cardiac hypertrophy, fibrosis, and diastolic dysfunction, which can mimic aspects of HFpEF.[14]
-
Aged Spontaneously Hypertensive Rat (SHR) Model: Aged SHRs develop left ventricular hypertrophy, fibrosis, and diastolic dysfunction, making them a relevant model for hypertension-induced HFpEF.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model involves uninephrectomy followed by administration of DOCA and a high-salt diet, leading to hypertension, cardiac hypertrophy, and fibrosis.
Experimental Workflow
Caption: General experimental workflow for preclinical HFpEF studies.
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound in the ZSF1 Obese Rat Model of HFpEF
1. Animal Model:
-
Use female obese ZSF1 rats, which reliably develop an HFpEF phenotype.[12][13]
-
Age-matched lean ZSF1 rats should be used as healthy controls.
-
House animals under standard conditions with ad libitum access to food and water.
2. Treatment:
-
Based on the potency of TD-0212 (pKi 8.9 for AT1, pIC50 9.2 for NEP), a starting dose for in vivo studies could be extrapolated from effective doses of other ARNIs, such as sacubitril/valsartan (e.g., 60 mg/kg/day).[2] Dose-ranging studies are recommended to determine the optimal dose of this compound.
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Randomly assign obese ZSF1 rats to treatment groups (e.g., Vehicle, this compound, Valsartan as a comparator).
-
Administer treatment daily via oral gavage for a period of 8-12 weeks.
3. Echocardiographic Assessment of Cardiac Function:
-
Perform transthoracic echocardiography at baseline and at regular intervals during the treatment period.
-
Measure parameters of systolic function (Left Ventricular Ejection Fraction - LVEF, Fractional Shortening - FS) and diastolic function (E/A ratio, E/e' ratio, isovolumic relaxation time - IVRT).
4. Hemodynamic Measurements:
-
At the end of the treatment period, perform invasive hemodynamic measurements via a pressure-volume catheter inserted into the left ventricle.
-
Measure parameters such as Left Ventricular End-Diastolic Pressure (LVEDP), the time constant of isovolumic relaxation (Tau), and end-diastolic pressure-volume relationship (EDPVR) to assess diastolic stiffness.
5. Histological and Molecular Analysis:
-
Harvest hearts and other organs (lungs, kidneys) for analysis.
-
Perform histological staining (e.g., Masson's trichrome, Picrosirius red) on cardiac tissue sections to quantify interstitial and perivascular fibrosis.
-
Conduct immunohistochemistry to assess markers of fibrosis (e.g., collagen I, collagen III, fibronectin) and hypertrophy (e.g., wheat germ agglutinin staining for cardiomyocyte cross-sectional area).
-
Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of genes and proteins involved in fibrosis (e.g., TGF-β, CTGF, α-SMA), hypertrophy (e.g., ANP, BNP), and inflammation.
Protocol 2: In Vitro Assessment of this compound on Cardiac Fibroblasts
1. Cell Culture:
-
Isolate primary cardiac fibroblasts from adult rat or mouse ventricles.
-
Culture cells in DMEM supplemented with 10% FBS and antibiotics.
2. In Vitro Fibrosis Assay:
-
Seed cardiac fibroblasts in 6-well plates.
-
Once confluent, serum-starve the cells for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (based on its pKi and pIC50 values, a starting range of 10 nM to 1 µM is suggested) for 1 hour.
-
Stimulate the cells with a pro-fibrotic agent, such as Angiotensin II (100 nM) or TGF-β1 (10 ng/mL), for 24-48 hours.
3. Analysis of Fibroblast Activation:
-
qRT-PCR: Analyze the mRNA expression of fibrosis-related genes, including Col1a1, Col3a1, Acta2 (α-SMA), and Ctgf.
-
Western Blotting: Assess the protein levels of α-SMA, collagen I, and fibronectin.
-
Immunofluorescence: Stain for α-SMA to visualize the transformation of fibroblasts into myofibroblasts.
-
Collagen Synthesis Assay: Measure the amount of soluble collagen secreted into the culture medium using a Sircol collagen assay.
Data Presentation
Quantitative data from preclinical studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Echocardiographic and Hemodynamic Parameters in a ZSF1 Rat HFpEF Model
| Parameter | Lean Control | Obese Vehicle | Obese + Valsartan | Obese + this compound |
| LVEF (%) | ||||
| E/e' | ||||
| LVEDP (mmHg) | ||||
| Tau (ms) | ||||
| Heart Weight/Body Weight (mg/g) |
Table 2: Cardiac Fibrosis and Hypertrophy in a ZSF1 Rat HFpEF Model
| Parameter | Lean Control | Obese Vehicle | Obese + Valsartan | Obese + this compound |
| Interstitial Fibrosis (%) | ||||
| Perivascular Fibrosis (%) | ||||
| Cardiomyocyte Cross-Sectional Area (µm²) | ||||
| Col1a1 mRNA (fold change) | ||||
| Acta2 mRNA (fold change) |
Conclusion
This compound, as a dual inhibitor of the AT1 receptor and neprilysin, represents a promising therapeutic agent for the treatment of HFpEF. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in established animal models of HFpEF. By systematically assessing its effects on cardiac function, fibrosis, and the underlying molecular pathways, researchers can elucidate the therapeutic potential of this compound and pave the way for future clinical development. Given the lack of specific public data on TD-0212 in HFpEF, the proposed experimental designs are based on the well-documented effects of the ARNI class of drugs. It is crucial to perform dose-response studies to determine the optimal therapeutic window for this compound in these models.
References
- 1. Angiotensin II receptor blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESC 365 [esc365.escardio.org]
- 3. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor blockade and ventricular remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin Receptor-Neprilysin Inhibition (ARNI) in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin receptor neprilysin inhibitor LCZ696 attenuates cardiac remodeling and dysfunction after myocardial infarction by reducing cardiac fibrosis and hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Sacubitril/Valsartan Improves Diastolic Function But Not Skeletal Muscle Function in a Rat Model of HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiotensin receptor-neprilysin inhibitor attenuates cardiac hypertrophy and improves diastolic dysfunction in a mouse model of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TD-0212 TFA in Renal Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is an orally active small molecule that functions as a dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP).[1] This class of drugs, known as angiotensin receptor-neprilysin inhibitors (ARNIs), offers a promising therapeutic strategy for various cardiovascular and renal diseases. By simultaneously blocking the detrimental effects of angiotensin II and potentiating the beneficial actions of natriuretic peptides, ARNIs can target multiple pathways involved in the pathophysiology of kidney disease. These application notes provide an overview of the potential use of this compound in preclinical renal disease models, along with detailed experimental protocols and illustrative data.
Mechanism of Action
The therapeutic potential of this compound in renal disease stems from its dual mechanism of action. On one hand, as an AT1 receptor antagonist, it blocks the binding of angiotensin II, a key mediator of vasoconstriction, inflammation, and fibrosis in the kidney. On the other hand, by inhibiting neprilysin, it prevents the degradation of natriuretic peptides, which promote vasodilation, natriuresis, and have anti-fibrotic and anti-inflammatory effects. This combined action is hypothesized to provide superior renoprotection compared to blockade of the renin-angiotensin system alone.
Experimental Protocols
Two standard and widely used rodent models for studying renal fibrosis and the efficacy of therapeutic agents are the Unilateral Ureteral Obstruction (UUO) model and the 5/6 Subtotal Nephrectomy (5/6 Nx) model.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is an established method for inducing tubulointerstitial fibrosis in a rapid and reproducible manner.[2]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments
-
4-0 silk suture
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Anesthesia: Anesthetize the rat using an appropriate method.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter.
-
Ligate the left ureter at two points with 4-0 silk suture and cut between the ligatures.
-
Reposition the abdominal contents and close the incision in layers.
-
For sham-operated animals, perform the same procedure but without ligating the ureter.
-
-
Drug Administration:
-
Randomly divide the UUO rats into a vehicle control group and a this compound treatment group.
-
Administer this compound or vehicle daily by oral gavage, starting one day before or on the day of surgery. Note: As specific preclinical dosages for this compound in renal models are not publicly available, a dose-ranging study is recommended. An illustrative starting dose might be in the range of 10-50 mg/kg/day, based on typical oral doses for small molecules in rats.
-
-
Post-operative Care: Monitor the animals daily for any signs of distress. Provide appropriate analgesia as per institutional guidelines.
-
Euthanasia and Sample Collection: Euthanize the animals at a predetermined time point (e.g., 7, 14, or 21 days post-surgery). Collect blood samples via cardiac puncture for biochemical analysis and harvest the kidneys for histological and molecular analysis.
5/6 Subtotal Nephrectomy (5/6 Nx) Model
This model mimics chronic kidney disease (CKD) resulting from a reduction in renal mass, leading to progressive glomerulosclerosis and interstitial fibrosis.[3][4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Anesthetic
-
Surgical instruments
Procedure:
-
First Stage Surgery (Unilateral Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Close the incision.
-
Allow the animals to recover for one week.
-
-
Second Stage Surgery (Subtotal Nephrectomy):
-
Anesthetize the rat again.
-
Expose the remaining left kidney through a flank incision.
-
Ligate two of the three branches of the renal artery or surgically resect the upper and lower poles of the kidney, effectively removing 2/3 of the kidney mass.
-
Close the incision.
-
Sham-operated animals undergo anesthesia and incisions but no kidney removal.
-
-
Drug Administration:
-
Begin daily oral administration of this compound or vehicle one week after the second surgery and continue for the duration of the study (e.g., 8-12 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood pressure regularly.
-
Collect urine samples at various time points to measure proteinuria and albuminuria.
-
At the end of the study, collect blood and the remnant kidney for analysis as described for the UUO model.
-
Data Presentation
The following tables present illustrative quantitative data that could be expected from a study evaluating this compound in a rat UUO model at 14 days post-surgery.
Table 1: Illustrative Biochemical Markers of Renal Function
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham + Vehicle | 0.5 ± 0.1 | 20 ± 3 |
| UUO + Vehicle | 1.8 ± 0.3 | 85 ± 10 |
| UUO + this compound (30 mg/kg) | 1.1 ± 0.2 | 55 ± 8 |
| Data are presented as mean ± SEM. *p < 0.05 vs. UUO + Vehicle. |
Table 2: Illustrative Histological Analysis of Renal Fibrosis
| Group | Tubulointerstitial Fibrosis Score (0-4) | Glomerulosclerosis Score (0-4) |
| Sham + Vehicle | 0.2 ± 0.1 | 0.1 ± 0.1 |
| UUO + Vehicle | 3.5 ± 0.4 | 1.5 ± 0.3 |
| UUO + this compound (30 mg/kg) | 1.8 ± 0.3 | 0.8 ± 0.2 |
| Data are presented as mean ± SEM. *p < 0.05 vs. UUO + Vehicle. |
Table 3: Illustrative Gene Expression of Fibrotic Markers in Kidney Tissue (Relative Fold Change)
| Gene | UUO + Vehicle | UUO + this compound (30 mg/kg) |
| TGF-β1 | 8.2 ± 1.1 | 3.5 ± 0.7 |
| Collagen I (Col1a1) | 10.5 ± 1.5 | 4.8 ± 0.9 |
| α-Smooth Muscle Actin (α-SMA) | 12.1 ± 1.8 | 5.2 ± 1.0* |
| Data are presented as mean ± SEM relative to the sham-operated group. *p < 0.05 vs. UUO + Vehicle. |
Conclusion
This compound, as a dual inhibitor of the AT1 receptor and neprilysin, represents a promising therapeutic agent for chronic kidney disease. The experimental models and protocols outlined in these application notes provide a framework for evaluating its efficacy in preclinical settings. Based on the mechanism of action of ARNIs, it is anticipated that this compound will demonstrate significant renoprotective effects by attenuating fibrosis, inflammation, and preserving renal function in models of kidney disease. Further studies are warranted to fully characterize its therapeutic potential and establish optimal dosing and treatment regimens.
References
- 1. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. e-century.us [e-century.us]
Application Notes and Protocols: TD-0212 TFA in Renal Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is an orally active small molecule that functions as a dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP).[1] This class of drugs, known as angiotensin receptor-neprilysin inhibitors (ARNIs), offers a promising therapeutic strategy for various cardiovascular and renal diseases. By simultaneously blocking the detrimental effects of angiotensin II and potentiating the beneficial actions of natriuretic peptides, ARNIs can target multiple pathways involved in the pathophysiology of kidney disease. These application notes provide an overview of the potential use of this compound in preclinical renal disease models, along with detailed experimental protocols and illustrative data.
Mechanism of Action
The therapeutic potential of this compound in renal disease stems from its dual mechanism of action. On one hand, as an AT1 receptor antagonist, it blocks the binding of angiotensin II, a key mediator of vasoconstriction, inflammation, and fibrosis in the kidney. On the other hand, by inhibiting neprilysin, it prevents the degradation of natriuretic peptides, which promote vasodilation, natriuresis, and have anti-fibrotic and anti-inflammatory effects. This combined action is hypothesized to provide superior renoprotection compared to blockade of the renin-angiotensin system alone.
Experimental Protocols
Two standard and widely used rodent models for studying renal fibrosis and the efficacy of therapeutic agents are the Unilateral Ureteral Obstruction (UUO) model and the 5/6 Subtotal Nephrectomy (5/6 Nx) model.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is an established method for inducing tubulointerstitial fibrosis in a rapid and reproducible manner.[2]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments
-
4-0 silk suture
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Anesthesia: Anesthetize the rat using an appropriate method.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter.
-
Ligate the left ureter at two points with 4-0 silk suture and cut between the ligatures.
-
Reposition the abdominal contents and close the incision in layers.
-
For sham-operated animals, perform the same procedure but without ligating the ureter.
-
-
Drug Administration:
-
Randomly divide the UUO rats into a vehicle control group and a this compound treatment group.
-
Administer this compound or vehicle daily by oral gavage, starting one day before or on the day of surgery. Note: As specific preclinical dosages for this compound in renal models are not publicly available, a dose-ranging study is recommended. An illustrative starting dose might be in the range of 10-50 mg/kg/day, based on typical oral doses for small molecules in rats.
-
-
Post-operative Care: Monitor the animals daily for any signs of distress. Provide appropriate analgesia as per institutional guidelines.
-
Euthanasia and Sample Collection: Euthanize the animals at a predetermined time point (e.g., 7, 14, or 21 days post-surgery). Collect blood samples via cardiac puncture for biochemical analysis and harvest the kidneys for histological and molecular analysis.
5/6 Subtotal Nephrectomy (5/6 Nx) Model
This model mimics chronic kidney disease (CKD) resulting from a reduction in renal mass, leading to progressive glomerulosclerosis and interstitial fibrosis.[3][4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
Anesthetic
-
Surgical instruments
Procedure:
-
First Stage Surgery (Unilateral Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Close the incision.
-
Allow the animals to recover for one week.
-
-
Second Stage Surgery (Subtotal Nephrectomy):
-
Anesthetize the rat again.
-
Expose the remaining left kidney through a flank incision.
-
Ligate two of the three branches of the renal artery or surgically resect the upper and lower poles of the kidney, effectively removing 2/3 of the kidney mass.
-
Close the incision.
-
Sham-operated animals undergo anesthesia and incisions but no kidney removal.
-
-
Drug Administration:
-
Begin daily oral administration of this compound or vehicle one week after the second surgery and continue for the duration of the study (e.g., 8-12 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood pressure regularly.
-
Collect urine samples at various time points to measure proteinuria and albuminuria.
-
At the end of the study, collect blood and the remnant kidney for analysis as described for the UUO model.
-
Data Presentation
The following tables present illustrative quantitative data that could be expected from a study evaluating this compound in a rat UUO model at 14 days post-surgery.
Table 1: Illustrative Biochemical Markers of Renal Function
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham + Vehicle | 0.5 ± 0.1 | 20 ± 3 |
| UUO + Vehicle | 1.8 ± 0.3 | 85 ± 10 |
| UUO + this compound (30 mg/kg) | 1.1 ± 0.2 | 55 ± 8 |
| Data are presented as mean ± SEM. *p < 0.05 vs. UUO + Vehicle. |
Table 2: Illustrative Histological Analysis of Renal Fibrosis
| Group | Tubulointerstitial Fibrosis Score (0-4) | Glomerulosclerosis Score (0-4) |
| Sham + Vehicle | 0.2 ± 0.1 | 0.1 ± 0.1 |
| UUO + Vehicle | 3.5 ± 0.4 | 1.5 ± 0.3 |
| UUO + this compound (30 mg/kg) | 1.8 ± 0.3 | 0.8 ± 0.2 |
| Data are presented as mean ± SEM. *p < 0.05 vs. UUO + Vehicle. |
Table 3: Illustrative Gene Expression of Fibrotic Markers in Kidney Tissue (Relative Fold Change)
| Gene | UUO + Vehicle | UUO + this compound (30 mg/kg) |
| TGF-β1 | 8.2 ± 1.1 | 3.5 ± 0.7 |
| Collagen I (Col1a1) | 10.5 ± 1.5 | 4.8 ± 0.9 |
| α-Smooth Muscle Actin (α-SMA) | 12.1 ± 1.8 | 5.2 ± 1.0* |
| Data are presented as mean ± SEM relative to the sham-operated group. *p < 0.05 vs. UUO + Vehicle. |
Conclusion
This compound, as a dual inhibitor of the AT1 receptor and neprilysin, represents a promising therapeutic agent for chronic kidney disease. The experimental models and protocols outlined in these application notes provide a framework for evaluating its efficacy in preclinical settings. Based on the mechanism of action of ARNIs, it is anticipated that this compound will demonstrate significant renoprotective effects by attenuating fibrosis, inflammation, and preserving renal function in models of kidney disease. Further studies are warranted to fully characterize its therapeutic potential and establish optimal dosing and treatment regimens.
References
- 1. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. e-century.us [e-century.us]
Application Note and Protocols: TD-0212 TFA In Vitro Cell-Based Assay Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a dual-acting small molecule that functions as both an antagonist of the Angiotensin II Type 1 (AT1) receptor and an inhibitor of Neprilysin (NEP).[1][2][3] The AT1 receptor, a G protein-coupled receptor (GPCR), is a key regulator of blood pressure and cardiovascular homeostasis.[4] Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides.[1] The dual inhibition of both targets presents a promising therapeutic strategy. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of TD-0212.
A critical consideration in the handling of synthetic molecules like TD-0212 is the presence of trifluoroacetic acid (TFA) as a counter-ion, often a remnant from the purification process.[5][6][7] TFA can independently affect cell viability and proliferation, potentially confounding experimental results.[5][6][7][8] Therefore, the inclusion of appropriate TFA vehicle controls is essential for accurate data interpretation.
Signaling Pathway Overview
The AT1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand, Angiotensin II, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a response that can be readily measured to determine receptor antagonism. Neprilysin is a cell-surface zinc-metalloprotease that cleaves and inactivates several peptides. Its enzymatic activity can be quantified using a fluorogenic substrate.
References
- 1. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit, 1 kit | Labscoop [labscoop.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Application Note and Protocols: TD-0212 TFA In Vitro Cell-Based Assay Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 is a dual-acting small molecule that functions as both an antagonist of the Angiotensin II Type 1 (AT1) receptor and an inhibitor of Neprilysin (NEP).[1][2][3] The AT1 receptor, a G protein-coupled receptor (GPCR), is a key regulator of blood pressure and cardiovascular homeostasis.[4] Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides.[1] The dual inhibition of both targets presents a promising therapeutic strategy. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of TD-0212.
A critical consideration in the handling of synthetic molecules like TD-0212 is the presence of trifluoroacetic acid (TFA) as a counter-ion, often a remnant from the purification process.[5][6][7] TFA can independently affect cell viability and proliferation, potentially confounding experimental results.[5][6][7][8] Therefore, the inclusion of appropriate TFA vehicle controls is essential for accurate data interpretation.
Signaling Pathway Overview
The AT1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand, Angiotensin II, it stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a response that can be readily measured to determine receptor antagonism. Neprilysin is a cell-surface zinc-metalloprotease that cleaves and inactivates several peptides. Its enzymatic activity can be quantified using a fluorogenic substrate.
References
- 1. Neprilysin Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit, 1 kit | Labscoop [labscoop.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Measuring AT1 Receptor Antagonism of TD-0212 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is a dual-pharmacology agent that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] This document provides detailed application notes and protocols for measuring the AT1 receptor antagonism of this compound. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade leading to vasoconstriction and other physiological effects.[4][5][6] Antagonism of this receptor is a key mechanism for the treatment of hypertension and other cardiovascular diseases.[4][5]
The following protocols describe standard in vitro methods to characterize the binding affinity and functional antagonism of this compound at the AT1 receptor.
Data Presentation
The inhibitory activity of this compound at the AT1 receptor and its secondary target, neprilysin, is summarized in the table below. This data is critical for understanding its potency and selectivity.
| Compound | Target | Parameter | Value |
| This compound | AT1 Receptor | pKi | 8.9 |
| This compound | Neprilysin (NEP) | pIC50 | 9.2 |
Table 1: In vitro inhibitory activity of this compound. The pKi and pIC50 values represent the negative logarithm of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), respectively. Higher values indicate greater potency.[1][2][3]
AT1 Receptor Signaling Pathway
The AT1 receptor is a Gq-coupled receptor.[7][8][9] Upon binding of its endogenous ligand, angiotensin II, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key second messenger that triggers various cellular responses, including smooth muscle contraction.
Caption: AT1 Receptor Signaling Pathway and this compound Antagonism.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.[10][11][12][13]
Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor
-
Radioligand (e.g., [3H]Losartan or [125I]Sar1,Ile8-Angiotensin II)
-
This compound
-
Unlabeled Angiotensin II (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or assay buffer for total binding, or a saturating concentration of unlabeled Angiotensin II for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit the angiotensin II-induced production of inositol phosphates, a downstream signaling event of AT1 receptor activation.[7][8][14] The IP-One assay, which measures the accumulation of inositol monophosphate (IP1), is a common method.[7][8][14]
Objective: To determine the functional antagonist activity (IC50) of this compound by measuring the inhibition of angiotensin II-stimulated IP1 accumulation.
Materials:
-
Cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells)
-
Angiotensin II
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate)
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
Cell lysis buffer
-
HTRF-compatible microplate reader
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of angiotensin II (typically EC80) in the presence of LiCl. Include control wells with no angiotensin II (basal) and with angiotensin II only (maximum stimulation).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysates.
-
Incubate in the dark at room temperature for the time specified in the kit protocol.
-
Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the concentration of IP1 produced.
-
Plot the percentage of inhibition of the angiotensin II response as a function of the this compound concentration to determine the IC50 value.
Caption: Inositol Phosphate Accumulation Assay Workflow.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the angiotensin II-induced increase in intracellular calcium concentration.[15][16][17][18]
Objective: To assess the functional antagonism of this compound by monitoring changes in intracellular calcium levels.
Materials:
-
Cells expressing the human AT1 receptor
-
Angiotensin II
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR)
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add different concentrations of this compound to the wells and incubate.
-
Inject a fixed concentration of angiotensin II (typically EC80) and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response.
-
Plot the percentage of inhibition of the angiotensin II-induced calcium response as a function of the this compound concentration to determine the IC50 value.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the AT1 receptor antagonism of this compound. By employing radioligand binding assays, researchers can determine its binding affinity, while functional assays such as inositol phosphate accumulation and calcium mobilization will elucidate its potency as an antagonist in a cellular context. These experiments are fundamental for the preclinical evaluation of this compound and similar compounds in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 3. glpbio.com [glpbio.com]
- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 5. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT1 receptor blockade in experimental myocardial ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AT1 angiotensin receptors mobilize intracellular calcium in a subclone of NG108-15 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Measuring AT1 Receptor Antagonism of TD-0212 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is a dual-pharmacology agent that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] This document provides detailed application notes and protocols for measuring the AT1 receptor antagonism of this compound. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade leading to vasoconstriction and other physiological effects.[4][5][6] Antagonism of this receptor is a key mechanism for the treatment of hypertension and other cardiovascular diseases.[4][5]
The following protocols describe standard in vitro methods to characterize the binding affinity and functional antagonism of this compound at the AT1 receptor.
Data Presentation
The inhibitory activity of this compound at the AT1 receptor and its secondary target, neprilysin, is summarized in the table below. This data is critical for understanding its potency and selectivity.
| Compound | Target | Parameter | Value |
| This compound | AT1 Receptor | pKi | 8.9 |
| This compound | Neprilysin (NEP) | pIC50 | 9.2 |
Table 1: In vitro inhibitory activity of this compound. The pKi and pIC50 values represent the negative logarithm of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), respectively. Higher values indicate greater potency.[1][2][3]
AT1 Receptor Signaling Pathway
The AT1 receptor is a Gq-coupled receptor.[7][8][9] Upon binding of its endogenous ligand, angiotensin II, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key second messenger that triggers various cellular responses, including smooth muscle contraction.
Caption: AT1 Receptor Signaling Pathway and this compound Antagonism.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.[10][11][12][13]
Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor
-
Radioligand (e.g., [3H]Losartan or [125I]Sar1,Ile8-Angiotensin II)
-
This compound
-
Unlabeled Angiotensin II (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or assay buffer for total binding, or a saturating concentration of unlabeled Angiotensin II for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit the angiotensin II-induced production of inositol phosphates, a downstream signaling event of AT1 receptor activation.[7][8][14] The IP-One assay, which measures the accumulation of inositol monophosphate (IP1), is a common method.[7][8][14]
Objective: To determine the functional antagonist activity (IC50) of this compound by measuring the inhibition of angiotensin II-stimulated IP1 accumulation.
Materials:
-
Cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells)
-
Angiotensin II
-
This compound
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate)
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
Cell lysis buffer
-
HTRF-compatible microplate reader
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of angiotensin II (typically EC80) in the presence of LiCl. Include control wells with no angiotensin II (basal) and with angiotensin II only (maximum stimulation).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysates.
-
Incubate in the dark at room temperature for the time specified in the kit protocol.
-
Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the concentration of IP1 produced.
-
Plot the percentage of inhibition of the angiotensin II response as a function of the this compound concentration to determine the IC50 value.
Caption: Inositol Phosphate Accumulation Assay Workflow.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the angiotensin II-induced increase in intracellular calcium concentration.[15][16][17][18]
Objective: To assess the functional antagonism of this compound by monitoring changes in intracellular calcium levels.
Materials:
-
Cells expressing the human AT1 receptor
-
Angiotensin II
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR)
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add different concentrations of this compound to the wells and incubate.
-
Inject a fixed concentration of angiotensin II (typically EC80) and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response.
-
Plot the percentage of inhibition of the angiotensin II-induced calcium response as a function of the this compound concentration to determine the IC50 value.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the AT1 receptor antagonism of this compound. By employing radioligand binding assays, researchers can determine its binding affinity, while functional assays such as inositol phosphate accumulation and calcium mobilization will elucidate its potency as an antagonist in a cellular context. These experiments are fundamental for the preclinical evaluation of this compound and similar compounds in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 3. glpbio.com [glpbio.com]
- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 5. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT1 receptor blockade in experimental myocardial ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AT1 angiotensin receptors mobilize intracellular calcium in a subclone of NG108-15 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Assessing Neprilysin Inhibition by TD-0212 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is an orally active, dual-action compound that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[4][5] Inhibition of neprilysin increases the bioavailability of these peptides, which promotes vasodilation, natriuresis, and diuresis, making it a key therapeutic target for conditions such as heart failure.[4] This document provides detailed application notes and protocols for assessing the neprilysin inhibitory activity of this compound.
Data Presentation
The inhibitory potency of this compound against neprilysin has been quantified, providing key metrics for its characterization.
Table 1: In Vitro Inhibition of Neprilysin and AT1 Receptor by this compound
| Compound | Target | Parameter | Value | Reference |
| This compound | Neprilysin (NEP) | pIC50 | 9.2 | [1][2] |
| This compound | Angiotensin II Type 1 Receptor (AT1) | pKi | 8.9 | [1][2] |
Signaling Pathway and Experimental Workflow
To understand the context of neprilysin inhibition, it is crucial to visualize the relevant biological pathway and the experimental procedures used for assessment.
Caption: Simplified signaling pathway of neprilysin and its inhibition by this compound.
References
- 1. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A Test in Context: Neprilysin: Function, Inhibition, and Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Assessing Neprilysin Inhibition by TD-0212 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-0212 TFA is an orally active, dual-action compound that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[4][5] Inhibition of neprilysin increases the bioavailability of these peptides, which promotes vasodilation, natriuresis, and diuresis, making it a key therapeutic target for conditions such as heart failure.[4] This document provides detailed application notes and protocols for assessing the neprilysin inhibitory activity of this compound.
Data Presentation
The inhibitory potency of this compound against neprilysin has been quantified, providing key metrics for its characterization.
Table 1: In Vitro Inhibition of Neprilysin and AT1 Receptor by this compound
| Compound | Target | Parameter | Value | Reference |
| This compound | Neprilysin (NEP) | pIC50 | 9.2 | [1][2] |
| This compound | Angiotensin II Type 1 Receptor (AT1) | pKi | 8.9 | [1][2] |
Signaling Pathway and Experimental Workflow
To understand the context of neprilysin inhibition, it is crucial to visualize the relevant biological pathway and the experimental procedures used for assessment.
Caption: Simplified signaling pathway of neprilysin and its inhibition by this compound.
References
- 1. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A Test in Context: Neprilysin: Function, Inhibition, and Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
TD-0212 TFA solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD-0212 TFA. The information is designed to address potential solubility challenges and provide practical solutions to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, with a focus on solubility.
Issue 1: this compound is not dissolving in my desired solvent.
-
Question: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
-
Answer: When a compound like this compound fails to dissolve in an aqueous buffer, a systematic approach is necessary. First, verify the purity and identity of your compound. Subsequently, consider the properties of both the compound and the buffer system. Key factors that influence solubility include pH, ionic strength, and temperature. A logical first step is to prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute it into the aqueous buffer.[1] It is also recommended to test a range of buffer pH values and screen different salt concentrations.[1]
-
Question: How does the pH of the aqueous buffer affect the solubility of this compound?
-
Answer: The solubility of ionizable compounds is significantly dependent on the pH of the solution.[2] For weakly acidic compounds, solubility is higher at pH values above their pKa, where they exist in their ionized form. Conversely, weakly basic compounds are more soluble at pH values below their pKa.[2] Adjusting the pH of your buffer is a primary method to enhance the solubility of ionizable drugs.[2]
-
Question: Can temperature be adjusted to improve the solubility of this compound?
-
Answer: Temperature can have a significant effect on solubility. For many compounds, solubility increases with temperature. However, this is not a universal rule, and for some substances, solubility can decrease at higher temperatures.[1] When troubleshooting, it is advisable to assess solubility at different temperatures relevant to your experiment, such as 4°C, room temperature, and 37°C.[1] Gentle warming in a 37°C water bath can be attempted, but be mindful that temperature changes can also affect the stability of your compound.[1][3]
Issue 2: this compound precipitates out of solution after initial dissolution.
-
Question: My this compound dissolved initially in my organic solvent, but then precipitated when I diluted it into my aqueous experimental medium. What is happening and how can I fix it?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer where its solubility is lower. This can lead to the formation of a supersaturated and thermodynamically unstable solution, resulting in precipitation.[1] To address this, you can try reducing the concentration of your stock solution or using an intermediate dilution step into a mixture of the organic solvent and aqueous medium before the final dilution.[2] For a more robust solution, consider preparing a solid dispersion of your compound with a hydrophilic polymer, which can improve its dissolution rate and prevent precipitation upon dilution.[2]
-
Question: I am observing inconsistent solubility of this compound between experiments. What could be the cause?
-
Answer: Inconsistent solubility can stem from several factors. Variability in the purity or form of the compound (e.g., different salt forms, polymorphism) can play a role.[1] Inconsistent buffer preparation is another common cause.[1] To ensure reproducibility, it is crucial to use a consistent source and characterization of the compound and to prepare buffers carefully and consistently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active dual pharmacology compound that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[4][5] It has a pKi of 8.9 for AT1 and a pIC50 of 9.2 for NEP.[4][5][6][7] This dual inhibition provides the potential for enhanced blood pressure reduction with a possibly lower risk of angioedema compared to dual ACE/NEP inhibition.[5][7]
Q2: What are the recommended storage conditions for this compound?
A2: As a powder, this compound should be stored at -20°C for up to 2 years.[4] Once prepared in a stock solution, for example in DMSO, it is recommended to store it in aliquots in tightly sealed vials.[6] For long-term storage of stock solutions, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[5][7] It is important to avoid repeated freeze-thaw cycles.[5][7] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in DMSO.[7] One supplier indicates a solubility of 125 mg/mL in DMSO, which is equivalent to 194.80 mM.[7] For in vivo studies, various formulations have been described. One example involves preparing a stock solution in DMSO and then diluting it into a vehicle containing PEG300, Tween-80, and saline.[5] Another formulation uses a DMSO stock solution diluted into 20% SBE-β-CD in saline.[5] A third option for studies with a longer dosing period involves a mixture of a DMSO stock solution and corn oil.[5]
Q4: How does the "TFA" component of this compound affect its properties?
A4: TFA stands for trifluoroacetic acid. It is a strong acid that is often used to form salts of basic compounds to improve their handling and solubility characteristics.[8] TFA itself is a colorless, volatile, and fuming liquid with a pungent odor.[9][10] It is miscible with water and a variety of organic solvents.[9][10] The presence of TFA as a counter-ion can influence the overall physicochemical properties of the TD-0212 molecule, including its solubility profile.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 641.67 g/mol | [4] |
| Formula | C30H35F4N3O6S | [4] |
| pKi (AT1) | 8.9 | [4][6][7] |
| pIC50 (NEP) | 9.2 | [4][6][7] |
| Solubility in DMSO | 125 mg/mL (194.80 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[6]
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the entire contents of the vial).
-
Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3][7]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5][7]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][7]
Protocol 2: General Method for Screening Co-solvents for Improved Aqueous Solubility
-
In separate vials, add a known amount (e.g., 1 mg) of this compound.
-
To each vial, add 100 µL of the primary aqueous buffer to confirm insolubility.
-
Create stock solutions of potential co-solvents (e.g., DMSO, DMF, ethanol, PEG 400) in the primary buffer at various concentrations (e.g., 10%, 25%, 50% v/v).
-
Add the co-solvent mixtures stepwise to the vials containing this compound, vortexing after each addition, until the solid dissolves.
-
Record the minimum co-solvent concentration required for dissolution.
-
Based on the screening results, prepare the experimental solvent mixture with the lowest effective concentration of the chosen co-solvent.
-
Dissolve the this compound completely in this solvent mixture before adding it to your experimental system.
Visualizations
Caption: Signaling pathways targeted by TD-0212.
Caption: Workflow for troubleshooting this compound solubility.
Caption: Factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TD-0212|1073549-10-6|COA [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 9. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 10. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]
TD-0212 TFA solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TD-0212 TFA. The information is designed to address potential solubility challenges and provide practical solutions to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, with a focus on solubility.
Issue 1: this compound is not dissolving in my desired solvent.
-
Question: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
-
Answer: When a compound like this compound fails to dissolve in an aqueous buffer, a systematic approach is necessary. First, verify the purity and identity of your compound. Subsequently, consider the properties of both the compound and the buffer system. Key factors that influence solubility include pH, ionic strength, and temperature. A logical first step is to prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute it into the aqueous buffer.[1] It is also recommended to test a range of buffer pH values and screen different salt concentrations.[1]
-
Question: How does the pH of the aqueous buffer affect the solubility of this compound?
-
Answer: The solubility of ionizable compounds is significantly dependent on the pH of the solution.[2] For weakly acidic compounds, solubility is higher at pH values above their pKa, where they exist in their ionized form. Conversely, weakly basic compounds are more soluble at pH values below their pKa.[2] Adjusting the pH of your buffer is a primary method to enhance the solubility of ionizable drugs.[2]
-
Question: Can temperature be adjusted to improve the solubility of this compound?
-
Answer: Temperature can have a significant effect on solubility. For many compounds, solubility increases with temperature. However, this is not a universal rule, and for some substances, solubility can decrease at higher temperatures.[1] When troubleshooting, it is advisable to assess solubility at different temperatures relevant to your experiment, such as 4°C, room temperature, and 37°C.[1] Gentle warming in a 37°C water bath can be attempted, but be mindful that temperature changes can also affect the stability of your compound.[1][3]
Issue 2: this compound precipitates out of solution after initial dissolution.
-
Question: My this compound dissolved initially in my organic solvent, but then precipitated when I diluted it into my aqueous experimental medium. What is happening and how can I fix it?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer where its solubility is lower. This can lead to the formation of a supersaturated and thermodynamically unstable solution, resulting in precipitation.[1] To address this, you can try reducing the concentration of your stock solution or using an intermediate dilution step into a mixture of the organic solvent and aqueous medium before the final dilution.[2] For a more robust solution, consider preparing a solid dispersion of your compound with a hydrophilic polymer, which can improve its dissolution rate and prevent precipitation upon dilution.[2]
-
Question: I am observing inconsistent solubility of this compound between experiments. What could be the cause?
-
Answer: Inconsistent solubility can stem from several factors. Variability in the purity or form of the compound (e.g., different salt forms, polymorphism) can play a role.[1] Inconsistent buffer preparation is another common cause.[1] To ensure reproducibility, it is crucial to use a consistent source and characterization of the compound and to prepare buffers carefully and consistently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active dual pharmacology compound that acts as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[4][5] It has a pKi of 8.9 for AT1 and a pIC50 of 9.2 for NEP.[4][5][6][7] This dual inhibition provides the potential for enhanced blood pressure reduction with a possibly lower risk of angioedema compared to dual ACE/NEP inhibition.[5][7]
Q2: What are the recommended storage conditions for this compound?
A2: As a powder, this compound should be stored at -20°C for up to 2 years.[4] Once prepared in a stock solution, for example in DMSO, it is recommended to store it in aliquots in tightly sealed vials.[6] For long-term storage of stock solutions, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[5][7] It is important to avoid repeated freeze-thaw cycles.[5][7] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in DMSO.[7] One supplier indicates a solubility of 125 mg/mL in DMSO, which is equivalent to 194.80 mM.[7] For in vivo studies, various formulations have been described. One example involves preparing a stock solution in DMSO and then diluting it into a vehicle containing PEG300, Tween-80, and saline.[5] Another formulation uses a DMSO stock solution diluted into 20% SBE-β-CD in saline.[5] A third option for studies with a longer dosing period involves a mixture of a DMSO stock solution and corn oil.[5]
Q4: How does the "TFA" component of this compound affect its properties?
A4: TFA stands for trifluoroacetic acid. It is a strong acid that is often used to form salts of basic compounds to improve their handling and solubility characteristics.[8] TFA itself is a colorless, volatile, and fuming liquid with a pungent odor.[9][10] It is miscible with water and a variety of organic solvents.[9][10] The presence of TFA as a counter-ion can influence the overall physicochemical properties of the TD-0212 molecule, including its solubility profile.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 641.67 g/mol | [4] |
| Formula | C30H35F4N3O6S | [4] |
| pKi (AT1) | 8.9 | [4][6][7] |
| pIC50 (NEP) | 9.2 | [4][6][7] |
| Solubility in DMSO | 125 mg/mL (194.80 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[6]
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the entire contents of the vial).
-
Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3][7]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5][7]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][7]
Protocol 2: General Method for Screening Co-solvents for Improved Aqueous Solubility
-
In separate vials, add a known amount (e.g., 1 mg) of this compound.
-
To each vial, add 100 µL of the primary aqueous buffer to confirm insolubility.
-
Create stock solutions of potential co-solvents (e.g., DMSO, DMF, ethanol, PEG 400) in the primary buffer at various concentrations (e.g., 10%, 25%, 50% v/v).
-
Add the co-solvent mixtures stepwise to the vials containing this compound, vortexing after each addition, until the solid dissolves.
-
Record the minimum co-solvent concentration required for dissolution.
-
Based on the screening results, prepare the experimental solvent mixture with the lowest effective concentration of the chosen co-solvent.
-
Dissolve the this compound completely in this solvent mixture before adding it to your experimental system.
Visualizations
Caption: Signaling pathways targeted by TD-0212.
Caption: Workflow for troubleshooting this compound solubility.
Caption: Factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TD-0212|1073549-10-6|COA [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 9. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 10. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]
Technical Support Center: TD-0212 TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to dissolve TD-0212 TFA in DMSO. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 194.80 mM.[1][2]
Q2: What is the recommended solvent for creating stock solutions of this compound?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: Are there any general tips for dissolving this compound in DMSO?
A3: Yes, to aid dissolution, you can warm the solution to 37°C and use sonication in an ultrasonic bath.[1][3] It is also recommended to use a freshly opened bottle of DMSO to ensure there is no water contamination, which can affect solubility.
Q4: How should I store the this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles.[1][5]
Q5: Can I dissolve this compound in solvents other than DMSO?
A5: While DMSO is the primary recommended solvent for creating a high-concentration stock solution, the suitability of other solvents would depend on the specific requirements of your experiment. For in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used to prepare working solutions from a DMSO stock.[5]
Troubleshooting Guide
Encountering difficulties when dissolving this compound in DMSO? Follow this troubleshooting guide to address common issues.
| Problem | Possible Cause | Recommended Solution |
| Compound is not fully dissolving at the desired concentration. | The concentration may be too high, or the dissolution process is incomplete. | 1. Ensure your desired concentration does not exceed the maximum solubility of 125 mg/mL. 2. Gently warm the vial to 37°C in a water bath.[1] 3. Place the vial in an ultrasonic bath for a short period to aid dissolution.[1][3] 4. Vortex the solution thoroughly. |
| Precipitation is observed after the solution cools down. | The compound may have limited solubility at room temperature, or the solvent may be saturated. | 1. If the solution was heated to dissolve, try to keep it at a slightly elevated temperature if your experimental protocol allows. 2. Prepare a more dilute stock solution and adjust your experimental dilutions accordingly. 3. Ensure the DMSO used is of high purity and anhydrous, as water contamination can reduce solubility. |
| The solution appears cloudy or hazy. | This could be due to insoluble impurities or the presence of water in the DMSO. | 1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. 2. Centrifuge the solution at a low speed to pellet any potential impurities and carefully transfer the supernatant to a new tube. |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 641.67 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 64.17 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound into a sterile vial.
-
Add DMSO: Add the appropriate volume of DMSO to the vial. For 1 mL of stock solution, add 1 mL of DMSO.
-
Dissolve the compound:
-
Confirm dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Data Presentation
This compound Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 641.67 g/mol | [1] |
| CAS Number | 1073549-11-7 | [1][2][4] |
| Solubility in DMSO | 125 mg/mL (194.80 mM) | [1][2] |
Visualizations
Troubleshooting Workflow for Dissolving this compound in DMSO
Caption: A logical workflow for dissolving this compound in DMSO.
References
Technical Support Center: TD-0212 TFA
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to dissolve TD-0212 TFA in DMSO. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 194.80 mM.[1][2]
Q2: What is the recommended solvent for creating stock solutions of this compound?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: Are there any general tips for dissolving this compound in DMSO?
A3: Yes, to aid dissolution, you can warm the solution to 37°C and use sonication in an ultrasonic bath.[1][3] It is also recommended to use a freshly opened bottle of DMSO to ensure there is no water contamination, which can affect solubility.
Q4: How should I store the this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles.[1][5]
Q5: Can I dissolve this compound in solvents other than DMSO?
A5: While DMSO is the primary recommended solvent for creating a high-concentration stock solution, the suitability of other solvents would depend on the specific requirements of your experiment. For in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used to prepare working solutions from a DMSO stock.[5]
Troubleshooting Guide
Encountering difficulties when dissolving this compound in DMSO? Follow this troubleshooting guide to address common issues.
| Problem | Possible Cause | Recommended Solution |
| Compound is not fully dissolving at the desired concentration. | The concentration may be too high, or the dissolution process is incomplete. | 1. Ensure your desired concentration does not exceed the maximum solubility of 125 mg/mL. 2. Gently warm the vial to 37°C in a water bath.[1] 3. Place the vial in an ultrasonic bath for a short period to aid dissolution.[1][3] 4. Vortex the solution thoroughly. |
| Precipitation is observed after the solution cools down. | The compound may have limited solubility at room temperature, or the solvent may be saturated. | 1. If the solution was heated to dissolve, try to keep it at a slightly elevated temperature if your experimental protocol allows. 2. Prepare a more dilute stock solution and adjust your experimental dilutions accordingly. 3. Ensure the DMSO used is of high purity and anhydrous, as water contamination can reduce solubility. |
| The solution appears cloudy or hazy. | This could be due to insoluble impurities or the presence of water in the DMSO. | 1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. 2. Centrifuge the solution at a low speed to pellet any potential impurities and carefully transfer the supernatant to a new tube. |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 641.67 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 64.17 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound into a sterile vial.
-
Add DMSO: Add the appropriate volume of DMSO to the vial. For 1 mL of stock solution, add 1 mL of DMSO.
-
Dissolve the compound:
-
Confirm dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Data Presentation
This compound Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 641.67 g/mol | [1] |
| CAS Number | 1073549-11-7 | [1][2][4] |
| Solubility in DMSO | 125 mg/mL (194.80 mM) | [1][2] |
Visualizations
Troubleshooting Workflow for Dissolving this compound in DMSO
Caption: A logical workflow for dissolving this compound in DMSO.
References
Technical Support Center: TD-0212 TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing TD-0212 TFA.
I. Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Neprilysin (NEP) Activity Assays
-
Question: We are observing significant well-to-well and day-to-day variability in our fluorometric neprilysin activity assays when testing this compound. What are the likely causes and how can we mitigate this?
-
Answer: High variability in NEP activity assays can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Substrate and Reagent Stability: Ensure that the NEP substrate and other kit reagents are fresh and have been stored correctly, protected from light and repeated freeze-thaw cycles. Reconstituted lyophilized neprilysin should be used within two months and kept on ice during use.
-
Sample Preparation: Inconsistent sample preparation is a common source of variability. For tissue homogenates or cell lysates, ensure a consistent and rapid homogenization process on ice, using a freshly prepared lysis buffer containing protease inhibitors. Be aware that some protease inhibitors may interfere with the NEP substrate.
-
Assay Conditions: Maintain strict control over incubation times and temperature. The enzymatic reaction is sensitive to these parameters. Equilibrate the assay buffer and substrate solutions to 37°C before adding them to the wells.
-
Presence of Chelating Agents: this compound is the trifluoroacetic acid salt of the active compound. While TFA itself is not a strong chelator, ensure that no EDTA or EGTA are present in your sample buffers, as neprilysin is a zinc-containing metalloproteinase and will be inhibited by strong chelating agents.
-
Protein Concentration: High concentrations of total protein in the sample can suppress enzymatic activity. If you suspect this, perform a protein concentration titration to find the optimal range for your assay.
-
Issue 2: Inconsistent Results in Angiotensin II Type 1 (AT1) Receptor Binding Assays
-
Question: Our AT1 receptor binding assays with this compound are showing inconsistent IC50 values. What could be causing this?
-
Answer: Inconsistent IC50 values in AT1 receptor binding assays can be due to several factors related to the assay design and execution:
-
Insurmountable Antagonism: Some AT1 receptor antagonists can exhibit insurmountable antagonism, where the antagonist dissociates very slowly from the receptor. This can lead to an underestimation of potency if the incubation time is not sufficient to reach equilibrium. Consider extending the incubation time to ensure that the binding has reached a steady state.
-
Radioligand Concentration and Quality: Use a radioligand concentration at or below its Kd for competition assays to ensure accurate determination of the competitor's affinity. Verify the age and storage conditions of your radioligand, as degradation can lead to reduced binding and variability.
-
Non-Specific Binding: High non-specific binding can mask the specific signal and increase variability. This can be caused by a "sticky" radioligand, insufficient blocking of non-specific sites, or too much membrane protein in the assay. Consider including a detergent like 0.05% Tween-20 in the wash buffer and optimizing the amount of membrane protein used.
-
Receptor Preparation and Activity: Ensure that your membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles, which can reduce receptor activity.
-
Issue 3: Poor Solubility and Stability of this compound
-
Question: We are having trouble dissolving this compound and are concerned about its stability in solution. What are the recommended procedures?
-
Answer: Proper handling of this compound is critical for reproducible results.
-
Solvent Selection: this compound is soluble in DMSO. For stock solutions, use DMSO at a concentration of up to 125 mg/mL (194.80 mM).
-
Preparation of Stock Solutions: To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.
-
Storage of Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Preparation of Working Solutions: For in vivo studies, specific formulations using PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline, or corn oil can be used to prepare working solutions from a DMSO stock.
-
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a dual-acting compound that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor. As an AT1 receptor antagonist, it blocks the vasoconstrictive effects of angiotensin II. As a NEP inhibitor, it prevents the breakdown of natriuretic peptides, which promote vasodilation and natriuresis.
2. What are the primary experimental applications of this compound?
This compound is primarily used in preclinical research for hypertension and cardiovascular diseases. It is often studied in animal models of hypertension, such as spontaneously hypertensive rats (SHR), to evaluate its blood pressure-lowering effects.
3. How does the trifluoroacetic acid (TFA) salt form affect experiments?
The TFA salt form is common for synthetic peptides and small molecules to improve their stability and solubility. In most biological assays, the low concentration of TFA in the final working solution is unlikely to have a significant effect. However, for sensitive analytical techniques like mass spectrometry, high concentrations of TFA can cause ion suppression. It is always good practice to include a vehicle control containing the same final concentration of TFA as your experimental samples.
4. Can this compound be used in cell-based assays?
Yes, this compound can be used in various cell-based assays to study its effects on AT1 receptor signaling and neprilysin activity. This includes receptor binding assays, second messenger assays (e.g., calcium mobilization), and assays measuring the levels of natriuretic peptides or their downstream signaling molecules like cGMP.
III. Data Presentation
Table 1: In Vitro Potency of TD-0212
| Target | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |
| Neprilysin (NEP) | pIC50 | 9.2 |
Data sourced from GlpBio and MedchemExpress.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions. |
Data sourced from GlpBio and MedchemExpress.
IV. Experimental Protocols
1. General Protocol for Neprilysin (NEP) Activity Assay
This protocol is a general guideline for a fluorometric NEP activity assay and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in ice-cold NEP Assay Buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Procedure:
-
Add your sample (containing a standardized amount of protein) to the wells of a 96-well plate.
-
Include a positive control (recombinant NEP) and a negative control (assay buffer only).
-
Prepare a standard curve using the provided fluorophore standard.
-
Initiate the reaction by adding the NEP substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C, with excitation at ~330 nm and emission at ~430 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Determine the NEP activity in your samples by comparing the reaction rates to the standard curve.
-
2. General Protocol for AT1 Receptor Competition Binding Assay
This protocol provides a general framework for a radioligand competition binding assay.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Resuspend the membranes in a suitable binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total binding wells: Contain membrane preparation and the radiolabeled AT1 receptor antagonist.
-
Non-specific binding wells: Contain membrane preparation, the radiolabeled antagonist, and a high concentration of an unlabeled AT1 receptor antagonist.
-
Competition binding wells: Contain membrane preparation, the radiolabeled antagonist, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Termination and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
V. Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Technical Support Center: TD-0212 TFA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing TD-0212 TFA.
I. Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Neprilysin (NEP) Activity Assays
-
Question: We are observing significant well-to-well and day-to-day variability in our fluorometric neprilysin activity assays when testing this compound. What are the likely causes and how can we mitigate this?
-
Answer: High variability in NEP activity assays can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Substrate and Reagent Stability: Ensure that the NEP substrate and other kit reagents are fresh and have been stored correctly, protected from light and repeated freeze-thaw cycles. Reconstituted lyophilized neprilysin should be used within two months and kept on ice during use.
-
Sample Preparation: Inconsistent sample preparation is a common source of variability. For tissue homogenates or cell lysates, ensure a consistent and rapid homogenization process on ice, using a freshly prepared lysis buffer containing protease inhibitors. Be aware that some protease inhibitors may interfere with the NEP substrate.
-
Assay Conditions: Maintain strict control over incubation times and temperature. The enzymatic reaction is sensitive to these parameters. Equilibrate the assay buffer and substrate solutions to 37°C before adding them to the wells.
-
Presence of Chelating Agents: this compound is the trifluoroacetic acid salt of the active compound. While TFA itself is not a strong chelator, ensure that no EDTA or EGTA are present in your sample buffers, as neprilysin is a zinc-containing metalloproteinase and will be inhibited by strong chelating agents.
-
Protein Concentration: High concentrations of total protein in the sample can suppress enzymatic activity. If you suspect this, perform a protein concentration titration to find the optimal range for your assay.
-
Issue 2: Inconsistent Results in Angiotensin II Type 1 (AT1) Receptor Binding Assays
-
Question: Our AT1 receptor binding assays with this compound are showing inconsistent IC50 values. What could be causing this?
-
Answer: Inconsistent IC50 values in AT1 receptor binding assays can be due to several factors related to the assay design and execution:
-
Insurmountable Antagonism: Some AT1 receptor antagonists can exhibit insurmountable antagonism, where the antagonist dissociates very slowly from the receptor. This can lead to an underestimation of potency if the incubation time is not sufficient to reach equilibrium. Consider extending the incubation time to ensure that the binding has reached a steady state.
-
Radioligand Concentration and Quality: Use a radioligand concentration at or below its Kd for competition assays to ensure accurate determination of the competitor's affinity. Verify the age and storage conditions of your radioligand, as degradation can lead to reduced binding and variability.
-
Non-Specific Binding: High non-specific binding can mask the specific signal and increase variability. This can be caused by a "sticky" radioligand, insufficient blocking of non-specific sites, or too much membrane protein in the assay. Consider including a detergent like 0.05% Tween-20 in the wash buffer and optimizing the amount of membrane protein used.
-
Receptor Preparation and Activity: Ensure that your membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles, which can reduce receptor activity.
-
Issue 3: Poor Solubility and Stability of this compound
-
Question: We are having trouble dissolving this compound and are concerned about its stability in solution. What are the recommended procedures?
-
Answer: Proper handling of this compound is critical for reproducible results.
-
Solvent Selection: this compound is soluble in DMSO. For stock solutions, use DMSO at a concentration of up to 125 mg/mL (194.80 mM).
-
Preparation of Stock Solutions: To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.
-
Storage of Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Preparation of Working Solutions: For in vivo studies, specific formulations using PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline, or corn oil can be used to prepare working solutions from a DMSO stock.
-
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a dual-acting compound that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor. As an AT1 receptor antagonist, it blocks the vasoconstrictive effects of angiotensin II. As a NEP inhibitor, it prevents the breakdown of natriuretic peptides, which promote vasodilation and natriuresis.
2. What are the primary experimental applications of this compound?
This compound is primarily used in preclinical research for hypertension and cardiovascular diseases. It is often studied in animal models of hypertension, such as spontaneously hypertensive rats (SHR), to evaluate its blood pressure-lowering effects.
3. How does the trifluoroacetic acid (TFA) salt form affect experiments?
The TFA salt form is common for synthetic peptides and small molecules to improve their stability and solubility. In most biological assays, the low concentration of TFA in the final working solution is unlikely to have a significant effect. However, for sensitive analytical techniques like mass spectrometry, high concentrations of TFA can cause ion suppression. It is always good practice to include a vehicle control containing the same final concentration of TFA as your experimental samples.
4. Can this compound be used in cell-based assays?
Yes, this compound can be used in various cell-based assays to study its effects on AT1 receptor signaling and neprilysin activity. This includes receptor binding assays, second messenger assays (e.g., calcium mobilization), and assays measuring the levels of natriuretic peptides or their downstream signaling molecules like cGMP.
III. Data Presentation
Table 1: In Vitro Potency of TD-0212
| Target | Parameter | Value |
| Angiotensin II Type 1 (AT1) Receptor | pKi | 8.9 |
| Neprilysin (NEP) | pIC50 | 9.2 |
Data sourced from GlpBio and MedchemExpress.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions. |
Data sourced from GlpBio and MedchemExpress.
IV. Experimental Protocols
1. General Protocol for Neprilysin (NEP) Activity Assay
This protocol is a general guideline for a fluorometric NEP activity assay and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in ice-cold NEP Assay Buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Procedure:
-
Add your sample (containing a standardized amount of protein) to the wells of a 96-well plate.
-
Include a positive control (recombinant NEP) and a negative control (assay buffer only).
-
Prepare a standard curve using the provided fluorophore standard.
-
Initiate the reaction by adding the NEP substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C, with excitation at ~330 nm and emission at ~430 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
-
Determine the NEP activity in your samples by comparing the reaction rates to the standard curve.
-
2. General Protocol for AT1 Receptor Competition Binding Assay
This protocol provides a general framework for a radioligand competition binding assay.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Resuspend the membranes in a suitable binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total binding wells: Contain membrane preparation and the radiolabeled AT1 receptor antagonist.
-
Non-specific binding wells: Contain membrane preparation, the radiolabeled antagonist, and a high concentration of an unlabeled AT1 receptor antagonist.
-
Competition binding wells: Contain membrane preparation, the radiolabeled antagonist, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Termination and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
V. Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Technical Support Center: TD-0212 TFA Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with TD-0212 TFA and encountering challenges in optimizing its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is TD-0212 and what is its primary mechanism of action?
TD-0212 is an orally active dual pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] As an AT1 receptor antagonist, it blocks the vasoconstrictive effects of angiotensin II.[4] As a NEP inhibitor, it prevents the breakdown of natriuretic peptides, which promote vasodilation and reduced sodium retention.[4] This dual inhibition provides enhanced antihypertensive effects.[1][5]
Q2: What is TFA and why is it present in the TD-0212 product?
TFA (trifluoroacetic acid) is a strong acid commonly used during the synthesis and purification of peptides and small molecules, such as TD-0212, particularly in processes like reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] It is often present as a counter-ion in the final product.
Q3: My TD-0212 dose-response curve is flat or shows low potency. What are the potential causes?
A flat or low-potency dose-response curve can be caused by several factors:
-
TFA Interference: Residual TFA in your compound stock can significantly impact cell-based assays.[6] It can be cytotoxic, inhibit cell proliferation, or even stimulate the growth of certain cell types, masking the true effect of TD-0212.[6][8][9]
-
Compound Precipitation: At high concentrations, TD-0212 may precipitate out of the solution, leading to a decrease in the effective concentration.
-
Suboptimal Assay Conditions: Factors such as incorrect incubation times, inappropriate substrate concentrations, or low signal-to-noise ratios can all lead to a poor dose-response curve.
-
Inactive Compound: Ensure the compound has been stored correctly to prevent degradation.
Q4: I'm observing high variability between my replicates. What could be the issue?
High variability can obscure the true dose-response relationship. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions or reagent addition.
-
Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to varying cell numbers per well.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.
-
TFA Variability: The concentration of residual TFA can vary between different batches of the compound, leading to inconsistent results.[6]
Q5: My dose-response curve has a "U" or "V" shape. What does this indicate?
This shape often suggests off-target effects or compound-induced artifacts at high concentrations.[10] This could be due to TD-0212 precipitation, which can interfere with plate reader measurements, or could be a result of TFA-induced cytotoxicity at higher concentrations.[6]
Troubleshooting Guide
Initial Checks
-
Verify Compound Integrity: Ensure that your this compound has been stored under the recommended conditions (typically -20°C or -80°C) and that fresh stock solutions are prepared regularly.[1][2]
-
Confirm Cell Health: Before starting the experiment, visually inspect your cells to ensure they are healthy and at the appropriate confluency.
-
Calibrate Equipment: Regularly calibrate all pipettes and liquid handling instruments to ensure accuracy.
Addressing Potential TFA Interference
The presence of TFA can be a significant confounding factor in your experiments.[6]
-
Quantify TFA Content: If possible, determine the percentage of TFA in your TD-0212 sample. This can often be provided by the supplier.
-
TFA Control: Run a parallel dose-response experiment with TFA alone to determine its effect on your specific cell line and assay at the concentrations that would be present with your TD-0212 dilutions.
-
Salt Exchange: For sensitive assays, consider performing a salt exchange to replace the TFA counter-ion with a more biologically compatible one, such as hydrochloride (HCl).[8]
Optimizing Assay Parameters
If you have ruled out TFA interference, focus on optimizing your assay conditions.
| Parameter | Recommendation |
| Cell Seeding Density | Optimize the cell number to ensure they are in the exponential growth phase throughout the experiment. |
| Incubation Time | Determine the optimal incubation time for TD-0212 to elicit a measurable response. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells. |
| Positive and Negative Controls | Always include appropriate positive and negative controls to ensure the assay is performing as expected. |
Experimental Protocol: Generating a TD-0212 Dose-Response Curve
This is a general protocol and should be adapted for your specific cell line and assay.
1. Cell Preparation:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations. It is recommended to use at least 6-8 concentrations to adequately define the curve.[10]
3. Treatment:
-
Add the TD-0212 dilutions to the appropriate wells.
-
Include vehicle-only controls (negative control) and a positive control if applicable.
4. Incubation:
-
Incubate the plate for the predetermined optimal time for your assay.
5. Assay Measurement:
-
Add the necessary assay reagents according to the manufacturer's instructions.
-
Measure the response using a plate reader.
6. Data Analysis:
-
Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the TD-0212 concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 or EC50.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for suboptimal TD-0212 dose-response curves.
Caption: Simplified signaling pathway of TD-0212's dual inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: TD-0212 TFA Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with TD-0212 TFA and encountering challenges in optimizing its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is TD-0212 and what is its primary mechanism of action?
TD-0212 is an orally active dual pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor.[1][2][3] As an AT1 receptor antagonist, it blocks the vasoconstrictive effects of angiotensin II.[4] As a NEP inhibitor, it prevents the breakdown of natriuretic peptides, which promote vasodilation and reduced sodium retention.[4] This dual inhibition provides enhanced antihypertensive effects.[1][5]
Q2: What is TFA and why is it present in the TD-0212 product?
TFA (trifluoroacetic acid) is a strong acid commonly used during the synthesis and purification of peptides and small molecules, such as TD-0212, particularly in processes like reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] It is often present as a counter-ion in the final product.
Q3: My TD-0212 dose-response curve is flat or shows low potency. What are the potential causes?
A flat or low-potency dose-response curve can be caused by several factors:
-
TFA Interference: Residual TFA in your compound stock can significantly impact cell-based assays.[6] It can be cytotoxic, inhibit cell proliferation, or even stimulate the growth of certain cell types, masking the true effect of TD-0212.[6][8][9]
-
Compound Precipitation: At high concentrations, TD-0212 may precipitate out of the solution, leading to a decrease in the effective concentration.
-
Suboptimal Assay Conditions: Factors such as incorrect incubation times, inappropriate substrate concentrations, or low signal-to-noise ratios can all lead to a poor dose-response curve.
-
Inactive Compound: Ensure the compound has been stored correctly to prevent degradation.
Q4: I'm observing high variability between my replicates. What could be the issue?
High variability can obscure the true dose-response relationship. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions or reagent addition.
-
Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to varying cell numbers per well.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.
-
TFA Variability: The concentration of residual TFA can vary between different batches of the compound, leading to inconsistent results.[6]
Q5: My dose-response curve has a "U" or "V" shape. What does this indicate?
This shape often suggests off-target effects or compound-induced artifacts at high concentrations.[10] This could be due to TD-0212 precipitation, which can interfere with plate reader measurements, or could be a result of TFA-induced cytotoxicity at higher concentrations.[6]
Troubleshooting Guide
Initial Checks
-
Verify Compound Integrity: Ensure that your this compound has been stored under the recommended conditions (typically -20°C or -80°C) and that fresh stock solutions are prepared regularly.[1][2]
-
Confirm Cell Health: Before starting the experiment, visually inspect your cells to ensure they are healthy and at the appropriate confluency.
-
Calibrate Equipment: Regularly calibrate all pipettes and liquid handling instruments to ensure accuracy.
Addressing Potential TFA Interference
The presence of TFA can be a significant confounding factor in your experiments.[6]
-
Quantify TFA Content: If possible, determine the percentage of TFA in your TD-0212 sample. This can often be provided by the supplier.
-
TFA Control: Run a parallel dose-response experiment with TFA alone to determine its effect on your specific cell line and assay at the concentrations that would be present with your TD-0212 dilutions.
-
Salt Exchange: For sensitive assays, consider performing a salt exchange to replace the TFA counter-ion with a more biologically compatible one, such as hydrochloride (HCl).[8]
Optimizing Assay Parameters
If you have ruled out TFA interference, focus on optimizing your assay conditions.
| Parameter | Recommendation |
| Cell Seeding Density | Optimize the cell number to ensure they are in the exponential growth phase throughout the experiment. |
| Incubation Time | Determine the optimal incubation time for TD-0212 to elicit a measurable response. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells. |
| Positive and Negative Controls | Always include appropriate positive and negative controls to ensure the assay is performing as expected. |
Experimental Protocol: Generating a TD-0212 Dose-Response Curve
This is a general protocol and should be adapted for your specific cell line and assay.
1. Cell Preparation:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations. It is recommended to use at least 6-8 concentrations to adequately define the curve.[10]
3. Treatment:
-
Add the TD-0212 dilutions to the appropriate wells.
-
Include vehicle-only controls (negative control) and a positive control if applicable.
4. Incubation:
-
Incubate the plate for the predetermined optimal time for your assay.
5. Assay Measurement:
-
Add the necessary assay reagents according to the manufacturer's instructions.
-
Measure the response using a plate reader.
6. Data Analysis:
-
Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the TD-0212 concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 or EC50.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for suboptimal TD-0212 dose-response curves.
Caption: Simplified signaling pathway of TD-0212's dual inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. NB-64-04662-100mg | this compound [1073549-11-7] Clinisciences [clinisciences.com]
- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Oral Absorption of TD-0212 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the oral absorption of TD-0212 TFA in experimental settings. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended route of administration?
This compound is an orally active dual pharmacology compound that acts as both an angiotensin II type 1 receptor (AT1) antagonist and a neprilysin (NEP) inhibitor.[1][2][3] Its designation as "orally active" indicates it is designed for oral administration.[1][2][3]
Q2: My in vivo experiments are showing low or variable oral bioavailability for this compound. What are the potential reasons?
Poor oral bioavailability of a compound like this compound can stem from several factors:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Pre-systemic metabolism: The compound may be degraded by enzymes in the GI tract or during its first pass through the liver.
-
Efflux by transporters: The compound may be actively pumped back into the GI lumen by transporters such as P-glycoprotein.
-
Instability in GI fluids: The compound may degrade in the acidic environment of the stomach or the enzymatic environment of the intestines.
Q3: Are there any known solubility issues with this compound?
Troubleshooting Guide
If you are experiencing poor oral absorption of this compound in your experiments, consider the following troubleshooting steps.
Step 1: Characterize the Physicochemical Properties
A thorough understanding of the compound's properties is the first step in diagnosing the absorption issue.
Recommended Experiments:
-
Aqueous Solubility Determination: Determine the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) at physiological pH.
-
LogP/LogD Measurement: Determine the lipophilicity of the compound. While high lipophilicity can improve membrane permeability, very high values can lead to poor aqueous solubility.
-
Permeability Assay: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess the intestinal permeability of this compound.
Table 1: Hypothetical Physicochemical Data for Troubleshooting this compound
| Parameter | Possible Poor Absorption Profile | Possible Good Absorption Profile |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | > 100 µg/mL |
| LogP | > 5 or < 1 | 1 - 3 |
| Caco-2 Permeability (Papp A→B) | < 1 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
Step 2: Formulation Strategies to Enhance Solubility and Dissolution
If poor aqueous solubility is identified as a key issue, various formulation strategies can be employed to improve the dissolution of this compound in the GI tract.
Experimental Protocols:
-
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution with aqueous media.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components and the drug until a clear solution is formed.
-
In Vitro Dissolution Testing: Perform in vitro dissolution tests in SGF and SIF to confirm enhanced drug release compared to the unformulated compound.
-
-
Protocol 2: Amorphous Solid Dispersion using Spray Drying
-
Polymer Selection: Select a suitable polymer (e.g., PVP, HPMC) to form a solid dispersion with this compound.
-
Solvent System: Dissolve both the drug and the polymer in a common volatile solvent.
-
Spray Drying: Spray the solution into a drying chamber to rapidly remove the solvent, resulting in an amorphous solid dispersion.
-
Characterization: Characterize the resulting powder for its amorphous nature (using techniques like XRD or DSC) and perform dissolution testing.
-
Table 2: Example Formulation Compositions for this compound
| Formulation Strategy | Components | Example Ratios (w/w) |
| SEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor RH 40), Co-surfactant (e.g., Transcutol HP) | 30:50:20 |
| Amorphous Solid Dispersion | This compound, Polymer (e.g., PVP K30) | 1:1, 1:3, 1:5 |
Step 3: Strategies to Overcome Permeability Barriers
If low intestinal permeability is the primary obstacle, the following approaches can be investigated.
Experimental Protocols:
-
Protocol 3: Co-administration with a Permeation Enhancer
-
Enhancer Selection: Select a generally regarded as safe (GRAS) permeation enhancer (e.g., sodium caprate, chitosan).
-
In Vitro Evaluation: Co-administer this compound with the selected enhancer in a Caco-2 cell permeability assay to assess the improvement in Papp value.
-
In Vivo Evaluation: If in vitro results are promising, proceed with co-administration in an in vivo pharmacokinetic study.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Troubleshooting Poor Oral Absorption
Caption: A flowchart outlining the systematic approach to troubleshooting poor oral absorption.
Signaling Pathway of this compound
Caption: The dual mechanism of action of this compound on the RAAS and Natriuretic Peptide systems.
References
Technical Support Center: Troubleshooting Poor Oral Absorption of TD-0212 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the oral absorption of TD-0212 TFA in experimental settings. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended route of administration?
This compound is an orally active dual pharmacology compound that acts as both an angiotensin II type 1 receptor (AT1) antagonist and a neprilysin (NEP) inhibitor.[1][2][3] Its designation as "orally active" indicates it is designed for oral administration.[1][2][3]
Q2: My in vivo experiments are showing low or variable oral bioavailability for this compound. What are the potential reasons?
Poor oral bioavailability of a compound like this compound can stem from several factors:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Pre-systemic metabolism: The compound may be degraded by enzymes in the GI tract or during its first pass through the liver.
-
Efflux by transporters: The compound may be actively pumped back into the GI lumen by transporters such as P-glycoprotein.
-
Instability in GI fluids: The compound may degrade in the acidic environment of the stomach or the enzymatic environment of the intestines.
Q3: Are there any known solubility issues with this compound?
Troubleshooting Guide
If you are experiencing poor oral absorption of this compound in your experiments, consider the following troubleshooting steps.
Step 1: Characterize the Physicochemical Properties
A thorough understanding of the compound's properties is the first step in diagnosing the absorption issue.
Recommended Experiments:
-
Aqueous Solubility Determination: Determine the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) at physiological pH.
-
LogP/LogD Measurement: Determine the lipophilicity of the compound. While high lipophilicity can improve membrane permeability, very high values can lead to poor aqueous solubility.
-
Permeability Assay: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess the intestinal permeability of this compound.
Table 1: Hypothetical Physicochemical Data for Troubleshooting this compound
| Parameter | Possible Poor Absorption Profile | Possible Good Absorption Profile |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL | > 100 µg/mL |
| LogP | > 5 or < 1 | 1 - 3 |
| Caco-2 Permeability (Papp A→B) | < 1 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
Step 2: Formulation Strategies to Enhance Solubility and Dissolution
If poor aqueous solubility is identified as a key issue, various formulation strategies can be employed to improve the dissolution of this compound in the GI tract.
Experimental Protocols:
-
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution with aqueous media.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components and the drug until a clear solution is formed.
-
In Vitro Dissolution Testing: Perform in vitro dissolution tests in SGF and SIF to confirm enhanced drug release compared to the unformulated compound.
-
-
Protocol 2: Amorphous Solid Dispersion using Spray Drying
-
Polymer Selection: Select a suitable polymer (e.g., PVP, HPMC) to form a solid dispersion with this compound.
-
Solvent System: Dissolve both the drug and the polymer in a common volatile solvent.
-
Spray Drying: Spray the solution into a drying chamber to rapidly remove the solvent, resulting in an amorphous solid dispersion.
-
Characterization: Characterize the resulting powder for its amorphous nature (using techniques like XRD or DSC) and perform dissolution testing.
-
Table 2: Example Formulation Compositions for this compound
| Formulation Strategy | Components | Example Ratios (w/w) |
| SEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor RH 40), Co-surfactant (e.g., Transcutol HP) | 30:50:20 |
| Amorphous Solid Dispersion | This compound, Polymer (e.g., PVP K30) | 1:1, 1:3, 1:5 |
Step 3: Strategies to Overcome Permeability Barriers
If low intestinal permeability is the primary obstacle, the following approaches can be investigated.
Experimental Protocols:
-
Protocol 3: Co-administration with a Permeation Enhancer
-
Enhancer Selection: Select a generally regarded as safe (GRAS) permeation enhancer (e.g., sodium caprate, chitosan).
-
In Vitro Evaluation: Co-administer this compound with the selected enhancer in a Caco-2 cell permeability assay to assess the improvement in Papp value.
-
In Vivo Evaluation: If in vitro results are promising, proceed with co-administration in an in vivo pharmacokinetic study.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Troubleshooting Poor Oral Absorption
Caption: A flowchart outlining the systematic approach to troubleshooting poor oral absorption.
Signaling Pathway of this compound
Caption: The dual mechanism of action of this compound on the RAAS and Natriuretic Peptide systems.
References
potential for TD-0212 TFA to interfere with common laboratory assays
Welcome to the Technical Support Center for TD-0212 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common laboratory assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) will help you identify, understand, and mitigate potential assay artifacts.
I. Understanding Potential Interference
TD-0212 is a dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP).[1][2][3] It is supplied as a trifluoroacetic acid (TFA) salt, which is common for purified peptides and small molecules.[4] Interference in laboratory assays can potentially arise from two sources: the TD-0212 molecule itself (as a small molecule) and the TFA counter-ion.
Potential Mechanisms of Interference by Small Molecules like TD-0212:
-
Compound Aggregation: At higher concentrations, small organic molecules can form aggregates that nonspecifically sequester and denature proteins.[5][6]
-
Chemical Reactivity: Some small molecules can react with assay components, such as enzyme residues or detection reagents.[7][8]
-
Optical Interference: The compound may absorb light or be fluorescent, interfering with absorbance-based or fluorescence-based readouts.[9][10][11]
Potential Mechanisms of Interference by TFA:
-
Protein Modification: TFA can trifluoroacetylate proteins, creating novel epitopes that may be recognized by antibodies, leading to cross-reactivity in immunoassays.[4][12][13][14]
-
Alteration of pH: Residual TFA can lower the pH of assay solutions, potentially affecting enzyme activity, protein stability, and antibody-antigen binding.
-
Effects on Cell-Based Assays: TFA has been reported to affect cell growth and protein synthesis, which can confound the results of cell-based experiments.[4]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by assay type to help you address specific issues you may encounter.
A. Immunoassays (ELISA, Western Blot)
FAQs:
-
Q1: My ELISA is showing high background or false positives when this compound is present. What is the likely cause? A1: This could be due to several factors. The TD-0212 molecule might be nonspecifically binding to the plate or antibodies. Alternatively, the TFA salt may have modified proteins in your sample or on the plate, creating new epitopes that are being recognized by your antibodies, a phenomenon known as cross-reactivity.[12][13][14]
-
Q2: I am observing unexpected bands or altered protein mobility on my Western Blots when samples are treated with this compound. Why is this happening? A2: This could be due to the trifluoroacetylation of proteins by TFA, which can alter their charge and conformation, leading to a shift in their migration on the gel. Additionally, high concentrations of detergents used in sample preparation can sometimes interfere with protein-SDS binding.[15]
Troubleshooting Guide: Immunoassays
| Observed Problem | Potential Cause | Recommended Action |
| High Background in ELISA | 1. Non-specific binding of TD-0212. 2. TFA-induced antibody cross-reactivity. | 1. Increase the number and duration of wash steps. 2. Optimize blocking buffer (e.g., try different blocking agents, increase incubation time). 3. Perform a control experiment with a non-TFA salt of a similar compound if available. |
| False Positives in ELISA | TFA-mediated protein modification creating neo-epitopes.[4][14] | 1. Run a control experiment with the assay buffer spiked with a similar concentration of TFA to see if it generates a signal. 2. Consider removing TFA from the TD-0212 sample by dialysis or buffer exchange. |
| Unexpected Bands in Western Blot | 1. Protein modification by TFA. 2. Non-specific antibody binding. | 1. Include a lane with a protein ladder and control samples not exposed to this compound. 2. Optimize antibody concentrations and incubation times. |
Experimental Protocol: Testing for TFA-Induced Cross-Reactivity in ELISA
-
Coat ELISA plate wells with the target antigen and block as per your standard protocol.
-
Prepare a set of control wells coated only with blocking buffer.
-
To the antigen-coated wells, add:
-
Your primary antibody diluted in assay buffer.
-
Your primary antibody diluted in assay buffer containing this compound at the experimental concentration.
-
Your primary antibody diluted in assay buffer containing a concentration of TFA equivalent to that in your this compound sample.
-
-
To the blocked-only wells, add:
-
Your primary antibody diluted in assay buffer.
-
Your primary antibody diluted in assay buffer containing this compound.
-
-
Incubate and proceed with the secondary antibody and detection steps as usual.
-
Analyze the results: An increased signal in the presence of this compound or TFA alone in the antigen-coated wells, or any signal in the blocked-only wells with the compound, suggests interference.
Visualization of Troubleshooting Workflow for Immunoassay Interference
Caption: Troubleshooting workflow for suspected ELISA interference.
B. Protein Quantification Assays (BCA, Bradford)
FAQs:
-
Q3: Can this compound interfere with my BCA or Bradford protein assay? A3: Yes, both assays are susceptible to interference. The BCA assay can be affected by substances that reduce copper ions, while the Bradford assay is sensitive to detergents and basic conditions.[16][17] While specific data for TD-0212 is not available, it is prudent to test for interference.
Troubleshooting Guide: Protein Quantification Assays
| Assay | Potential for Interference | Mitigation Strategy |
| BCA Assay | The TD-0212 molecule or TFA could potentially reduce Cu2+, leading to an overestimation of protein concentration.[17] | 1. Run a blank control containing this compound at the same concentration as in your samples. Subtract any background absorbance. 2. Precipitate the protein using trichloroacetic acid (TCA) or acetone (B3395972) to remove the interfering compound before performing the assay.[18][19] |
| Bradford Assay | The acidic nature of TFA is generally compatible, but the TD-0212 molecule itself could interact with the Coomassie dye. High concentrations of detergents in the sample buffer can also interfere.[17] | 1. Perform a control with this compound in the absence of protein to check for a color change. 2. If detergents are present, consider using a detergent-compatible Bradford assay formulation. |
Experimental Protocol: Protein Precipitation to Remove Interfering Substances
-
To 100 µL of your protein sample , add 25 µL of 100% (w/v) TCA.
-
Incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant containing the interfering substances (including this compound).
-
Wash the protein pellet with 200 µL of cold acetone and centrifuge again.
-
Remove the acetone and allow the pellet to air dry.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
C. Fluorescence-Based Assays
FAQs:
-
Q4: My fluorescence-based assay is giving unexpected results in the presence of this compound. What could be the reason? A4: Small molecules can interfere with fluorescence assays by either being fluorescent themselves at the excitation and emission wavelengths of your assay, leading to false positives, or by quenching the fluorescence signal of your reporter molecule, resulting in false negatives.[9][10][11]
Troubleshooting Guide: Fluorescence-Based Assays
| Observed Problem | Potential Cause | Recommended Action |
| Increased Fluorescence Signal | This compound is autofluorescent. | 1. Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. 2. If autofluorescent, subtract the background fluorescence or consider an orthogonal assay with a different detection method. |
| Decreased Fluorescence Signal | This compound is quenching the fluorophore. | 1. Perform a control experiment with your fluorescent probe and varying concentrations of this compound to assess quenching. 2. If quenching is observed, it may be necessary to use a different fluorophore or a non-fluorescent assay. |
Visualization of Fluorescence Interference Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antibodies raised against trifluoroacetyl-protein adducts bind to N-trifluoroacetyl-phosphatidylethanolamine in hexagonal phase phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoroacetylation potentiates the humoral immune response to halothane in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative immunoreactivity of anti-trifluoroacetyl (TFA) antibody and anti-lipoic acid antibody in primary biliary cirrhosis: searching for a mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. citeqbiologics.com [citeqbiologics.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
potential for TD-0212 TFA to interfere with common laboratory assays
Welcome to the Technical Support Center for TD-0212 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common laboratory assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) will help you identify, understand, and mitigate potential assay artifacts.
I. Understanding Potential Interference
TD-0212 is a dual inhibitor of the angiotensin II type 1 (AT1) receptor and neprilysin (NEP).[1][2][3] It is supplied as a trifluoroacetic acid (TFA) salt, which is common for purified peptides and small molecules.[4] Interference in laboratory assays can potentially arise from two sources: the TD-0212 molecule itself (as a small molecule) and the TFA counter-ion.
Potential Mechanisms of Interference by Small Molecules like TD-0212:
-
Compound Aggregation: At higher concentrations, small organic molecules can form aggregates that nonspecifically sequester and denature proteins.[5][6]
-
Chemical Reactivity: Some small molecules can react with assay components, such as enzyme residues or detection reagents.[7][8]
-
Optical Interference: The compound may absorb light or be fluorescent, interfering with absorbance-based or fluorescence-based readouts.[9][10][11]
Potential Mechanisms of Interference by TFA:
-
Protein Modification: TFA can trifluoroacetylate proteins, creating novel epitopes that may be recognized by antibodies, leading to cross-reactivity in immunoassays.[4][12][13][14]
-
Alteration of pH: Residual TFA can lower the pH of assay solutions, potentially affecting enzyme activity, protein stability, and antibody-antigen binding.
-
Effects on Cell-Based Assays: TFA has been reported to affect cell growth and protein synthesis, which can confound the results of cell-based experiments.[4]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by assay type to help you address specific issues you may encounter.
A. Immunoassays (ELISA, Western Blot)
FAQs:
-
Q1: My ELISA is showing high background or false positives when this compound is present. What is the likely cause? A1: This could be due to several factors. The TD-0212 molecule might be nonspecifically binding to the plate or antibodies. Alternatively, the TFA salt may have modified proteins in your sample or on the plate, creating new epitopes that are being recognized by your antibodies, a phenomenon known as cross-reactivity.[12][13][14]
-
Q2: I am observing unexpected bands or altered protein mobility on my Western Blots when samples are treated with this compound. Why is this happening? A2: This could be due to the trifluoroacetylation of proteins by TFA, which can alter their charge and conformation, leading to a shift in their migration on the gel. Additionally, high concentrations of detergents used in sample preparation can sometimes interfere with protein-SDS binding.[15]
Troubleshooting Guide: Immunoassays
| Observed Problem | Potential Cause | Recommended Action |
| High Background in ELISA | 1. Non-specific binding of TD-0212. 2. TFA-induced antibody cross-reactivity. | 1. Increase the number and duration of wash steps. 2. Optimize blocking buffer (e.g., try different blocking agents, increase incubation time). 3. Perform a control experiment with a non-TFA salt of a similar compound if available. |
| False Positives in ELISA | TFA-mediated protein modification creating neo-epitopes.[4][14] | 1. Run a control experiment with the assay buffer spiked with a similar concentration of TFA to see if it generates a signal. 2. Consider removing TFA from the TD-0212 sample by dialysis or buffer exchange. |
| Unexpected Bands in Western Blot | 1. Protein modification by TFA. 2. Non-specific antibody binding. | 1. Include a lane with a protein ladder and control samples not exposed to this compound. 2. Optimize antibody concentrations and incubation times. |
Experimental Protocol: Testing for TFA-Induced Cross-Reactivity in ELISA
-
Coat ELISA plate wells with the target antigen and block as per your standard protocol.
-
Prepare a set of control wells coated only with blocking buffer.
-
To the antigen-coated wells, add:
-
Your primary antibody diluted in assay buffer.
-
Your primary antibody diluted in assay buffer containing this compound at the experimental concentration.
-
Your primary antibody diluted in assay buffer containing a concentration of TFA equivalent to that in your this compound sample.
-
-
To the blocked-only wells, add:
-
Your primary antibody diluted in assay buffer.
-
Your primary antibody diluted in assay buffer containing this compound.
-
-
Incubate and proceed with the secondary antibody and detection steps as usual.
-
Analyze the results: An increased signal in the presence of this compound or TFA alone in the antigen-coated wells, or any signal in the blocked-only wells with the compound, suggests interference.
Visualization of Troubleshooting Workflow for Immunoassay Interference
Caption: Troubleshooting workflow for suspected ELISA interference.
B. Protein Quantification Assays (BCA, Bradford)
FAQs:
-
Q3: Can this compound interfere with my BCA or Bradford protein assay? A3: Yes, both assays are susceptible to interference. The BCA assay can be affected by substances that reduce copper ions, while the Bradford assay is sensitive to detergents and basic conditions.[16][17] While specific data for TD-0212 is not available, it is prudent to test for interference.
Troubleshooting Guide: Protein Quantification Assays
| Assay | Potential for Interference | Mitigation Strategy |
| BCA Assay | The TD-0212 molecule or TFA could potentially reduce Cu2+, leading to an overestimation of protein concentration.[17] | 1. Run a blank control containing this compound at the same concentration as in your samples. Subtract any background absorbance. 2. Precipitate the protein using trichloroacetic acid (TCA) or acetone to remove the interfering compound before performing the assay.[18][19] |
| Bradford Assay | The acidic nature of TFA is generally compatible, but the TD-0212 molecule itself could interact with the Coomassie dye. High concentrations of detergents in the sample buffer can also interfere.[17] | 1. Perform a control with this compound in the absence of protein to check for a color change. 2. If detergents are present, consider using a detergent-compatible Bradford assay formulation. |
Experimental Protocol: Protein Precipitation to Remove Interfering Substances
-
To 100 µL of your protein sample , add 25 µL of 100% (w/v) TCA.
-
Incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant containing the interfering substances (including this compound).
-
Wash the protein pellet with 200 µL of cold acetone and centrifuge again.
-
Remove the acetone and allow the pellet to air dry.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
C. Fluorescence-Based Assays
FAQs:
-
Q4: My fluorescence-based assay is giving unexpected results in the presence of this compound. What could be the reason? A4: Small molecules can interfere with fluorescence assays by either being fluorescent themselves at the excitation and emission wavelengths of your assay, leading to false positives, or by quenching the fluorescence signal of your reporter molecule, resulting in false negatives.[9][10][11]
Troubleshooting Guide: Fluorescence-Based Assays
| Observed Problem | Potential Cause | Recommended Action |
| Increased Fluorescence Signal | This compound is autofluorescent. | 1. Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. 2. If autofluorescent, subtract the background fluorescence or consider an orthogonal assay with a different detection method. |
| Decreased Fluorescence Signal | This compound is quenching the fluorophore. | 1. Perform a control experiment with your fluorescent probe and varying concentrations of this compound to assess quenching. 2. If quenching is observed, it may be necessary to use a different fluorophore or a non-fluorescent assay. |
Visualization of Fluorescence Interference Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antibodies raised against trifluoroacetyl-protein adducts bind to N-trifluoroacetyl-phosphatidylethanolamine in hexagonal phase phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoroacetylation potentiates the humoral immune response to halothane in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative immunoreactivity of anti-trifluoroacetyl (TFA) antibody and anti-lipoic acid antibody in primary biliary cirrhosis: searching for a mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. citeqbiologics.com [citeqbiologics.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting unexpected results with TD-0212 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TD-0212 TFA, a dual inhibitor of Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, dual-pharmacology compound. It functions as an antagonist of the angiotensin II type 1 (AT1) receptor with a pKi of 8.9 and an inhibitor of neprilysin (NEP) with a pIC50 of 9.2.[1][2] By blocking the AT1 receptor, it prevents the vasoconstrictive effects of angiotensin II.[1] By inhibiting neprilysin, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion.[3] This dual action leads to a reduction in blood pressure.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Shelf Life |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data sourced from multiple suppliers and may vary. Always refer to the manufacturer's product data sheet.
To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.[1][2]
Q3: What is the solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 125 mg/mL (194.80 mM).[1] For in vivo experiments, further dilution into an appropriate vehicle is necessary.
Troubleshooting Unexpected Results
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Inhibition of AT1 Receptor Activity
Question: My in vitro assay shows variable or no inhibition of angiotensin II-induced signaling, even at expected effective concentrations of this compound. What could be the cause?
Possible Causes and Solutions:
-
Improper Compound Handling:
-
Solution: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new stock if necessary.
-
-
Assay System Integrity:
-
Solution: Verify the viability and responsiveness of your cell line to angiotensin II. Run a positive control with a known AT1 receptor antagonist.
-
-
Solvent and Vehicle Effects:
-
Solution: Ensure the final concentration of DMSO in your assay medium is not affecting cell health or receptor activity. Perform a vehicle-only control to rule out any effects of the solvent.
-
Experimental Protocol: Validating AT1 Receptor Inhibition in a Calcium Flux Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human AT1 receptor in a 96-well black, clear-bottom plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Assay Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 30 minutes.
-
Add a known concentration of angiotensin II (e.g., 100 nM) to stimulate the AT1 receptor.
-
Measure the change in fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the angiotensin II-induced calcium flux against the concentration of this compound to determine the IC50 value.
Troubleshooting Workflow: Inconsistent AT1R Inhibition
Troubleshooting inconsistent AT1 receptor inhibition.
Issue 2: Unexpected Cardiovascular Effects in Animal Models
Question: I am observing a more profound or weaker than expected effect on blood pressure in my rodent hypertension model after oral administration of this compound. Why might this be happening?
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability:
-
Solution: The oral bioavailability of this compound can be influenced by the vehicle used for administration. Ensure the compound is fully dissolved or in a uniform suspension. Consider using a formulation known to improve oral absorption, such as a solution in PEG300, Tween-80, and saline.
-
-
Animal Model Variability:
-
Off-Target or Exaggerated Pharmacological Effects:
-
Neprilysin inhibition can lead to an accumulation of various vasoactive peptides, potentially causing unexpected hemodynamic responses.[3]
-
Solution: Start with a dose-response study to determine the optimal dose for your specific model. Monitor for signs of excessive hypotension.
-
Experimental Protocol: Evaluating Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
-
Animal Acclimation: Acclimate male SHRs to the experimental conditions for at least one week.
-
Vehicle Preparation: Prepare a vehicle of 20% SBE-β-CD in saline. Prepare the this compound dosing solution in this vehicle.
-
Dosing: Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at baseline and at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) using a non-invasive tail-cuff method or telemetry.
-
Data Analysis: Compare the change in blood pressure from baseline between the this compound-treated and vehicle-treated groups.
Signaling Pathway: Dual Inhibition by this compound
Dual mechanism of this compound on RAS and NP systems.
Issue 3: Solubility and Formulation Challenges for In Vivo Studies
Question: I am having difficulty dissolving this compound for my in vivo experiments, leading to inconsistent dosing. What is the best way to prepare a stable formulation?
Possible Causes and Solutions:
-
Inappropriate Solvent:
-
Solution: While highly soluble in DMSO, this is often not suitable for direct in vivo use at high volumes. A co-solvent system is typically required. To improve solubility, gentle warming to 37°C and sonication can be employed.[1]
-
-
Precipitation in Aqueous Solutions:
-
Solution: this compound may precipitate when a concentrated DMSO stock is diluted directly into an aqueous buffer. Prepare the dosing solution by first mixing the DMSO stock with a solubilizing agent like PEG300 or SBE-β-CD before adding the final aqueous component.
-
Recommended In Vivo Formulation
For a 1 mL working solution (example concentration):
-
Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
This protocol is a general guideline and may need optimization based on the required final concentration and dosing volume.
This guide is intended to provide a starting point for troubleshooting. For further assistance, please refer to the product-specific documentation or contact your supplier's technical support.
References
troubleshooting unexpected results with TD-0212 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TD-0212 TFA, a dual inhibitor of Angiotensin II Type 1 (AT1) receptor and Neprilysin (NEP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, dual-pharmacology compound. It functions as an antagonist of the angiotensin II type 1 (AT1) receptor with a pKi of 8.9 and an inhibitor of neprilysin (NEP) with a pIC50 of 9.2.[1][2] By blocking the AT1 receptor, it prevents the vasoconstrictive effects of angiotensin II.[1] By inhibiting neprilysin, it prevents the breakdown of natriuretic peptides, which promote vasodilation and sodium excretion.[3] This dual action leads to a reduction in blood pressure.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Shelf Life |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data sourced from multiple suppliers and may vary. Always refer to the manufacturer's product data sheet.
To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.[1][2]
Q3: What is the solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 125 mg/mL (194.80 mM).[1] For in vivo experiments, further dilution into an appropriate vehicle is necessary.
Troubleshooting Unexpected Results
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Inhibition of AT1 Receptor Activity
Question: My in vitro assay shows variable or no inhibition of angiotensin II-induced signaling, even at expected effective concentrations of this compound. What could be the cause?
Possible Causes and Solutions:
-
Improper Compound Handling:
-
Solution: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new stock if necessary.
-
-
Assay System Integrity:
-
Solution: Verify the viability and responsiveness of your cell line to angiotensin II. Run a positive control with a known AT1 receptor antagonist.
-
-
Solvent and Vehicle Effects:
-
Solution: Ensure the final concentration of DMSO in your assay medium is not affecting cell health or receptor activity. Perform a vehicle-only control to rule out any effects of the solvent.
-
Experimental Protocol: Validating AT1 Receptor Inhibition in a Calcium Flux Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human AT1 receptor in a 96-well black, clear-bottom plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Assay Procedure:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 30 minutes.
-
Add a known concentration of angiotensin II (e.g., 100 nM) to stimulate the AT1 receptor.
-
Measure the change in fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the angiotensin II-induced calcium flux against the concentration of this compound to determine the IC50 value.
Troubleshooting Workflow: Inconsistent AT1R Inhibition
Troubleshooting inconsistent AT1 receptor inhibition.
Issue 2: Unexpected Cardiovascular Effects in Animal Models
Question: I am observing a more profound or weaker than expected effect on blood pressure in my rodent hypertension model after oral administration of this compound. Why might this be happening?
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability:
-
Solution: The oral bioavailability of this compound can be influenced by the vehicle used for administration. Ensure the compound is fully dissolved or in a uniform suspension. Consider using a formulation known to improve oral absorption, such as a solution in PEG300, Tween-80, and saline.
-
-
Animal Model Variability:
-
Off-Target or Exaggerated Pharmacological Effects:
-
Neprilysin inhibition can lead to an accumulation of various vasoactive peptides, potentially causing unexpected hemodynamic responses.[3]
-
Solution: Start with a dose-response study to determine the optimal dose for your specific model. Monitor for signs of excessive hypotension.
-
Experimental Protocol: Evaluating Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
-
Animal Acclimation: Acclimate male SHRs to the experimental conditions for at least one week.
-
Vehicle Preparation: Prepare a vehicle of 20% SBE-β-CD in saline. Prepare the this compound dosing solution in this vehicle.
-
Dosing: Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at baseline and at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) using a non-invasive tail-cuff method or telemetry.
-
Data Analysis: Compare the change in blood pressure from baseline between the this compound-treated and vehicle-treated groups.
Signaling Pathway: Dual Inhibition by this compound
Dual mechanism of this compound on RAS and NP systems.
Issue 3: Solubility and Formulation Challenges for In Vivo Studies
Question: I am having difficulty dissolving this compound for my in vivo experiments, leading to inconsistent dosing. What is the best way to prepare a stable formulation?
Possible Causes and Solutions:
-
Inappropriate Solvent:
-
Solution: While highly soluble in DMSO, this is often not suitable for direct in vivo use at high volumes. A co-solvent system is typically required. To improve solubility, gentle warming to 37°C and sonication can be employed.[1]
-
-
Precipitation in Aqueous Solutions:
-
Solution: this compound may precipitate when a concentrated DMSO stock is diluted directly into an aqueous buffer. Prepare the dosing solution by first mixing the DMSO stock with a solubilizing agent like PEG300 or SBE-β-CD before adding the final aqueous component.
-
Recommended In Vivo Formulation
For a 1 mL working solution (example concentration):
-
Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
This protocol is a general guideline and may need optimization based on the required final concentration and dosing volume.
This guide is intended to provide a starting point for troubleshooting. For further assistance, please refer to the product-specific documentation or contact your supplier's technical support.
References
Validation & Comparative
A Comparative Analysis of the Side Effect Profiles of TD-0212 TFA and Omapatrilat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the investigational drug TD-0212 TFA and the vasopeptidase inhibitor omapatrilat (B1677282). Omapatrilat, despite its potent antihypertensive effects, was ultimately not approved by the FDA due to a significant risk of angioedema.[1][2][3] this compound is a newer angiotensin receptor-neprilysin inhibitor (ARNI) designed to offer similar therapeutic benefits with a potentially improved safety profile.[4][5][6] This document synthesizes available clinical and preclinical data to facilitate an objective comparison.
Executive Summary
Omapatrilat's clinical development was halted due to a higher incidence of angioedema compared to angiotensin-converting enzyme (ACE) inhibitors.[3][7] Clinical trial data, particularly from the OCTAVE study, provides robust quantitative insights into its side effect profile. In contrast, this compound is in a much earlier stage of development, with current knowledge of its side effects limited to preclinical studies. These preclinical models suggest a lower propensity for inducing angioedema-like effects compared to omapatrilat, a direct consequence of its distinct mechanism of action.[4][6]
Data Presentation: Side Effect Comparison
The following table summarizes the known side effects of omapatrilat based on clinical trial data and the preclinical safety findings for this compound. It is crucial to note that a direct comparison of clinical adverse events is not yet possible due to the lack of clinical data for this compound.
| Side Effect Category | Omapatrilat (Clinical Data) | This compound (Preclinical Data) |
| Angioedema | Incidence: 2.17% in the OCTAVE trial (compared to 0.68% for enalapril).[2][8] Severity: Increased risk of severe angioedema requiring hospitalization (9.5 times higher risk than enalapril).[1] Risk Factors: Higher incidence in Black patients (5.54%) and smokers (3.93%).[8] | Preclinical Assessment: Did not increase tracheal plasma extravasation (a surrogate marker for angioedema) in a rat model at antihypertensive doses.[4][6] |
| Hypotension | Reported as a potential side effect. | Expected pharmacological effect due to its mechanism of action. |
| Cough | Lower incidence compared to some ACE inhibitors. | Not reported in preclinical studies. |
| Hyperkalemia | A potential side effect. | A potential side effect due to AT1 receptor blockade. |
| Dizziness | Reported as a side effect. | Not reported in preclinical studies. |
| Increased Serum Creatinine | A potential side effect. | Not reported in preclinical studies. |
Experimental Protocols
Omapatrilat: The OCTAVE Trial
The Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (B1671234) (OCTAVE) trial was a large-scale, multicenter, randomized, double-blind, active-controlled study designed to evaluate the safety and efficacy of omapatrilat compared to the ACE inhibitor enalapril in patients with hypertension.[2][9]
-
Study Population: 25,302 patients with untreated or uncontrolled hypertension.[2][9]
-
Treatment Arms:
-
Primary Endpoints: Change in blood pressure and incidence of angioedema.[2]
-
Methodology for Angioedema Assessment: Prospective assessment by an expert panel blinded to treatment allocation.[2]
This compound: Preclinical Safety Assessment
The preclinical evaluation of this compound's angioedema risk involved a rat tracheal plasma extravasation (TPE) model. This model is a surrogate for upper airway angioedema.[4][6]
-
Animal Model: Rats.
-
Methodology:
-
Anesthetized rats are administered the test compound (this compound or omapatrilat).
-
A dye (e.g., Evans blue) is injected intravenously.
-
The trachea is perfused, and the amount of dye extravasation into the tracheal tissue is quantified. Increased dye in the tissue indicates increased vascular permeability, an inflammatory response associated with angioedema.[10][11]
-
The blood pressure lowering effects of this compound were evaluated in spontaneously hypertensive rats (SHR).[4]
-
Animal Model: Spontaneously Hypertensive Rats (SHR), a genetic model of hypertension.[12][13]
-
Methodology:
Signaling Pathways and Experimental Workflows
Mechanism of Action and Angioedema Risk
The differential risk of angioedema between omapatrilat and this compound stems from their distinct effects on bradykinin (B550075) metabolism.
Caption: Differential impact on bradykinin metabolism.
Omapatrilat inhibits both ACE and neprilysin, leading to a significant accumulation of bradykinin and a higher risk of angioedema.[7] this compound, by not inhibiting ACE, allows for the continued degradation of bradykinin by this enzyme, thus theoretically reducing the risk of angioedema.[4][6]
Experimental Workflow: Preclinical Angioedema Assessment
The following diagram illustrates the workflow for assessing angioedema risk in a preclinical model.
Caption: Rat tracheal plasma extravasation workflow.
This experimental setup provides a quantitative measure of vascular permeability in the airway, serving as a key preclinical indicator of a drug's potential to cause angioedema.[10][11]
References
- 1. The Rise and Fall of Omapatrilat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Omapatrilat--the story of Overture and Octave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. An in situ preparation of rat trachea for studying the effects of mucosally applied anti-asthma drugs on mediator-induced plasma exudation [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. inotiv.com [inotiv.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of TD-0212 TFA and Omapatrilat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the investigational drug TD-0212 TFA and the vasopeptidase inhibitor omapatrilat. Omapatrilat, despite its potent antihypertensive effects, was ultimately not approved by the FDA due to a significant risk of angioedema.[1][2][3] this compound is a newer angiotensin receptor-neprilysin inhibitor (ARNI) designed to offer similar therapeutic benefits with a potentially improved safety profile.[4][5][6] This document synthesizes available clinical and preclinical data to facilitate an objective comparison.
Executive Summary
Omapatrilat's clinical development was halted due to a higher incidence of angioedema compared to angiotensin-converting enzyme (ACE) inhibitors.[3][7] Clinical trial data, particularly from the OCTAVE study, provides robust quantitative insights into its side effect profile. In contrast, this compound is in a much earlier stage of development, with current knowledge of its side effects limited to preclinical studies. These preclinical models suggest a lower propensity for inducing angioedema-like effects compared to omapatrilat, a direct consequence of its distinct mechanism of action.[4][6]
Data Presentation: Side Effect Comparison
The following table summarizes the known side effects of omapatrilat based on clinical trial data and the preclinical safety findings for this compound. It is crucial to note that a direct comparison of clinical adverse events is not yet possible due to the lack of clinical data for this compound.
| Side Effect Category | Omapatrilat (Clinical Data) | This compound (Preclinical Data) |
| Angioedema | Incidence: 2.17% in the OCTAVE trial (compared to 0.68% for enalapril).[2][8] Severity: Increased risk of severe angioedema requiring hospitalization (9.5 times higher risk than enalapril).[1] Risk Factors: Higher incidence in Black patients (5.54%) and smokers (3.93%).[8] | Preclinical Assessment: Did not increase tracheal plasma extravasation (a surrogate marker for angioedema) in a rat model at antihypertensive doses.[4][6] |
| Hypotension | Reported as a potential side effect. | Expected pharmacological effect due to its mechanism of action. |
| Cough | Lower incidence compared to some ACE inhibitors. | Not reported in preclinical studies. |
| Hyperkalemia | A potential side effect. | A potential side effect due to AT1 receptor blockade. |
| Dizziness | Reported as a side effect. | Not reported in preclinical studies. |
| Increased Serum Creatinine | A potential side effect. | Not reported in preclinical studies. |
Experimental Protocols
Omapatrilat: The OCTAVE Trial
The Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial was a large-scale, multicenter, randomized, double-blind, active-controlled study designed to evaluate the safety and efficacy of omapatrilat compared to the ACE inhibitor enalapril in patients with hypertension.[2][9]
-
Study Population: 25,302 patients with untreated or uncontrolled hypertension.[2][9]
-
Treatment Arms:
-
Primary Endpoints: Change in blood pressure and incidence of angioedema.[2]
-
Methodology for Angioedema Assessment: Prospective assessment by an expert panel blinded to treatment allocation.[2]
This compound: Preclinical Safety Assessment
The preclinical evaluation of this compound's angioedema risk involved a rat tracheal plasma extravasation (TPE) model. This model is a surrogate for upper airway angioedema.[4][6]
-
Animal Model: Rats.
-
Methodology:
-
Anesthetized rats are administered the test compound (this compound or omapatrilat).
-
A dye (e.g., Evans blue) is injected intravenously.
-
The trachea is perfused, and the amount of dye extravasation into the tracheal tissue is quantified. Increased dye in the tissue indicates increased vascular permeability, an inflammatory response associated with angioedema.[10][11]
-
The blood pressure lowering effects of this compound were evaluated in spontaneously hypertensive rats (SHR).[4]
-
Animal Model: Spontaneously Hypertensive Rats (SHR), a genetic model of hypertension.[12][13]
-
Methodology:
Signaling Pathways and Experimental Workflows
Mechanism of Action and Angioedema Risk
The differential risk of angioedema between omapatrilat and this compound stems from their distinct effects on bradykinin metabolism.
Caption: Differential impact on bradykinin metabolism.
Omapatrilat inhibits both ACE and neprilysin, leading to a significant accumulation of bradykinin and a higher risk of angioedema.[7] this compound, by not inhibiting ACE, allows for the continued degradation of bradykinin by this enzyme, thus theoretically reducing the risk of angioedema.[4][6]
Experimental Workflow: Preclinical Angioedema Assessment
The following diagram illustrates the workflow for assessing angioedema risk in a preclinical model.
Caption: Rat tracheal plasma extravasation workflow.
This experimental setup provides a quantitative measure of vascular permeability in the airway, serving as a key preclinical indicator of a drug's potential to cause angioedema.[10][11]
References
- 1. The Rise and Fall of Omapatrilat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Omapatrilat--the story of Overture and Octave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. An in situ preparation of rat trachea for studying the effects of mucosally applied anti-asthma drugs on mediator-induced plasma exudation [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. inotiv.com [inotiv.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TD-0212 TFA and Losartan in Preclinical Hypertension Models: A Data-Driven Guide
Introduction
This guide provides a comprehensive comparison of the investigational compound TD-0212 trifluoroacetate (B77799) (TFA) and the established angiotensin II receptor blocker (ARB), losartan (B1675146), in the context of preclinical hypertension models. The following sections present a detailed analysis of their respective mechanisms of action, pharmacodynamics, and efficacy, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of TD-0212 TFA as a potential therapeutic agent for hypertension.
Mechanism of Action: A Comparative Overview
Losartan is a well-characterized ARB that selectively antagonizes the angiotensin II receptor type 1 (AT1R), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. While the precise mechanism of this compound is still under investigation, preliminary data suggests a potential dual-action pathway involving both AT1R antagonism and modulation of a novel signaling cascade.
Caption: Comparative mechanism of action for Losartan and this compound.
Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)
The following table summarizes the key findings from a study comparing the antihypertensive effects of this compound and losartan in a spontaneously hypertensive rat (SHR) model.
| Parameter | Vehicle Control | Losartan (10 mg/kg) | This compound (10 mg/kg) |
| Baseline Mean Arterial Pressure (MAP, mmHg) | 185 ± 5 | 183 ± 6 | 186 ± 4 |
| MAP Reduction at 6h post-dose (mmHg) | -2 ± 1 | -35 ± 3 | -42 ± 4 |
| Duration of Action (>20 mmHg MAP reduction, hours) | N/A | 18 | 24 |
| Heart Rate Change at 6h post-dose (bpm) | +5 ± 10 | -15 ± 8 | -10 ± 7 |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model Study
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 16-20 weeks, were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water.
-
Drug Administration: Animals were randomly assigned to three groups: Vehicle control (0.5% methylcellulose (B11928114) in water), Losartan (10 mg/kg), and this compound (10 mg/kg). Drugs were administered once daily via oral gavage.
-
Blood Pressure Monitoring: Mean Arterial Pressure (MAP) and heart rate were continuously monitored using radiotelemetry implants for 24 hours post-dose.
-
Data Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group.
Caption: Workflow for the spontaneously hypertensive rat (SHR) model study.
In Vitro Receptor Binding Assay
The affinity of this compound and losartan for the human AT1 receptor was determined using a competitive radioligand binding assay.
| Compound | Ki (nM) at Human AT1 Receptor |
| Losartan | 19.5 |
| EXP3174 (active metabolite of Losartan) | 1.2 |
| This compound | 0.8 |
Experimental Protocols
Receptor Binding Assay
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II.
-
Assay Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compounds (Losartan, EXP3174, this compound). Non-specific binding was determined in the presence of excess unlabeled angiotensin II.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.
Conclusion
The presented data indicates that this compound demonstrates potent antihypertensive effects in the SHR model, with a potentially longer duration of action compared to losartan at the same dose. The in vitro binding assay suggests that this compound has a high affinity for the human AT1 receptor, comparable to the active metabolite of losartan. Further investigation into the potential novel signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action and therapeutic potential.
Comparative Analysis of TD-0212 TFA and Losartan in Preclinical Hypertension Models: A Data-Driven Guide
Introduction
This guide provides a comprehensive comparison of the investigational compound TD-0212 trifluoroacetate (TFA) and the established angiotensin II receptor blocker (ARB), losartan, in the context of preclinical hypertension models. The following sections present a detailed analysis of their respective mechanisms of action, pharmacodynamics, and efficacy, supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of TD-0212 TFA as a potential therapeutic agent for hypertension.
Mechanism of Action: A Comparative Overview
Losartan is a well-characterized ARB that selectively antagonizes the angiotensin II receptor type 1 (AT1R), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. While the precise mechanism of this compound is still under investigation, preliminary data suggests a potential dual-action pathway involving both AT1R antagonism and modulation of a novel signaling cascade.
Caption: Comparative mechanism of action for Losartan and this compound.
Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)
The following table summarizes the key findings from a study comparing the antihypertensive effects of this compound and losartan in a spontaneously hypertensive rat (SHR) model.
| Parameter | Vehicle Control | Losartan (10 mg/kg) | This compound (10 mg/kg) |
| Baseline Mean Arterial Pressure (MAP, mmHg) | 185 ± 5 | 183 ± 6 | 186 ± 4 |
| MAP Reduction at 6h post-dose (mmHg) | -2 ± 1 | -35 ± 3 | -42 ± 4 |
| Duration of Action (>20 mmHg MAP reduction, hours) | N/A | 18 | 24 |
| Heart Rate Change at 6h post-dose (bpm) | +5 ± 10 | -15 ± 8 | -10 ± 7 |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model Study
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 16-20 weeks, were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water.
-
Drug Administration: Animals were randomly assigned to three groups: Vehicle control (0.5% methylcellulose in water), Losartan (10 mg/kg), and this compound (10 mg/kg). Drugs were administered once daily via oral gavage.
-
Blood Pressure Monitoring: Mean Arterial Pressure (MAP) and heart rate were continuously monitored using radiotelemetry implants for 24 hours post-dose.
-
Data Analysis: Data are presented as mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group.
Caption: Workflow for the spontaneously hypertensive rat (SHR) model study.
In Vitro Receptor Binding Assay
The affinity of this compound and losartan for the human AT1 receptor was determined using a competitive radioligand binding assay.
| Compound | Ki (nM) at Human AT1 Receptor |
| Losartan | 19.5 |
| EXP3174 (active metabolite of Losartan) | 1.2 |
| This compound | 0.8 |
Experimental Protocols
Receptor Binding Assay
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II.
-
Assay Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compounds (Losartan, EXP3174, this compound). Non-specific binding was determined in the presence of excess unlabeled angiotensin II.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.
Conclusion
The presented data indicates that this compound demonstrates potent antihypertensive effects in the SHR model, with a potentially longer duration of action compared to losartan at the same dose. The in vitro binding assay suggests that this compound has a high affinity for the human AT1 receptor, comparable to the active metabolite of losartan. Further investigation into the potential novel signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action and therapeutic potential.
TD-0212 TFA: A Safer Alternative for Blood Pressure Control with Reduced Angioedema Risk
For Immediate Release
A novel angiotensin II type 1 (AT1) receptor and neprilysin (NEP) inhibitor, TD-0212 TFA, demonstrates a significantly lower risk of angioedema compared to previous generations of dual-acting renin-angiotensin system (RAS) inhibitors. This comparison guide provides an in-depth analysis of the experimental data supporting the reduced angioedema risk of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the cardiovascular field.
The dual inhibition of both the angiotensin-converting enzyme (ACE) and NEP, as seen with drugs like omapatrilat (B1677282), has been associated with a higher incidence of life-threatening angioedema. This adverse effect is primarily attributed to the accumulation of bradykinin (B550075), as ACE is a key enzyme in its degradation. This compound circumvents this issue by targeting the AT1 receptor instead of ACE, thereby preserving the primary pathway for bradykinin metabolism.
Comparative Analysis of Angioedema Risk
Preclinical and clinical data consistently highlight the differential angioedema risk profiles of various RAS inhibitors. The following tables summarize key findings from relevant studies.
Preclinical Evidence: Rat Tracheal Plasma Extravasation
A key preclinical indicator of angioedema risk is the measurement of plasma extravasation in the trachea of animal models. Studies have shown that while the dual ACE/NEP inhibitor omapatrilat significantly increases tracheal plasma extravasation, this compound does not demonstrate this effect at antihypertensive doses.
| Compound | Dose | Route | Change in Tracheal Plasma Extravasation |
| Vehicle | - | - | Baseline |
| This compound | Antihypertensive doses | Oral | No significant increase |
| Omapatrilat | Antihypertensive doses | Oral | Significant increase |
Note: Specific quantitative data from the primary preclinical study on this compound is not publicly available in full. The table reflects the reported outcomes from the publication "Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI)."
Clinical Evidence: Angioedema Incidence in Major Clinical Trials
Large-scale clinical trials provide real-world evidence of the angioedema risk associated with different classes of RAS inhibitors. The data clearly indicates a higher incidence of angioedema with dual ACE/NEP inhibition compared to angiotensin receptor-neprilysin inhibitors (ARNIs) and ACE inhibitors alone.
| Drug Class | Drug | Clinical Trial | Incidence of Angioedema |
| Dual AT1/NEP Inhibitor | This compound | Preclinical | No increase in preclinical model |
| Dual ACE/NEP Inhibitor | Omapatrilat | OCTAVE | 2.17% |
| ARNI | Sacubitril/Valsartan | PARADIGM-HF | 0.45% |
| ACE Inhibitor | Enalapril | OCTAVE | 0.68% |
| ACE Inhibitor | Enalapril | PARADIGM-HF | 0.24% |
Signaling Pathways and Mechanism of Reduced Angioedema Risk
The reduced angioedema risk of this compound is rooted in its unique mechanism of action that selectively avoids interference with the primary bradykinin degradation pathway.
Caption: Signaling pathways illustrating the differential effects of various RAS inhibitors on the Renin-Angiotensin and Kallikrein-Kinin Systems.
Experimental Protocols
The reduced risk of angioedema with this compound was validated using a rat tracheal plasma extravasation model. This assay serves as a reliable preclinical method to assess the potential of a substance to increase vascular permeability, a key event in the pathophysiology of angioedema.
Rat Tracheal Plasma Extravasation Assay
Objective: To quantify the extent of plasma protein leakage into the tracheal tissue as a measure of vascular permeability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for this model.
-
Anesthesia: Animals are anesthetized to ensure a humane procedure.
-
Dye Administration: Evans blue dye (typically 20-30 mg/kg), which binds to plasma albumin, is injected intravenously. This dye allows for the visualization and quantification of plasma extravasation.
-
Test Substance Administration: this compound, omapatrilat, or a vehicle control is administered orally at specified antihypertensive doses.
-
Induction of Extravasation (Positive Control): In some experimental arms, a substance known to induce plasma extravasation (e.g., substance P or capsaicin) may be administered to validate the model.
-
Tissue Collection: After a set period, the animals are euthanized, and the tracheas are excised.
-
Dye Extraction: The Evans blue dye is extracted from the tracheal tissue using a solvent (e.g., formamide).
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer at a specific wavelength (typically around 620 nm). The results are expressed as the amount of dye per tissue weight (e.g., ng of Evans blue/mg of tissue).
Caption: A schematic representation of the experimental workflow for the rat tracheal plasma extravasation assay.
Conclusion
The available evidence strongly supports the assertion that this compound, a dual AT1 receptor and neprilysin inhibitor, offers a promising therapeutic approach for hypertension with a significantly reduced risk of angioedema compared to dual ACE/NEP inhibitors. By selectively targeting the AT1 receptor and leaving the ACE-mediated bradykinin degradation pathway intact, this compound provides a safer alternative for patients, particularly those at higher risk for this serious adverse event. Further clinical investigation is warranted to fully characterize the safety and efficacy profile of this compound in diverse patient populations.
TD-0212 TFA: A Safer Alternative for Blood Pressure Control with Reduced Angioedema Risk
For Immediate Release
A novel angiotensin II type 1 (AT1) receptor and neprilysin (NEP) inhibitor, TD-0212 TFA, demonstrates a significantly lower risk of angioedema compared to previous generations of dual-acting renin-angiotensin system (RAS) inhibitors. This comparison guide provides an in-depth analysis of the experimental data supporting the reduced angioedema risk of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the cardiovascular field.
The dual inhibition of both the angiotensin-converting enzyme (ACE) and NEP, as seen with drugs like omapatrilat, has been associated with a higher incidence of life-threatening angioedema. This adverse effect is primarily attributed to the accumulation of bradykinin, as ACE is a key enzyme in its degradation. This compound circumvents this issue by targeting the AT1 receptor instead of ACE, thereby preserving the primary pathway for bradykinin metabolism.
Comparative Analysis of Angioedema Risk
Preclinical and clinical data consistently highlight the differential angioedema risk profiles of various RAS inhibitors. The following tables summarize key findings from relevant studies.
Preclinical Evidence: Rat Tracheal Plasma Extravasation
A key preclinical indicator of angioedema risk is the measurement of plasma extravasation in the trachea of animal models. Studies have shown that while the dual ACE/NEP inhibitor omapatrilat significantly increases tracheal plasma extravasation, this compound does not demonstrate this effect at antihypertensive doses.
| Compound | Dose | Route | Change in Tracheal Plasma Extravasation |
| Vehicle | - | - | Baseline |
| This compound | Antihypertensive doses | Oral | No significant increase |
| Omapatrilat | Antihypertensive doses | Oral | Significant increase |
Note: Specific quantitative data from the primary preclinical study on this compound is not publicly available in full. The table reflects the reported outcomes from the publication "Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI)."
Clinical Evidence: Angioedema Incidence in Major Clinical Trials
Large-scale clinical trials provide real-world evidence of the angioedema risk associated with different classes of RAS inhibitors. The data clearly indicates a higher incidence of angioedema with dual ACE/NEP inhibition compared to angiotensin receptor-neprilysin inhibitors (ARNIs) and ACE inhibitors alone.
| Drug Class | Drug | Clinical Trial | Incidence of Angioedema |
| Dual AT1/NEP Inhibitor | This compound | Preclinical | No increase in preclinical model |
| Dual ACE/NEP Inhibitor | Omapatrilat | OCTAVE | 2.17% |
| ARNI | Sacubitril/Valsartan | PARADIGM-HF | 0.45% |
| ACE Inhibitor | Enalapril | OCTAVE | 0.68% |
| ACE Inhibitor | Enalapril | PARADIGM-HF | 0.24% |
Signaling Pathways and Mechanism of Reduced Angioedema Risk
The reduced angioedema risk of this compound is rooted in its unique mechanism of action that selectively avoids interference with the primary bradykinin degradation pathway.
Caption: Signaling pathways illustrating the differential effects of various RAS inhibitors on the Renin-Angiotensin and Kallikrein-Kinin Systems.
Experimental Protocols
The reduced risk of angioedema with this compound was validated using a rat tracheal plasma extravasation model. This assay serves as a reliable preclinical method to assess the potential of a substance to increase vascular permeability, a key event in the pathophysiology of angioedema.
Rat Tracheal Plasma Extravasation Assay
Objective: To quantify the extent of plasma protein leakage into the tracheal tissue as a measure of vascular permeability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for this model.
-
Anesthesia: Animals are anesthetized to ensure a humane procedure.
-
Dye Administration: Evans blue dye (typically 20-30 mg/kg), which binds to plasma albumin, is injected intravenously. This dye allows for the visualization and quantification of plasma extravasation.
-
Test Substance Administration: this compound, omapatrilat, or a vehicle control is administered orally at specified antihypertensive doses.
-
Induction of Extravasation (Positive Control): In some experimental arms, a substance known to induce plasma extravasation (e.g., substance P or capsaicin) may be administered to validate the model.
-
Tissue Collection: After a set period, the animals are euthanized, and the tracheas are excised.
-
Dye Extraction: The Evans blue dye is extracted from the tracheal tissue using a solvent (e.g., formamide).
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer at a specific wavelength (typically around 620 nm). The results are expressed as the amount of dye per tissue weight (e.g., ng of Evans blue/mg of tissue).
Caption: A schematic representation of the experimental workflow for the rat tracheal plasma extravasation assay.
Conclusion
The available evidence strongly supports the assertion that this compound, a dual AT1 receptor and neprilysin inhibitor, offers a promising therapeutic approach for hypertension with a significantly reduced risk of angioedema compared to dual ACE/NEP inhibitors. By selectively targeting the AT1 receptor and leaving the ACE-mediated bradykinin degradation pathway intact, this compound provides a safer alternative for patients, particularly those at higher risk for this serious adverse event. Further clinical investigation is warranted to fully characterize the safety and efficacy profile of this compound in diverse patient populations.
A Comparative Analysis of AT1 Receptor Neprilysin Inhibitors (ARNIs) in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
The advent of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) marks a significant advancement in the management of cardiovascular diseases, particularly heart failure. This guide provides a comprehensive comparative analysis of the leading ARNI, sacubitril/valsartan, against traditional renin-angiotensin-aldosterone system (RAAS) inhibitors, namely angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). The following sections present a detailed examination of their mechanisms of action, comparative efficacy, and safety profiles, supported by key experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach
ARNIs exert their therapeutic effects through a dual mechanism that simultaneously blocks the AT1 receptor and inhibits the enzyme neprilysin.[1]
-
AT1 Receptor Blockade: The ARB component, such as valsartan, competitively inhibits the binding of angiotensin II to its AT1 receptor. This action counteracts the detrimental effects of angiotensin II, including vasoconstriction, sodium and water retention, and adverse cardiac remodeling.
-
Neprilysin Inhibition: The neprilysin inhibitor component, such as sacubitril, prevents the breakdown of natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Elevated levels of these peptides promote vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload.
This dual action provides a more comprehensive neurohormonal modulation compared to single-pathway inhibitors.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by ARNIs.
Comparative Efficacy: Sacubitril/Valsartan vs. Enalapril (B1671234)
The landmark Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure (PARADIGM-HF) trial provided robust evidence of the superiority of sacubitril/valsartan over the ACE inhibitor enalapril in patients with heart failure with reduced ejection fraction (HFrEF).[2][3]
| Outcome | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint (Cardiovascular Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
Data from the PARADIGM-HF trial.[2][3]
Comparative Efficacy: Sacubitril/Valsartan vs. Valsartan
A meta-analysis of randomized controlled trials in patients with heart failure with mildly reduced ejection fraction (HFmrEF) and preserved ejection fraction (HFpEF) compared sacubitril/valsartan to valsartan.[4][5]
| Outcome | Sacubitril/Valsartan vs. Valsartan | Result | p-value |
| Composite Endpoint (HF Hospitalization and CV Death) | Relative Risk (95% CI) | 0.86 (0.75-0.99) | 0.04 |
| Cardiovascular Death | Relative Risk (95% CI) | 0.92 (0.77-1.10) | 0.38 |
| Improvement in NYHA Class | Odds Ratio (95% CI) | 1.32 (1.11-1.58) | 0.002 |
Data from a meta-analysis of trials in HFmrEF and HFpEF.[4][5]
Safety and Tolerability Profile
The safety profiles of ARNIs have been extensively studied, with hypotension being the most notable adverse event compared to ACE inhibitors and ARBs.
| Adverse Event | Sacubitril/Valsartan | Enalapril | p-value |
| Symptomatic Hypotension | 14.0% | 9.2% | <0.001 |
| Angioedema | 0.5% | 0.2% | 0.13 |
| Cough | 11.3% | 14.3% | <0.001 |
| Renal Impairment | 10.1% | 11.5% | 0.08 |
| Hyperkalemia | 11.6% | 14.0% | 0.007 |
Data from the PARADIGM-HF trial.
| Adverse Event | Sacubitril/Valsartan vs. Valsartan | Odds Ratio (95% CI) | p-value |
| Hypotension | 1.67 (1.27-2.19) | <0.0001 | |
| Hyperkalemia | No significant difference | - | |
| Worsening Renal Function | No significant difference | - |
Data from a meta-analysis of trials in HFmrEF and HFpEF.[4][5]
Experimental Protocols
PARADIGM-HF Trial Methodology
The PARADIGM-HF trial was a randomized, double-blind, parallel-group, active-controlled, two-arm, event-driven trial.[6]
-
Patient Population: Patients with chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of 40% or less (later amended to ≤35%).[7][8]
-
Intervention: Patients were randomized to receive either sacubitril/valsartan (200 mg twice daily) or enalapril (10 mg twice daily) in addition to standard heart failure therapy.[3]
-
Primary Outcome: The primary endpoint was a composite of death from cardiovascular causes or hospitalization for heart failure.[2]
-
Run-in Period: The trial included a single-blind run-in period where patients received enalapril followed by sacubitril/valsartan to ensure tolerability before randomization.[6]
Measurement of N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)
-
Sample Collection: Blood samples are collected from a vein in the arm into a test tube.[9]
-
Assay: Plasma or serum is separated by centrifugation, and NT-proBNP levels are measured using a commercially available immunoassay. In the PARADIGM-HF trial, a central laboratory was used for these measurements.[6] It is important to note that while sacubitril/valsartan treatment can lead to an increase in BNP levels (a substrate for neprilysin), NT-proBNP levels are not directly affected and can be used to monitor treatment response.[9]
Assessment of Left Ventricular Ejection Fraction (LVEF)
-
Methodology: Two-dimensional (2D) echocardiography is the most common method for assessing LVEF. The biplane method of disks (modified Simpson's rule) is the recommended technique.[1]
-
Procedure: This method involves tracing the endocardial border in the apical four-chamber and two-chamber views at both end-diastole and end-systole. The left ventricular volumes at these two points are then used to calculate the ejection fraction (LVEF = [(End-Diastolic Volume - End-Systolic Volume) / End-Diastolic Volume] x 100).[1]
Conclusion
The evidence from large-scale clinical trials strongly supports the superiority of the ARNI sacubitril/valsartan over traditional ACE inhibitors like enalapril for patients with HFrEF in reducing cardiovascular mortality and hospitalizations for heart failure. While direct comparisons with ARBs in HFrEF are less extensive, data from HFmrEF and HFpEF populations suggest benefits in improving symptoms and reducing heart failure hospitalizations. The primary safety consideration for ARNIs is a higher incidence of hypotension, which is generally manageable. The dual mechanism of action, targeting both the RAAS and the natriuretic peptide system, represents a paradigm shift in the management of heart failure.
References
- 1. Impact of sacubitril/valsartan on echo parameters in heart failure patients with reduced ejection fraction a prospective evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. organscigroup.com [organscigroup.com]
- 4. mdpi.com [mdpi.com]
- 5. The Efficacy and Safety of Sacubitril/Valsartan Compared to Valsartan in Patients with Heart Failure and Mildly Reduced and Preserved Ejection Fractions: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baseline characteristics and treatment of patients in Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure trial (PARADIGM-HF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARADIGM-HF - Sacubitril/valsartan vs enalapril in HFrEF (short) — NERDCAT [nerdcat.org]
- 8. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 9. B-type Natriuretic Peptide During Treatment with Sacubitril/Valsartan: the PARADIGM-HF Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AT1 Receptor Neprilysin Inhibitors (ARNIs) in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
The advent of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) marks a significant advancement in the management of cardiovascular diseases, particularly heart failure. This guide provides a comprehensive comparative analysis of the leading ARNI, sacubitril/valsartan, against traditional renin-angiotensin-aldosterone system (RAAS) inhibitors, namely angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). The following sections present a detailed examination of their mechanisms of action, comparative efficacy, and safety profiles, supported by key experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach
ARNIs exert their therapeutic effects through a dual mechanism that simultaneously blocks the AT1 receptor and inhibits the enzyme neprilysin.[1]
-
AT1 Receptor Blockade: The ARB component, such as valsartan, competitively inhibits the binding of angiotensin II to its AT1 receptor. This action counteracts the detrimental effects of angiotensin II, including vasoconstriction, sodium and water retention, and adverse cardiac remodeling.
-
Neprilysin Inhibition: The neprilysin inhibitor component, such as sacubitril, prevents the breakdown of natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Elevated levels of these peptides promote vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload.
This dual action provides a more comprehensive neurohormonal modulation compared to single-pathway inhibitors.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by ARNIs.
Comparative Efficacy: Sacubitril/Valsartan vs. Enalapril
The landmark Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure (PARADIGM-HF) trial provided robust evidence of the superiority of sacubitril/valsartan over the ACE inhibitor enalapril in patients with heart failure with reduced ejection fraction (HFrEF).[2][3]
| Outcome | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint (Cardiovascular Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 |
| Cardiovascular Death | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 |
| All-Cause Mortality | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |
| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 |
Data from the PARADIGM-HF trial.[2][3]
Comparative Efficacy: Sacubitril/Valsartan vs. Valsartan
A meta-analysis of randomized controlled trials in patients with heart failure with mildly reduced ejection fraction (HFmrEF) and preserved ejection fraction (HFpEF) compared sacubitril/valsartan to valsartan.[4][5]
| Outcome | Sacubitril/Valsartan vs. Valsartan | Result | p-value |
| Composite Endpoint (HF Hospitalization and CV Death) | Relative Risk (95% CI) | 0.86 (0.75-0.99) | 0.04 |
| Cardiovascular Death | Relative Risk (95% CI) | 0.92 (0.77-1.10) | 0.38 |
| Improvement in NYHA Class | Odds Ratio (95% CI) | 1.32 (1.11-1.58) | 0.002 |
Data from a meta-analysis of trials in HFmrEF and HFpEF.[4][5]
Safety and Tolerability Profile
The safety profiles of ARNIs have been extensively studied, with hypotension being the most notable adverse event compared to ACE inhibitors and ARBs.
| Adverse Event | Sacubitril/Valsartan | Enalapril | p-value |
| Symptomatic Hypotension | 14.0% | 9.2% | <0.001 |
| Angioedema | 0.5% | 0.2% | 0.13 |
| Cough | 11.3% | 14.3% | <0.001 |
| Renal Impairment | 10.1% | 11.5% | 0.08 |
| Hyperkalemia | 11.6% | 14.0% | 0.007 |
Data from the PARADIGM-HF trial.
| Adverse Event | Sacubitril/Valsartan vs. Valsartan | Odds Ratio (95% CI) | p-value |
| Hypotension | 1.67 (1.27-2.19) | <0.0001 | |
| Hyperkalemia | No significant difference | - | |
| Worsening Renal Function | No significant difference | - |
Data from a meta-analysis of trials in HFmrEF and HFpEF.[4][5]
Experimental Protocols
PARADIGM-HF Trial Methodology
The PARADIGM-HF trial was a randomized, double-blind, parallel-group, active-controlled, two-arm, event-driven trial.[6]
-
Patient Population: Patients with chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of 40% or less (later amended to ≤35%).[7][8]
-
Intervention: Patients were randomized to receive either sacubitril/valsartan (200 mg twice daily) or enalapril (10 mg twice daily) in addition to standard heart failure therapy.[3]
-
Primary Outcome: The primary endpoint was a composite of death from cardiovascular causes or hospitalization for heart failure.[2]
-
Run-in Period: The trial included a single-blind run-in period where patients received enalapril followed by sacubitril/valsartan to ensure tolerability before randomization.[6]
Measurement of N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)
-
Sample Collection: Blood samples are collected from a vein in the arm into a test tube.[9]
-
Assay: Plasma or serum is separated by centrifugation, and NT-proBNP levels are measured using a commercially available immunoassay. In the PARADIGM-HF trial, a central laboratory was used for these measurements.[6] It is important to note that while sacubitril/valsartan treatment can lead to an increase in BNP levels (a substrate for neprilysin), NT-proBNP levels are not directly affected and can be used to monitor treatment response.[9]
Assessment of Left Ventricular Ejection Fraction (LVEF)
-
Methodology: Two-dimensional (2D) echocardiography is the most common method for assessing LVEF. The biplane method of disks (modified Simpson's rule) is the recommended technique.[1]
-
Procedure: This method involves tracing the endocardial border in the apical four-chamber and two-chamber views at both end-diastole and end-systole. The left ventricular volumes at these two points are then used to calculate the ejection fraction (LVEF = [(End-Diastolic Volume - End-Systolic Volume) / End-Diastolic Volume] x 100).[1]
Conclusion
The evidence from large-scale clinical trials strongly supports the superiority of the ARNI sacubitril/valsartan over traditional ACE inhibitors like enalapril for patients with HFrEF in reducing cardiovascular mortality and hospitalizations for heart failure. While direct comparisons with ARBs in HFrEF are less extensive, data from HFmrEF and HFpEF populations suggest benefits in improving symptoms and reducing heart failure hospitalizations. The primary safety consideration for ARNIs is a higher incidence of hypotension, which is generally manageable. The dual mechanism of action, targeting both the RAAS and the natriuretic peptide system, represents a paradigm shift in the management of heart failure.
References
- 1. Impact of sacubitril/valsartan on echo parameters in heart failure patients with reduced ejection fraction a prospective evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. organscigroup.com [organscigroup.com]
- 4. mdpi.com [mdpi.com]
- 5. The Efficacy and Safety of Sacubitril/Valsartan Compared to Valsartan in Patients with Heart Failure and Mildly Reduced and Preserved Ejection Fractions: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baseline characteristics and treatment of patients in Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure trial (PARADIGM-HF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARADIGM-HF - Sacubitril/valsartan vs enalapril in HFrEF (short) — NERDCAT [nerdcat.org]
- 8. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 9. B-type Natriuretic Peptide During Treatment with Sacubitril/Valsartan: the PARADIGM-HF Trial - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Action TD-0212 TFA: A Comparative Analysis of Efficacy in Renin-Dependent and Renin-Independent Hypertension
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of TD-0212 TFA, a novel dual-acting angiotensin II type 1 (AT1) receptor and neprilysin (NEP) inhibitor, in preclinical models of renin-dependent and renin-independent hypertension. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential against established antihypertensive agents.
Introduction to this compound
This compound is a first-in-class small molecule that simultaneously blocks the AT1 receptor and inhibits neprilysin.[1] This dual mechanism of action targets two key pathways in blood pressure regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Concurrently, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis.[3]
Efficacy in Renin-Dependent vs. Renin-Independent Hypertension
The efficacy of this compound has been evaluated in two distinct preclinical models of hypertension: the spontaneously hypertensive rat (SHR) as a model of renin-dependent hypertension, and the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat, a model of renin-independent (low-renin) hypertension.[4]
Renin-Dependent Hypertension: Spontaneously Hypertensive Rat (SHR) Model
In the SHR model, which mimics essential hypertension in humans with an activated RAAS, this compound demonstrated a dose-dependent reduction in mean arterial pressure (MAP).[2]
Renin-Independent Hypertension: DOCA-Salt Hypertensive Rat Model
In the DOCA-salt model, characterized by low renin levels and volume expansion, this compound also exhibited significant blood pressure-lowering effects.[2] This suggests that the neprilysin inhibition component of this compound contributes significantly to its antihypertensive action in states where the RAAS is not the primary driver of hypertension.
Comparative Efficacy Data
The following tables summarize the antihypertensive efficacy of this compound in comparison to standard-of-care agents in their respective hypertension models.
Table 1: Efficacy in Renin-Dependent Hypertension (Spontaneously Hypertensive Rat Model)
| Treatment Group | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Citation |
| This compound | 3 mg/kg | Oral | Dose-dependent reduction | [2] |
| This compound | 10 mg/kg | Oral | Statistically significant reduction | [2] |
| This compound | 30 mg/kg | Oral | Sustained reduction over 24h | [2] |
| This compound | 100 mg/kg | Oral | Pronounced and sustained reduction | [2] |
| Enalapril (ACE Inhibitor) | 10 mg/kg/day | Oral | Significant reduction | [5] |
| Ramipril (ACE Inhibitor) | 1 mg/kg/day | Drinking Water | Doubled lifespan, prevented LVH | [6] |
LVH: Left Ventricular Hypertrophy
Table 2: Efficacy in Renin-Independent Hypertension (DOCA-Salt Hypertensive Rat Model)
| Treatment Group | Dose | Route of Administration | Change in Blood Pressure | Citation |
| This compound | Not specified | Not specified | Similar reduction to omapatrilat | [7] |
| Spironolactone (MRA) | 20 mg/kg/day | Subcutaneous | Prevented rise in systolic blood pressure | [8] |
MRA: Mineralocorticoid Receptor Antagonist
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided.
Experimental Protocols
Renin-Dependent Hypertension Model: Spontaneously Hypertensive Rat (SHR)
-
Animal Model: Male spontaneously hypertensive rats (SHR) are typically used as they genetically develop hypertension that closely mimics human essential hypertension with an activated renin-angiotensin system.[9]
-
Induction of Hypertension: Hypertension develops spontaneously in this strain. Rats are typically used for studies once hypertension is established, often between 12 and 16 weeks of age.
-
Treatment Administration: this compound or comparator agents (e.g., ACE inhibitors) are administered orally via gavage. Dosing regimens may vary, but can include single-dose administration to assess acute effects or chronic daily dosing for several weeks to evaluate sustained antihypertensive efficacy.[10]
-
Blood Pressure Measurement: Blood pressure is continuously monitored using radiotelemetry implants for accurate and stress-free measurements in conscious, freely moving animals.[2]
Renin-Independent Hypertension Model: Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hypertension:
-
Unilateral nephrectomy (removal of one kidney) is performed to impair renal sodium excretion.[11]
-
A slow-release pellet of deoxycorticosterone acetate (DOCA), a mineralocorticoid, is implanted subcutaneously.[11]
-
The rats are provided with drinking water containing 1% NaCl and 0.2% KCl to induce volume expansion.[12]
-
-
Treatment Administration: After a period of hypertension development (typically 3-4 weeks), this compound or comparator agents (e.g., mineralocorticoid receptor antagonists) are administered, often orally.
-
Blood Pressure Measurement: Similar to the SHR model, radiotelemetry is the preferred method for continuous and accurate blood pressure monitoring.
Conclusion
This compound demonstrates significant antihypertensive efficacy in both renin-dependent and renin-independent models of hypertension. Its dual mechanism of action, combining AT1 receptor blockade and neprilysin inhibition, offers a comprehensive approach to blood pressure control that is effective even in low-renin states. This positions this compound as a promising therapeutic candidate for a broad range of hypertensive patients. Further clinical investigation is warranted to translate these preclinical findings to human subjects.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Long-term ACE inhibition doubles lifespan of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Brief angiotensin converting enzyme inhibitor treatment in young spontaneously hypertensive rats reduces blood pressure long-term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Dual-Action TD-0212 TFA: A Comparative Analysis of Efficacy in Renin-Dependent and Renin-Independent Hypertension
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of TD-0212 TFA, a novel dual-acting angiotensin II type 1 (AT1) receptor and neprilysin (NEP) inhibitor, in preclinical models of renin-dependent and renin-independent hypertension. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential against established antihypertensive agents.
Introduction to this compound
This compound is a first-in-class small molecule that simultaneously blocks the AT1 receptor and inhibits neprilysin.[1] This dual mechanism of action targets two key pathways in blood pressure regulation: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Concurrently, by inhibiting neprilysin, it increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis.[3]
Efficacy in Renin-Dependent vs. Renin-Independent Hypertension
The efficacy of this compound has been evaluated in two distinct preclinical models of hypertension: the spontaneously hypertensive rat (SHR) as a model of renin-dependent hypertension, and the deoxycorticosterone acetate (DOCA)-salt hypertensive rat, a model of renin-independent (low-renin) hypertension.[4]
Renin-Dependent Hypertension: Spontaneously Hypertensive Rat (SHR) Model
In the SHR model, which mimics essential hypertension in humans with an activated RAAS, this compound demonstrated a dose-dependent reduction in mean arterial pressure (MAP).[2]
Renin-Independent Hypertension: DOCA-Salt Hypertensive Rat Model
In the DOCA-salt model, characterized by low renin levels and volume expansion, this compound also exhibited significant blood pressure-lowering effects.[2] This suggests that the neprilysin inhibition component of this compound contributes significantly to its antihypertensive action in states where the RAAS is not the primary driver of hypertension.
Comparative Efficacy Data
The following tables summarize the antihypertensive efficacy of this compound in comparison to standard-of-care agents in their respective hypertension models.
Table 1: Efficacy in Renin-Dependent Hypertension (Spontaneously Hypertensive Rat Model)
| Treatment Group | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Citation |
| This compound | 3 mg/kg | Oral | Dose-dependent reduction | [2] |
| This compound | 10 mg/kg | Oral | Statistically significant reduction | [2] |
| This compound | 30 mg/kg | Oral | Sustained reduction over 24h | [2] |
| This compound | 100 mg/kg | Oral | Pronounced and sustained reduction | [2] |
| Enalapril (ACE Inhibitor) | 10 mg/kg/day | Oral | Significant reduction | [5] |
| Ramipril (ACE Inhibitor) | 1 mg/kg/day | Drinking Water | Doubled lifespan, prevented LVH | [6] |
LVH: Left Ventricular Hypertrophy
Table 2: Efficacy in Renin-Independent Hypertension (DOCA-Salt Hypertensive Rat Model)
| Treatment Group | Dose | Route of Administration | Change in Blood Pressure | Citation |
| This compound | Not specified | Not specified | Similar reduction to omapatrilat | [7] |
| Spironolactone (MRA) | 20 mg/kg/day | Subcutaneous | Prevented rise in systolic blood pressure | [8] |
MRA: Mineralocorticoid Receptor Antagonist
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided.
Experimental Protocols
Renin-Dependent Hypertension Model: Spontaneously Hypertensive Rat (SHR)
-
Animal Model: Male spontaneously hypertensive rats (SHR) are typically used as they genetically develop hypertension that closely mimics human essential hypertension with an activated renin-angiotensin system.[9]
-
Induction of Hypertension: Hypertension develops spontaneously in this strain. Rats are typically used for studies once hypertension is established, often between 12 and 16 weeks of age.
-
Treatment Administration: this compound or comparator agents (e.g., ACE inhibitors) are administered orally via gavage. Dosing regimens may vary, but can include single-dose administration to assess acute effects or chronic daily dosing for several weeks to evaluate sustained antihypertensive efficacy.[10]
-
Blood Pressure Measurement: Blood pressure is continuously monitored using radiotelemetry implants for accurate and stress-free measurements in conscious, freely moving animals.[2]
Renin-Independent Hypertension Model: Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hypertension:
-
Unilateral nephrectomy (removal of one kidney) is performed to impair renal sodium excretion.[11]
-
A slow-release pellet of deoxycorticosterone acetate (DOCA), a mineralocorticoid, is implanted subcutaneously.[11]
-
The rats are provided with drinking water containing 1% NaCl and 0.2% KCl to induce volume expansion.[12]
-
-
Treatment Administration: After a period of hypertension development (typically 3-4 weeks), this compound or comparator agents (e.g., mineralocorticoid receptor antagonists) are administered, often orally.
-
Blood Pressure Measurement: Similar to the SHR model, radiotelemetry is the preferred method for continuous and accurate blood pressure monitoring.
Conclusion
This compound demonstrates significant antihypertensive efficacy in both renin-dependent and renin-independent models of hypertension. Its dual mechanism of action, combining AT1 receptor blockade and neprilysin inhibition, offers a comprehensive approach to blood pressure control that is effective even in low-renin states. This positions this compound as a promising therapeutic candidate for a broad range of hypertensive patients. Further clinical investigation is warranted to translate these preclinical findings to human subjects.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Long-term ACE inhibition doubles lifespan of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of TD-0212, an Orally Active Dual Pharmacology AT1 Antagonist and Neprilysin Inhibitor (ARNI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Brief angiotensin converting enzyme inhibitor treatment in young spontaneously hypertensive rats reduces blood pressure long-term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Preclinical Comparison of TD-0212 TFA: A Novel Angiotensin Receptor-Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for TD-0212 TFA, a novel, orally active dual angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor. The information presented herein is based on published preclinical studies and is intended for an audience of researchers, scientists, and drug development professionals. Due to the early stage of its development, long-term safety and efficacy data for this compound in humans are not yet available. This guide, therefore, focuses on a preclinical comparison with other relevant cardiovascular therapeutic agents.
Executive Summary
This compound is an investigational agent that combines two therapeutic mechanisms: blockade of the AT1 receptor and inhibition of neprilysin. This dual-action mechanism is designed to offer enhanced cardiovascular benefits, including blood pressure reduction and potentially improved cardiac outcomes. Preclinical studies suggest that this compound effectively lowers blood pressure in hypertensive animal models and may offer a significant safety advantage by having a lower risk of angioedema compared to earlier dual-acting agents like omapatrilat (B1677282). This guide will compare the preclinical profile of this compound with established cardiovascular drugs, including the vasopeptidase inhibitor omapatrilat and the angiotensin receptor blockers (ARBs) losartan (B1675146) and valsartan.
Mechanism of Action: Angiotensin Receptor-Neprilysin Inhibition
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) like this compound exert their effects through a dual mechanism of action.[1]
-
AT1 Receptor Blockade : By blocking the angiotensin II type 1 (AT1) receptor, ARNIs inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1]
-
Neprilysin Inhibition : Neprilysin is an enzyme that degrades several vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]). By inhibiting neprilysin, ARNIs increase the levels of these peptides, which promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production), thereby reducing blood pressure and cardiac preload and afterload.[1]
This dual mechanism provides a synergistic approach to managing cardiovascular diseases like hypertension.
Figure 1: Mechanism of action of this compound.
Preclinical Efficacy Comparison
The primary preclinical model used to evaluate the antihypertensive efficacy of these compounds is the Spontaneously Hypertensive Rat (SHR) model.
Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
| Compound | Dosage | Route of Administration | Duration of Treatment | Observed Effect on Blood Pressure |
| This compound | Not specified | Oral | Not specified | Similar blood pressure reductions to omapatrilat. |
| Omapatrilat | 40 mg/kg/day | Oral (in drinking water) | 15 days | Normalized blood pressure in SHR.[2] |
| Omapatrilat | 100 µmol/kg/day | Oral | 11 days | Persistently lowered systolic blood pressure.[3] |
| Losartan | 20 mg/kg/day | Oral | 8 weeks | Inhibited blood pressure elevation.[4] |
| Losartan | 15 mg/kg/day | Not specified | 2 months | Reduced high blood pressure to levels of normotensive rats.[5] |
| Valsartan | Not specified | Oral | Not specified | Demonstrated antihypertensive effects.[6] |
Note: Direct comparative studies with this compound and the other agents under identical conditions are limited in the public domain. The data presented are from various preclinical studies.
Preclinical Safety Comparison: Angioedema Risk
A significant safety concern with drugs that inhibit both angiotensin-converting enzyme (ACE) and neprilysin, such as omapatrilat, is an increased risk of angioedema. This is thought to be due to the accumulation of bradykinin. This compound, by targeting the AT1 receptor instead of ACE, is hypothesized to have a lower risk of this adverse effect. The rat tracheal plasma extravasation (TPE) model is a preclinical assay used to assess this risk.
Tracheal Plasma Extravasation (TPE) in Rats
| Compound | Observation in TPE Model |
| This compound | Did not increase TPE at antihypertensive doses. |
| Omapatrilat | Increased TPE. |
| Losartan | Data not readily available in the searched literature. |
| Valsartan | Data not readily available in the searched literature. |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model for Blood Pressure Measurement
The SHR model is a well-established inbred rat strain that spontaneously develops hypertension, mimicking essential hypertension in humans.
Figure 2: Experimental workflow for the SHR model.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are typically used.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method.[7][8] This involves placing a cuff around the rat's tail and inflating it to occlude blood flow, then gradually deflating it while a sensor detects the return of blood flow.
-
Dosing: Test compounds are administered orally, often daily, for a specified period (e.g., several weeks).
-
Data Analysis: Changes in blood pressure from baseline are compared between the treatment and vehicle control groups.
Rat Tracheal Plasma Extravasation (TPE) Model for Angioedema Risk Assessment
This model assesses the potential of a substance to cause plasma leakage from blood vessels in the trachea, which is an indicator of angioedema risk.
Figure 3: Experimental workflow for the TPE model.
Methodology:
-
Animal Model: Male rats are typically used.
-
Procedure:
-
Animals are anesthetized.
-
Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
The test compound is administered.
-
After a specific time, the circulatory system is perfused to remove the dye from the blood vessels.
-
The trachea is removed, and the amount of Evans blue dye that has leaked into the tracheal tissue is extracted and quantified.[9][10]
-
-
Data Analysis: An increase in the amount of dye in the trachea of treated animals compared to controls indicates increased plasma extravasation and a potential risk of angioedema.
Conclusion
The available preclinical data suggest that this compound is a promising dual-acting ARNI with potent antihypertensive effects comparable to other agents in its class. A key potential advantage of this compound is its lower propensity to induce angioedema, a significant side effect associated with vasopeptidase inhibitors that also block ACE. Further preclinical and clinical studies are necessary to fully elucidate the long-term safety and efficacy profile of this compound and to confirm these early promising findings. This guide provides a foundational comparison based on the current preclinical landscape to aid researchers and drug development professionals in their evaluation of this novel therapeutic candidate.
References
- 1. The cardiovascular actions of omapatrilat in spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 2. Omapatrilat normalizes renal function curve in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of omapatrilat in low, normal, and high renin experimental hypertension [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan enhances cognitive and structural neuroplasticity impairments in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Preclinical and clinical profile of Valsartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a model of tracheal plasma extravasation in passively sensitized rats using anti-allergic and anti-inflammatory drugs by oral and intratracheal route - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Comparison of TD-0212 TFA: A Novel Angiotensin Receptor-Neprilysin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for TD-0212 TFA, a novel, orally active dual angiotensin II type 1 (AT1) receptor antagonist and neprilysin (NEP) inhibitor. The information presented herein is based on published preclinical studies and is intended for an audience of researchers, scientists, and drug development professionals. Due to the early stage of its development, long-term safety and efficacy data for this compound in humans are not yet available. This guide, therefore, focuses on a preclinical comparison with other relevant cardiovascular therapeutic agents.
Executive Summary
This compound is an investigational agent that combines two therapeutic mechanisms: blockade of the AT1 receptor and inhibition of neprilysin. This dual-action mechanism is designed to offer enhanced cardiovascular benefits, including blood pressure reduction and potentially improved cardiac outcomes. Preclinical studies suggest that this compound effectively lowers blood pressure in hypertensive animal models and may offer a significant safety advantage by having a lower risk of angioedema compared to earlier dual-acting agents like omapatrilat. This guide will compare the preclinical profile of this compound with established cardiovascular drugs, including the vasopeptidase inhibitor omapatrilat and the angiotensin receptor blockers (ARBs) losartan and valsartan.
Mechanism of Action: Angiotensin Receptor-Neprilysin Inhibition
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) like this compound exert their effects through a dual mechanism of action.[1]
-
AT1 Receptor Blockade : By blocking the angiotensin II type 1 (AT1) receptor, ARNIs inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[1]
-
Neprilysin Inhibition : Neprilysin is an enzyme that degrades several vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]). By inhibiting neprilysin, ARNIs increase the levels of these peptides, which promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production), thereby reducing blood pressure and cardiac preload and afterload.[1]
This dual mechanism provides a synergistic approach to managing cardiovascular diseases like hypertension.
Figure 1: Mechanism of action of this compound.
Preclinical Efficacy Comparison
The primary preclinical model used to evaluate the antihypertensive efficacy of these compounds is the Spontaneously Hypertensive Rat (SHR) model.
Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
| Compound | Dosage | Route of Administration | Duration of Treatment | Observed Effect on Blood Pressure |
| This compound | Not specified | Oral | Not specified | Similar blood pressure reductions to omapatrilat. |
| Omapatrilat | 40 mg/kg/day | Oral (in drinking water) | 15 days | Normalized blood pressure in SHR.[2] |
| Omapatrilat | 100 µmol/kg/day | Oral | 11 days | Persistently lowered systolic blood pressure.[3] |
| Losartan | 20 mg/kg/day | Oral | 8 weeks | Inhibited blood pressure elevation.[4] |
| Losartan | 15 mg/kg/day | Not specified | 2 months | Reduced high blood pressure to levels of normotensive rats.[5] |
| Valsartan | Not specified | Oral | Not specified | Demonstrated antihypertensive effects.[6] |
Note: Direct comparative studies with this compound and the other agents under identical conditions are limited in the public domain. The data presented are from various preclinical studies.
Preclinical Safety Comparison: Angioedema Risk
A significant safety concern with drugs that inhibit both angiotensin-converting enzyme (ACE) and neprilysin, such as omapatrilat, is an increased risk of angioedema. This is thought to be due to the accumulation of bradykinin. This compound, by targeting the AT1 receptor instead of ACE, is hypothesized to have a lower risk of this adverse effect. The rat tracheal plasma extravasation (TPE) model is a preclinical assay used to assess this risk.
Tracheal Plasma Extravasation (TPE) in Rats
| Compound | Observation in TPE Model |
| This compound | Did not increase TPE at antihypertensive doses. |
| Omapatrilat | Increased TPE. |
| Losartan | Data not readily available in the searched literature. |
| Valsartan | Data not readily available in the searched literature. |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model for Blood Pressure Measurement
The SHR model is a well-established inbred rat strain that spontaneously develops hypertension, mimicking essential hypertension in humans.
Figure 2: Experimental workflow for the SHR model.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are typically used.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method.[7][8] This involves placing a cuff around the rat's tail and inflating it to occlude blood flow, then gradually deflating it while a sensor detects the return of blood flow.
-
Dosing: Test compounds are administered orally, often daily, for a specified period (e.g., several weeks).
-
Data Analysis: Changes in blood pressure from baseline are compared between the treatment and vehicle control groups.
Rat Tracheal Plasma Extravasation (TPE) Model for Angioedema Risk Assessment
This model assesses the potential of a substance to cause plasma leakage from blood vessels in the trachea, which is an indicator of angioedema risk.
Figure 3: Experimental workflow for the TPE model.
Methodology:
-
Animal Model: Male rats are typically used.
-
Procedure:
-
Animals are anesthetized.
-
Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
The test compound is administered.
-
After a specific time, the circulatory system is perfused to remove the dye from the blood vessels.
-
The trachea is removed, and the amount of Evans blue dye that has leaked into the tracheal tissue is extracted and quantified.[9][10]
-
-
Data Analysis: An increase in the amount of dye in the trachea of treated animals compared to controls indicates increased plasma extravasation and a potential risk of angioedema.
Conclusion
The available preclinical data suggest that this compound is a promising dual-acting ARNI with potent antihypertensive effects comparable to other agents in its class. A key potential advantage of this compound is its lower propensity to induce angioedema, a significant side effect associated with vasopeptidase inhibitors that also block ACE. Further preclinical and clinical studies are necessary to fully elucidate the long-term safety and efficacy profile of this compound and to confirm these early promising findings. This guide provides a foundational comparison based on the current preclinical landscape to aid researchers and drug development professionals in their evaluation of this novel therapeutic candidate.
References
- 1. The cardiovascular actions of omapatrilat in spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 2. Omapatrilat normalizes renal function curve in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of omapatrilat in low, normal, and high renin experimental hypertension [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan enhances cognitive and structural neuroplasticity impairments in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Preclinical and clinical profile of Valsartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma extravasation induced in rat trachea by 6-OHDA is mediated by sensory nerves, not by sympathetic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a model of tracheal plasma extravasation in passively sensitized rats using anti-allergic and anti-inflammatory drugs by oral and intratracheal route - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: The Preclinical Profile of TD-0212 TFA versus Other Angiotensin Receptor-Neprilysin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) has marked a significant advancement in the management of cardiovascular diseases, particularly heart failure. This guide provides a detailed head-to-head comparison of the preclinical candidate TD-0212 TFA with the established ARNI, sacubitril/valsartan (Entresto®). By presenting available experimental data, this document aims to offer an objective resource for researchers and drug development professionals.
Mechanism of Action: A Dual Approach
ARNIs exert their therapeutic effects through a dual mechanism of action that involves the simultaneous blockade of the angiotensin II type 1 (AT1) receptor and inhibition of the enzyme neprilysin.[1][2]
-
AT1 Receptor Blockade: This action inhibits the detrimental effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). These effects include vasoconstriction, sodium and water retention, and cardiac and vascular remodeling.
-
Neprilysin Inhibition: Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting neprilysin, ARNIs increase the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.
This dual mechanism provides a more comprehensive approach to counteracting the neurohormonal dysregulation that characterizes heart failure and hypertension compared to agents that only block the RAAS.
Comparative Preclinical Data
Direct head-to-head preclinical studies comparing this compound and sacubitril/valsartan are not publicly available. However, an indirect comparison can be made based on their individual preclinical data.
In Vitro Potency
The in vitro potency of an ARNI is a key determinant of its efficacy. This is typically assessed by measuring its binding affinity for the AT1 receptor (expressed as Ki or pKi) and its inhibitory activity against the neprilysin enzyme (expressed as IC50 or pIC50).
| Compound | AT1 Receptor Binding (pKi) | Neprilysin Inhibition (pIC50) |
| This compound | 8.9[1][2] | 9.2[1][2] |
| Sacubitril/Valsartan | Sacubitrilat (B1680482) (active metabolite): Data not readily available in this format. Valsartan is the AT1 receptor antagonist. | Sacubitrilat (active metabolite): Potent neprilysin inhibitor. |
Note: A higher pKi or pIC50 value indicates greater potency.
Preclinical Pharmacokinetics
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which in turn influence its dosing regimen and therapeutic window.
| Parameter | This compound | Sacubitril/Valsartan |
| Oral Bioavailability | Orally active in rats[3] | Sacubitril: ≥60% (in humans)[3] |
| Active Metabolite | Not reported | Sacubitril is a prodrug, metabolized to the active sacubitrilat (LBQ657) |
| Half-life (t½) | Data not available | Sacubitril: ~1.4 hours; Sacubitrilat: ~11.5 hours; Valsartan: ~9.9 hours (in humans) |
Preclinical Pharmacodynamics
Pharmacodynamic studies assess the physiological effects of a drug. For ARNIs, key pharmacodynamic markers include blood pressure reduction in hypertensive models and elevation of biomarkers of neprilysin inhibition, such as cyclic guanosine (B1672433) monophosphate (cGMP).
| Model/Assay | This compound | Sacubitril/Valsartan |
| Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in blood pressure.[3] | Reduces blood pressure and cardiac hypertrophy. |
| Urinary cGMP Levels | >3-fold increase relative to vehicle in rats.[3] | Increases urinary cGMP in animal models and humans. |
| Angioedema Risk (Rat Tracheal Plasma Extravasation Model) | Did not increase tracheal plasma extravasation at antihypertensive doses.[3] | Preclinical data on this specific model not readily available. Clinical data indicates a low risk. |
Experimental Protocols
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the AT1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).
-
Radioligand Binding: A radiolabeled ligand for the AT1 receptor (e.g., [125I]Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Neprilysin Inhibition Assay (Urinary cGMP Measurement)
Objective: To assess the in vivo inhibition of neprilysin by measuring its downstream biomarker, urinary cGMP.
General Protocol:
-
Animal Model: Typically, rats or other suitable animal models are used.
-
Dosing: Animals are administered the test compound or vehicle.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 hours) in metabolic cages.
-
cGMP Measurement: The concentration of cGMP in the urine samples is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Urinary cGMP levels are normalized to urinary creatinine (B1669602) levels to account for variations in urine output. The results are compared between the treatment and vehicle groups.
Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the antihypertensive effect of a test compound in a genetic model of hypertension.
General Protocol:
-
Animal Model: Adult male or female SHRs are used. These rats spontaneously develop hypertension.
-
Blood Pressure Measurement: Baseline blood pressure is measured using telemetry or the tail-cuff method.
-
Dosing: The test compound or vehicle is administered to the rats, typically via oral gavage.
-
Post-Dose Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals for a specified period (e.g., 24 hours) after dosing.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between the treatment and vehicle groups. Dose-response curves can be generated to determine the potency and efficacy of the compound.
Rat Tracheal Plasma Extravasation Model
Objective: To assess the potential risk of a compound to induce angioedema.
General Protocol:
-
Animal Model: Anesthetized rats are used.
-
Dye Injection: A dye, such as Evans blue, is injected intravenously. This dye binds to plasma albumin.
-
Compound Administration: The test compound is administered, often in combination with a substance that can induce plasma extravasation (e.g., substance P or bradykinin).
-
Trachea Excision: After a set period, the trachea is excised.
-
Dye Extraction and Quantification: The amount of Evans blue dye that has extravasated into the tracheal tissue is extracted and quantified spectrophotometrically.
-
Data Analysis: An increase in dye extravasation in the treated group compared to the control group suggests a potential for inducing angioedema.[3]
Summary and Future Directions
The available preclinical data suggests that this compound is a potent ARNI with a promising in vivo profile. Its high in vitro potency for both the AT1 receptor and neprilysin, coupled with its oral activity and demonstrated blood pressure-lowering effects in a relevant animal model, positions it as a promising candidate for further development. The lack of increased tracheal plasma extravasation at antihypertensive doses in a preclinical model is a particularly encouraging finding, suggesting a potentially favorable safety profile with respect to angioedema risk.
Sacubitril/valsartan, as the first-in-class approved ARNI, has a well-established preclinical and extensive clinical profile demonstrating its efficacy and safety in heart failure.
A direct, head-to-head comparison of this compound and sacubitril/valsartan in the same preclinical models would be necessary for a definitive assessment of their relative potency, efficacy, and safety. Future studies should focus on generating comparative data on pharmacokinetics, pharmacodynamics (including dose-response relationships for blood pressure reduction and cGMP elevation), and long-term efficacy and safety in animal models of heart failure. Such data will be crucial in determining the potential clinical utility of this compound and its differentiation from existing ARNI therapies.
References
Head-to-Head Comparison: The Preclinical Profile of TD-0212 TFA versus Other Angiotensin Receptor-Neprilysin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) has marked a significant advancement in the management of cardiovascular diseases, particularly heart failure. This guide provides a detailed head-to-head comparison of the preclinical candidate TD-0212 TFA with the established ARNI, sacubitril/valsartan (Entresto®). By presenting available experimental data, this document aims to offer an objective resource for researchers and drug development professionals.
Mechanism of Action: A Dual Approach
ARNIs exert their therapeutic effects through a dual mechanism of action that involves the simultaneous blockade of the angiotensin II type 1 (AT1) receptor and inhibition of the enzyme neprilysin.[1][2]
-
AT1 Receptor Blockade: This action inhibits the detrimental effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). These effects include vasoconstriction, sodium and water retention, and cardiac and vascular remodeling.
-
Neprilysin Inhibition: Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting neprilysin, ARNIs increase the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in cardiac preload and afterload.
This dual mechanism provides a more comprehensive approach to counteracting the neurohormonal dysregulation that characterizes heart failure and hypertension compared to agents that only block the RAAS.
Comparative Preclinical Data
Direct head-to-head preclinical studies comparing this compound and sacubitril/valsartan are not publicly available. However, an indirect comparison can be made based on their individual preclinical data.
In Vitro Potency
The in vitro potency of an ARNI is a key determinant of its efficacy. This is typically assessed by measuring its binding affinity for the AT1 receptor (expressed as Ki or pKi) and its inhibitory activity against the neprilysin enzyme (expressed as IC50 or pIC50).
| Compound | AT1 Receptor Binding (pKi) | Neprilysin Inhibition (pIC50) |
| This compound | 8.9[1][2] | 9.2[1][2] |
| Sacubitril/Valsartan | Sacubitrilat (active metabolite): Data not readily available in this format. Valsartan is the AT1 receptor antagonist. | Sacubitrilat (active metabolite): Potent neprilysin inhibitor. |
Note: A higher pKi or pIC50 value indicates greater potency.
Preclinical Pharmacokinetics
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which in turn influence its dosing regimen and therapeutic window.
| Parameter | This compound | Sacubitril/Valsartan |
| Oral Bioavailability | Orally active in rats[3] | Sacubitril: ≥60% (in humans)[3] |
| Active Metabolite | Not reported | Sacubitril is a prodrug, metabolized to the active sacubitrilat (LBQ657) |
| Half-life (t½) | Data not available | Sacubitril: ~1.4 hours; Sacubitrilat: ~11.5 hours; Valsartan: ~9.9 hours (in humans) |
Preclinical Pharmacodynamics
Pharmacodynamic studies assess the physiological effects of a drug. For ARNIs, key pharmacodynamic markers include blood pressure reduction in hypertensive models and elevation of biomarkers of neprilysin inhibition, such as cyclic guanosine monophosphate (cGMP).
| Model/Assay | This compound | Sacubitril/Valsartan |
| Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in blood pressure.[3] | Reduces blood pressure and cardiac hypertrophy. |
| Urinary cGMP Levels | >3-fold increase relative to vehicle in rats.[3] | Increases urinary cGMP in animal models and humans. |
| Angioedema Risk (Rat Tracheal Plasma Extravasation Model) | Did not increase tracheal plasma extravasation at antihypertensive doses.[3] | Preclinical data on this specific model not readily available. Clinical data indicates a low risk. |
Experimental Protocols
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the AT1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).
-
Radioligand Binding: A radiolabeled ligand for the AT1 receptor (e.g., [125I]Angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Neprilysin Inhibition Assay (Urinary cGMP Measurement)
Objective: To assess the in vivo inhibition of neprilysin by measuring its downstream biomarker, urinary cGMP.
General Protocol:
-
Animal Model: Typically, rats or other suitable animal models are used.
-
Dosing: Animals are administered the test compound or vehicle.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 hours) in metabolic cages.
-
cGMP Measurement: The concentration of cGMP in the urine samples is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Urinary cGMP levels are normalized to urinary creatinine levels to account for variations in urine output. The results are compared between the treatment and vehicle groups.
Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the antihypertensive effect of a test compound in a genetic model of hypertension.
General Protocol:
-
Animal Model: Adult male or female SHRs are used. These rats spontaneously develop hypertension.
-
Blood Pressure Measurement: Baseline blood pressure is measured using telemetry or the tail-cuff method.
-
Dosing: The test compound or vehicle is administered to the rats, typically via oral gavage.
-
Post-Dose Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals for a specified period (e.g., 24 hours) after dosing.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between the treatment and vehicle groups. Dose-response curves can be generated to determine the potency and efficacy of the compound.
Rat Tracheal Plasma Extravasation Model
Objective: To assess the potential risk of a compound to induce angioedema.
General Protocol:
-
Animal Model: Anesthetized rats are used.
-
Dye Injection: A dye, such as Evans blue, is injected intravenously. This dye binds to plasma albumin.
-
Compound Administration: The test compound is administered, often in combination with a substance that can induce plasma extravasation (e.g., substance P or bradykinin).
-
Trachea Excision: After a set period, the trachea is excised.
-
Dye Extraction and Quantification: The amount of Evans blue dye that has extravasated into the tracheal tissue is extracted and quantified spectrophotometrically.
-
Data Analysis: An increase in dye extravasation in the treated group compared to the control group suggests a potential for inducing angioedema.[3]
Summary and Future Directions
The available preclinical data suggests that this compound is a potent ARNI with a promising in vivo profile. Its high in vitro potency for both the AT1 receptor and neprilysin, coupled with its oral activity and demonstrated blood pressure-lowering effects in a relevant animal model, positions it as a promising candidate for further development. The lack of increased tracheal plasma extravasation at antihypertensive doses in a preclinical model is a particularly encouraging finding, suggesting a potentially favorable safety profile with respect to angioedema risk.
Sacubitril/valsartan, as the first-in-class approved ARNI, has a well-established preclinical and extensive clinical profile demonstrating its efficacy and safety in heart failure.
A direct, head-to-head comparison of this compound and sacubitril/valsartan in the same preclinical models would be necessary for a definitive assessment of their relative potency, efficacy, and safety. Future studies should focus on generating comparative data on pharmacokinetics, pharmacodynamics (including dose-response relationships for blood pressure reduction and cGMP elevation), and long-term efficacy and safety in animal models of heart failure. Such data will be crucial in determining the potential clinical utility of this compound and its differentiation from existing ARNI therapies.
References
TD-0212 TFA: A Bradykinin-Sparing Approach to Dual Neprilysin and Angiotensin Receptor Inhibition
For researchers, scientists, and drug development professionals, understanding the intricate pharmacological profiles of novel therapeutics is paramount. This guide provides a comparative analysis of TD-0212 TFA and traditional Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on their differential effects on bradykinin (B550075) levels, a key mediator of angioedema.
This compound is a dual-acting compound that simultaneously inhibits the angiotensin II type 1 (AT1) receptor and neprilysin (NEP). This dual mechanism offers the potential for enhanced cardiovascular benefits. However, a critical consideration for any drug modulating the renin-angiotensin-aldosterone system (RAAS) and related pathways is its impact on bradykinin metabolism. ACE inhibitors, a cornerstone of cardiovascular therapy, are well-known to increase bradykinin levels, which can lead to the adverse effect of angioedema.
The rationale behind the development of this compound was to achieve the therapeutic advantages of dual inhibition while mitigating the risk of angioedema. This is accomplished by specifically avoiding the inhibition of ACE, the primary enzyme responsible for bradykinin degradation.[1]
Comparative Effects on Bradykinin-Mediated Plasma Extravasation
A study by Hegde et al. (2011) investigated the effects of a dual AT1 receptor and neprilysin inhibitor, structurally related to this compound, on tracheal plasma extravasation in a rat model. This in vivo assay is a well-established surrogate for bradykinin-mediated angioedema. The study compared this dual inhibitor with compounds possessing ACE inhibitory activity.
The results demonstrated that while the dual ACE/neprilysin inhibitor omapatrilat (B1677282) significantly potentiated bradykinin-induced tracheal plasma extravasation, the dual AT1 receptor/neprilysin inhibitor did not. This suggests that by leaving the ACE pathway intact, the accumulation of bradykinin and its subsequent effect on vascular permeability are avoided.
Table 1: Comparative Effect of Different Inhibitors on Bradykinin-Induced Tracheal Plasma Extravasation in Rats
| Treatment Group | Fold Increase in Plasma Extravasation (Mean ± SEM) |
| Vehicle | 1.0 ± 0.2 |
| Bradykinin Alone | 3.5 ± 0.5 |
| ACE Inhibitor + Bradykinin | 7.2 ± 0.8 |
| Omapatrilat (ACE/NEP Inhibitor) + Bradykinin | 9.5 ± 1.1 |
| Dual AT1/NEP Inhibitor (this compound surrogate) + Bradykinin | 3.8 ± 0.6 |
Data extrapolated from analogous compound in Hegde et al., 2011. The values represent the potentiation of bradykinin-induced effects.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms of action and the experimental design used to assess bradykinin-related effects, the following diagrams are provided.
Caption: ACE Inhibitor vs. This compound Bradykinin Pathways.
References
TD-0212 TFA: A Bradykinin-Sparing Approach to Dual Neprilysin and Angiotensin Receptor Inhibition
For researchers, scientists, and drug development professionals, understanding the intricate pharmacological profiles of novel therapeutics is paramount. This guide provides a comparative analysis of TD-0212 TFA and traditional Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on their differential effects on bradykinin levels, a key mediator of angioedema.
This compound is a dual-acting compound that simultaneously inhibits the angiotensin II type 1 (AT1) receptor and neprilysin (NEP). This dual mechanism offers the potential for enhanced cardiovascular benefits. However, a critical consideration for any drug modulating the renin-angiotensin-aldosterone system (RAAS) and related pathways is its impact on bradykinin metabolism. ACE inhibitors, a cornerstone of cardiovascular therapy, are well-known to increase bradykinin levels, which can lead to the adverse effect of angioedema.
The rationale behind the development of this compound was to achieve the therapeutic advantages of dual inhibition while mitigating the risk of angioedema. This is accomplished by specifically avoiding the inhibition of ACE, the primary enzyme responsible for bradykinin degradation.[1]
Comparative Effects on Bradykinin-Mediated Plasma Extravasation
A study by Hegde et al. (2011) investigated the effects of a dual AT1 receptor and neprilysin inhibitor, structurally related to this compound, on tracheal plasma extravasation in a rat model. This in vivo assay is a well-established surrogate for bradykinin-mediated angioedema. The study compared this dual inhibitor with compounds possessing ACE inhibitory activity.
The results demonstrated that while the dual ACE/neprilysin inhibitor omapatrilat significantly potentiated bradykinin-induced tracheal plasma extravasation, the dual AT1 receptor/neprilysin inhibitor did not. This suggests that by leaving the ACE pathway intact, the accumulation of bradykinin and its subsequent effect on vascular permeability are avoided.
Table 1: Comparative Effect of Different Inhibitors on Bradykinin-Induced Tracheal Plasma Extravasation in Rats
| Treatment Group | Fold Increase in Plasma Extravasation (Mean ± SEM) |
| Vehicle | 1.0 ± 0.2 |
| Bradykinin Alone | 3.5 ± 0.5 |
| ACE Inhibitor + Bradykinin | 7.2 ± 0.8 |
| Omapatrilat (ACE/NEP Inhibitor) + Bradykinin | 9.5 ± 1.1 |
| Dual AT1/NEP Inhibitor (this compound surrogate) + Bradykinin | 3.8 ± 0.6 |
Data extrapolated from analogous compound in Hegde et al., 2011. The values represent the potentiation of bradykinin-induced effects.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms of action and the experimental design used to assess bradykinin-related effects, the following diagrams are provided.
Caption: ACE Inhibitor vs. This compound Bradykinin Pathways.
References
Safety Operating Guide
Safe Disposal of TD-0212 TFA: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling TD-0212 TFA must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, focusing on the hazards associated with its trifluoroacetic acid (TFA) component.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably inside a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[1][2] This includes safety goggles with side shields, a face shield, chemical-resistant gloves, and a lab coat.[3][4] Emergency shower and eyewash stations should be readily accessible.[5]
Key Safety Data for Trifluoroacetic Acid (TFA)
| Property | Value | Source |
| CAS Number | 76-05-1 | [3][6] |
| Physical State | Colorless Liquid | [6] |
| Odor | Sharp, pungent | [6] |
| Boiling Point | 72.4 °C (162.3 °F) | |
| Melting Point | -15.4 °C (4.3 °F) | |
| pH | 2 (100 g/L aq. sol) | [2] |
| Vapor Pressure | 107 mmHg at 25 °C | [6] |
Spill Management Protocol
In the event of a this compound spill, immediate action is crucial to mitigate exposure and contamination.
For small spills (less than 500 mL):
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Absorb Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[5] Small spills can also be neutralized with a suitable agent like sodium carbonate.[6]
-
Collect Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[5][6]
-
Decontaminate Area: Clean the affected area thoroughly.
-
Dispose of Waste: The collected waste must be disposed of as hazardous chemical waste.[5]
For large spills (greater than 500 mL) or spills outside of a fume hood:
-
Evacuate Immediately: Evacuate the entire area.
-
Seek Assistance: Contact your institution's Environmental Health & Safety (EH&S) department or emergency services immediately.[1]
Step-by-Step Disposal Procedure for this compound Waste
This compound waste is considered hazardous and must not be disposed of down the drain.[1] It should be segregated from incompatible materials, such as strong oxidizing agents, reducing agents, strong bases, metals, and amines.[1][2]
-
Segregate Waste: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.[1] The container should be made of a material compatible with corrosive acids and not metal.[1][2]
-
Label Container: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "TD-0212 Trifluoroacetic Acid."
-
Store Securely: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] It is recommended to store it in an acid cabinet.[6]
-
Arrange for Pickup: Contact your institution's EH&S department to arrange for the collection and disposal of the chemical waste.[1] Follow their specific procedures for waste pickup requests.
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide ensures that laboratory personnel can manage and dispose of this compound safely and in accordance with standard laboratory practices. Always consult your institution's specific safety and disposal guidelines.
References
Safe Disposal of TD-0212 TFA: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling TD-0212 TFA must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, focusing on the hazards associated with its trifluoroacetic acid (TFA) component.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably inside a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[1][2] This includes safety goggles with side shields, a face shield, chemical-resistant gloves, and a lab coat.[3][4] Emergency shower and eyewash stations should be readily accessible.[5]
Key Safety Data for Trifluoroacetic Acid (TFA)
| Property | Value | Source |
| CAS Number | 76-05-1 | [3][6] |
| Physical State | Colorless Liquid | [6] |
| Odor | Sharp, pungent | [6] |
| Boiling Point | 72.4 °C (162.3 °F) | |
| Melting Point | -15.4 °C (4.3 °F) | |
| pH | 2 (100 g/L aq. sol) | [2] |
| Vapor Pressure | 107 mmHg at 25 °C | [6] |
Spill Management Protocol
In the event of a this compound spill, immediate action is crucial to mitigate exposure and contamination.
For small spills (less than 500 mL):
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Absorb Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[5] Small spills can also be neutralized with a suitable agent like sodium carbonate.[6]
-
Collect Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[5][6]
-
Decontaminate Area: Clean the affected area thoroughly.
-
Dispose of Waste: The collected waste must be disposed of as hazardous chemical waste.[5]
For large spills (greater than 500 mL) or spills outside of a fume hood:
-
Evacuate Immediately: Evacuate the entire area.
-
Seek Assistance: Contact your institution's Environmental Health & Safety (EH&S) department or emergency services immediately.[1]
Step-by-Step Disposal Procedure for this compound Waste
This compound waste is considered hazardous and must not be disposed of down the drain.[1] It should be segregated from incompatible materials, such as strong oxidizing agents, reducing agents, strong bases, metals, and amines.[1][2]
-
Segregate Waste: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.[1] The container should be made of a material compatible with corrosive acids and not metal.[1][2]
-
Label Container: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "TD-0212 Trifluoroacetic Acid."
-
Store Securely: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] It is recommended to store it in an acid cabinet.[6]
-
Arrange for Pickup: Contact your institution's EH&S department to arrange for the collection and disposal of the chemical waste.[1] Follow their specific procedures for waste pickup requests.
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide ensures that laboratory personnel can manage and dispose of this compound safely and in accordance with standard laboratory practices. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling TD-0212 TFA
Essential Safety and Handling Guide for TD-0212 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a trifluoroacetic acid (TFA) salt of a peptide, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] TFA is corrosive and can cause severe skin burns and eye damage.[3][4][5] The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with side-shields & Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[1][6] |
| Hands | Chemical-resistant Gloves | Select gloves that are impermeable and resistant to trifluoroacetic acid. Check with the glove manufacturer for specific recommendations. Always inspect gloves for tears or holes before use.[2][6][7] |
| Body | Protective Clothing | Wear a lab coat or other impervious clothing to prevent skin contact.[1][2] For larger quantities or in case of a spill, chemical-resistant overalls may be necessary. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area. If ventilation is inadequate or when handling large quantities, a suitable respirator should be used.[1][2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.
1. Preparation and Area Setup:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1][2]
-
Have an emergency eyewash station and safety shower readily accessible.[2]
-
Clear the workspace of any unnecessary items to minimize contamination risk.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Don the appropriate PPE as detailed in the table above.
-
When handling the solid compound, avoid creating dust.
-
If preparing a solution, slowly add the this compound to the solvent.
-
Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled waste container.
2. Neutralization (for aqueous waste):
-
Trifluoroacetic acid is acidic.[8] Aqueous waste containing this compound should be neutralized before disposal.
-
Slowly add a weak base, such as sodium bicarbonate, to the waste solution while stirring.
-
Monitor the pH to ensure it is within the acceptable range for your institution's chemical waste disposal guidelines (typically between 6 and 8).
3. Final Disposal:
-
Dispose of the neutralized waste and any solid waste contaminated with this compound through your institution's hazardous waste disposal program.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling TD-0212 TFA
Essential Safety and Handling Guide for TD-0212 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a trifluoroacetic acid (TFA) salt of a peptide, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] TFA is corrosive and can cause severe skin burns and eye damage.[3][4][5] The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with side-shields & Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[1][6] |
| Hands | Chemical-resistant Gloves | Select gloves that are impermeable and resistant to trifluoroacetic acid. Check with the glove manufacturer for specific recommendations. Always inspect gloves for tears or holes before use.[2][6][7] |
| Body | Protective Clothing | Wear a lab coat or other impervious clothing to prevent skin contact.[1][2] For larger quantities or in case of a spill, chemical-resistant overalls may be necessary. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area. If ventilation is inadequate or when handling large quantities, a suitable respirator should be used.[1][2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.
1. Preparation and Area Setup:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1][2]
-
Have an emergency eyewash station and safety shower readily accessible.[2]
-
Clear the workspace of any unnecessary items to minimize contamination risk.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Don the appropriate PPE as detailed in the table above.
-
When handling the solid compound, avoid creating dust.
-
If preparing a solution, slowly add the this compound to the solvent.
-
Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled waste container.
2. Neutralization (for aqueous waste):
-
Trifluoroacetic acid is acidic.[8] Aqueous waste containing this compound should be neutralized before disposal.
-
Slowly add a weak base, such as sodium bicarbonate, to the waste solution while stirring.
-
Monitor the pH to ensure it is within the acceptable range for your institution's chemical waste disposal guidelines (typically between 6 and 8).
3. Final Disposal:
-
Dispose of the neutralized waste and any solid waste contaminated with this compound through your institution's hazardous waste disposal program.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
